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  • Product: 2-Nitroethane-1-thiol
  • CAS: 53770-80-2

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An In-depth Technical Guide on the Thermodynamic Stability of Short-Chain Nitrothiols Abstract Short-chain S-nitrosothiols (RSNOs) are critical endogenous signaling molecules, playing a pivotal role in a myriad of physio...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermodynamic Stability of Short-Chain Nitrothiols

Abstract

Short-chain S-nitrosothiols (RSNOs) are critical endogenous signaling molecules, playing a pivotal role in a myriad of physiological processes through the post-translational modification of proteins known as S-nitrosation. Their therapeutic potential, however, is intrinsically linked to their stability, a factor governed by a delicate interplay of thermodynamic and kinetic parameters. This guide provides a comprehensive exploration of the thermodynamic landscape of short-chain nitrothiols, offering researchers, scientists, and drug development professionals a detailed understanding of the factors governing their stability, methodologies for their assessment, and the implications for their application in therapeutics. We will delve into the core principles of RSNO decomposition, the experimental frameworks for stability profiling, and the structural nuances that dictate their reactivity and biological function.

Introduction: The Dichotomy of S-Nitrosothiol Stability and Function

S-Nitrosothiols are characterized by the covalent linkage of a nitroso group to the sulfur atom of a thiol. This S-N bond is inherently labile, a feature that is both central to their biological activity and a significant hurdle in their development as therapeutic agents. The controlled release of nitric oxide (NO) or its equivalents from RSNOs is the cornerstone of their signaling function. However, this same lability renders them susceptible to premature decomposition, posing challenges for storage, formulation, and in vivo delivery.

The thermodynamic stability of an RSNO is a measure of its intrinsic resistance to decomposition into more stable products. Understanding the energetic landscape of these molecules is paramount for predicting their behavior in biological systems and for designing novel RSNO-based drugs with tailored stability profiles. This guide will dissect the key factors influencing the thermodynamic stability of short-chain nitrothiols, providing a foundational understanding for their rational design and application.

The Chemical Biology of S-Nitrosothiols: A Primer

The bioactivity of RSNOs is predominantly mediated through transnitrosation reactions, where the nitroso group is transferred from the RSNO to another thiol, typically a cysteine residue on a target protein. This process is critical for the regulation of protein function, localization, and stability. The efficiency of transnitrosation is directly related to the stability of the parent RSNO; a more labile RSNO will more readily donate its nitroso group.

However, non-specific decomposition pathways can lead to the uncontrolled release of NO and other reactive nitrogen species, potentially causing off-target effects and cytotoxicity. Therefore, a thorough understanding of the decomposition mechanisms is essential.

Key Decomposition Pathways

The decomposition of S-nitrosothiols can proceed through several pathways, primarily influenced by factors such as light, temperature, and the presence of metal ions.

  • Homolytic Cleavage: This pathway involves the cleavage of the S-N bond to generate a thiyl radical (RS•) and nitric oxide (•NO). This process is often initiated by photolysis or thermolysis. The bond dissociation energy (BDE) of the S-N bond is a critical thermodynamic parameter in this context.

  • Heterolytic Cleavage: In aqueous environments, the S-N bond can undergo heterolytic cleavage, leading to the formation of a sulfenyl cation (RS+) and a nitrosonium ion equivalent (NO-), or a thiolate anion (RS-) and a nitrosonium ion (NO+). The polarity of the solvent and the pH of the medium significantly influence this pathway.

  • Metal-Catalyzed Decomposition: Transition metal ions, particularly copper(I), are potent catalysts for the decomposition of RSNOs. The reaction typically proceeds via the formation of a transient [RSNO-Cu(I)] complex, which then decomposes to release NO and the corresponding disulfide (RSSR).

Experimental Assessment of S-Nitrosothiol Stability

A robust and reproducible assessment of RSNO stability is fundamental for both basic research and pharmaceutical development. The following section outlines key experimental protocols designed to provide a comprehensive stability profile of short-chain nitrothiols.

Synthesis of Short-Chain S-Nitrosothiols: A General Protocol

The synthesis of short-chain RSNOs is typically achieved by the nitrosation of the corresponding thiol with a nitrosating agent, most commonly acidified nitrite.

Protocol 1: Synthesis of S-Nitroso-L-cysteine (CysNO)

  • Preparation of Reagents:

    • Prepare a 100 mM solution of L-cysteine in 0.1 M HCl.

    • Prepare a 100 mM solution of sodium nitrite (NaNO₂) in deionized water.

    • Keep all solutions on ice to minimize premature decomposition.

  • Nitrosation Reaction:

    • In a light-protected vessel (e.g., an amber vial), mix equal volumes of the L-cysteine and NaNO₂ solutions.

    • The reaction is rapid and is indicated by the formation of a characteristic pink/red color.

  • Purification (Optional but Recommended):

    • For applications requiring high purity, the synthesized CysNO can be purified by precipitation with acetone or by size-exclusion chromatography.

  • Quantification:

    • The concentration of the synthesized CysNO can be determined spectrophotometrically by measuring its absorbance at 334 nm (ε = 900 M⁻¹cm⁻¹).

Causality Behind Experimental Choices:

  • Acidic Conditions (0.1 M HCl): The use of an acidic medium is crucial for the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

  • Low Temperature (on ice): The inherent instability of RSNOs necessitates that the synthesis and handling be performed at low temperatures to minimize thermal decomposition.

  • Light Protection (amber vial): RSNOs are photosensitive, and exposure to light can induce homolytic cleavage of the S-N bond.

Spectroscopic Monitoring of RSNO Decomposition

UV-Visible spectroscopy is a straightforward and widely used method for monitoring the decomposition of RSNOs in real-time.

Protocol 2: Spectroscopic Stability Assay

  • Sample Preparation:

    • Prepare a solution of the RSNO of interest in the desired buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Spectrophotometric Measurement:

    • Transfer the RSNO solution to a cuvette and place it in a temperature-controlled spectrophotometer.

    • Monitor the decrease in absorbance at the characteristic wavelength of the RSNO (e.g., ~334 nm for CysNO) over time.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • The rate of decomposition can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Self-Validating System:

  • The inclusion of a control sample (buffer without RSNO) is essential to account for any background absorbance changes.

  • Running the assay at different temperatures can provide insights into the activation energy of the decomposition process, a key thermodynamic parameter.

Chromatographic Analysis for In-depth Stability Profiling

High-performance liquid chromatography (HPLC) offers a more detailed analysis of RSNO stability by separating the parent RSNO from its decomposition products.

Protocol 3: HPLC-based Stability Assessment

  • Sample Incubation:

    • Incubate the RSNO solution under the desired conditions (e.g., different temperatures, pH values, or in the presence of potential catalysts).

    • At specific time points, withdraw aliquots and quench the reaction (e.g., by rapid freezing or addition of a chelating agent like EDTA in the case of metal-catalyzed decomposition).

  • HPLC Analysis:

    • Inject the quenched aliquots onto a suitable HPLC column (e.g., a C18 reverse-phase column).

    • Use a mobile phase that provides good separation of the RSNO and its degradation products.

    • Detection can be achieved using a UV-Vis detector set to the absorbance maximum of the RSNO.

  • Data Interpretation:

    • Quantify the peak area of the parent RSNO at each time point to determine its rate of disappearance.

    • Identify and quantify the peaks corresponding to decomposition products to elucidate the decomposition pathway.

Thermodynamic Considerations and Structural Determinants of Stability

The thermodynamic stability of short-chain nitrothiols is not uniform and is significantly influenced by the structure of the parent thiol.

The S-N Bond Dissociation Energy (BDE)

The S-N BDE is a direct measure of the strength of the S-nitrosothiol bond and is a key determinant of its susceptibility to homolytic cleavage. While experimental determination of BDEs can be challenging, computational studies have provided valuable insights. Generally, the S-N BDE in RSNOs is relatively low, contributing to their lability.

Steric and Electronic Effects

The steric and electronic properties of the alkyl or aryl group attached to the sulfur atom can modulate the stability of the RSNO.

  • Steric Hindrance: Bulky substituents near the S-N bond can sterically hinder the approach of reactants, thereby slowing down decomposition.

  • Electronic Effects: Electron-donating groups can increase the electron density on the sulfur atom, potentially strengthening the S-N bond and enhancing stability. Conversely, electron-withdrawing groups can destabilize the bond.

Table 1: Relative Stability of Common Short-Chain S-Nitrosothiols

S-NitrosothiolStructureRelative StabilityKey Features
S-Nitrosoglutathione (GSNO)TripeptideHighPresence of a bulky glutamyl residue and a glycine residue.
S-Nitroso-L-cysteine (CysNO)Amino acidModerateA primary amino group in close proximity to the S-N bond.
S-Nitroso-N-acetylcysteine (SNAC)Cysteine derivativeModerate-HighAcetylation of the amino group enhances stability compared to CysNO.
S-NitrosocaptoprilDrug derivativeVariesStability is influenced by the complex captopril structure.

Visualizing the Landscape of S-Nitrosothiol Stability

Diagrams can provide a clear and concise representation of the complex relationships governing RSNO stability.

Decomposition_Pathways cluster_homolytic Homolytic Cleavage cluster_heterolytic Heterolytic Cleavage cluster_metal Metal-Catalyzed RSNO S-Nitrosothiol (RSNO) RS_radical Thiyl Radical (RS•) RSNO->RS_radical Δ or hν NO_radical Nitric Oxide (•NO) RSNO->NO_radical Δ or hν RS_plus Sulfenyl Cation (RS+) RSNO->RS_plus NO_minus NO- RSNO->NO_minus RS_minus Thiolate (RS-) RSNO->RS_minus NO_plus Nitrosonium (NO+) RSNO->NO_plus Complex [RSNO-Cu(I)] Complex RSNO->Complex + Cu(I) RSSR Disulfide (RSSR) Complex->RSSR NO Nitric Oxide (NO) Complex->NO

Caption: Major decomposition pathways of S-nitrosothiols.

Experimental_Workflow cluster_synthesis Synthesis & Quantification cluster_stability Stability Assessment cluster_analysis Data Analysis Thiol Thiol (RSH) RSNO_synth S-Nitrosothiol (RSNO) Thiol->RSNO_synth Nitrite Acidified Nitrite (HNO2) Nitrite->RSNO_synth Quant Spectrophotometric Quantification (e.g., 334 nm) RSNO_synth->Quant Incubation Incubation under defined conditions (T, pH, light) RSNO_synth->Incubation Spectroscopy UV-Vis Spectroscopy (Absorbance vs. Time) Incubation->Spectroscopy HPLC HPLC Analysis (Separation of RSNO and products) Incubation->HPLC Kinetics Kinetic Modeling (Rate of decomposition) Spectroscopy->Kinetics Products Product Identification HPLC->Products Mechanism Elucidation of Decomposition Mechanism Kinetics->Mechanism Products->Mechanism

Caption: A typical experimental workflow for assessing RSNO stability.

Conclusion and Future Directions

The thermodynamic stability of short-chain nitrothiols is a multifaceted issue that lies at the heart of their biological function and therapeutic potential. A comprehensive understanding of the factors governing their stability, coupled with robust experimental methodologies for their assessment, is indispensable for the rational design of novel RSNO-based therapeutics. Future research should focus on the development of more sophisticated computational models to accurately predict RSNO stability and the design of novel chemical scaffolds that can tune the lability of the S-N bond for specific therapeutic applications. By bridging the gap between fundamental thermodynamic principles and practical drug development, the full potential of these fascinating molecules can be unlocked.

References

  • Title: S-Nitrosothiols: Cellular Formation and Transport Source: Free Radical Biology and Medicine URL: [Link]

  • Title: The chemical biology of S-nitrosothiols Source: Annual Review of Biochemistry URL: [Link]

  • Title: S-Nitrosothiols as nitric oxide donors: chemistry, biology and possible therapeutic applications Source: Current Medicinal Chemistry URL: [Link]

  • Title: The chemistry of S-nitrosothiols Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: S-Nitrosothiols: a class of nitric oxide-donors with therapeutic potential Source: Cardiovascular Drug Reviews URL: [Link]

Exploratory

difference between 2-Nitroethane-1-thiol and cysteamine

An In-Depth Technical Guide to the Core Differences Between 2-Nitroethane-1-thiol and Cysteamine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive anal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Differences Between 2-Nitroethane-1-thiol and Cysteamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the fundamental differences between 2-Nitroethane-1-thiol and cysteamine, two structurally related organosulfur compounds. While cysteamine is a well-characterized endogenous aminothiol with established therapeutic applications, 2-Nitroethane-1-thiol remains a largely unexplored molecule. This document will first delve into the extensive body of knowledge surrounding cysteamine, covering its chemical properties, synthesis, multifaceted biological activities, and clinical significance, particularly in the treatment of cystinosis. Subsequently, it will address the current understanding of 2-Nitroethane-1-thiol, inferring its potential reactivity and biological profile based on the known chemistry of its constituent functional groups—the thiol and the nitroalkane. This guide aims to provide researchers and drug development professionals with a clear, comparative framework to understand the established utility of cysteamine and to highlight the nascent potential and areas for future investigation of 2-Nitroethane-1-thiol.

Introduction: A Tale of Two Thiols

At a cursory glance, 2-Nitroethane-1-thiol and cysteamine (2-aminoethanethiol) share a common ethylthiol backbone. However, the substitution at the C2 position—a nitro group versus an amino group—dramatically alters their chemical personalities and, consequently, their biological activities. Cysteamine, a natural metabolite, has a rich history of scientific investigation and clinical use, serving as a cornerstone therapy for the rare genetic disorder cystinosis.[1] Its roles as a radioprotectant and its potential in neurodegenerative diseases are also areas of active research.[2][3]

In stark contrast, 2-Nitroethane-1-thiol is a compound with a limited scientific footprint. Its properties and potential applications are not well-documented in peer-reviewed literature. Therefore, this guide will adopt a dual approach: a thorough, evidence-based exploration of cysteamine and a predictive, mechanistically-driven analysis of 2-Nitroethane-1-thiol based on fundamental chemical principles.

Cysteamine: The Established Therapeutic Agent

Chemical Properties and Synthesis

Cysteamine is a white, water-soluble solid with the chemical formula HSCH₂CH₂NH₂.[4] It possesses both a primary amine and a thiol functional group, which are key to its biological activity.

Table 1: Physicochemical Properties of Cysteamine

PropertyValueSource
Molecular FormulaC₂H₇NS[4]
Molecular Weight77.15 g/mol [4]
Melting Point97-100 °C
pKa (Thiol)~8.4
pKa (Amine)~10.8
SolubilityWater, Ethanol[4]

The synthesis of cysteamine hydrochloride is well-established and can be achieved through various routes, with the ethanolamine-sulfuric acid-thiazoline method being a common industrial process due to its mild operating conditions and cost-effectiveness.[5] This multi-step synthesis involves the initial reaction of ethanolamine with sulfuric acid, followed by cyclization with carbon disulfide to form 2-mercaptothiazoline, which is then hydrolyzed to yield cysteamine hydrochloride.[5][6] Alternative methods include the high-pressure acidolysis of 2-mercaptothiazoline, which can significantly increase the reaction rate and yield.[5]

Experimental Protocol: Synthesis of Cysteamine Hydrochloride via High-Pressure Acidolysis of 2-Mercaptothiazoline

Objective: To synthesize cysteamine hydrochloride with high purity and yield.

Materials:

  • 2-Mercaptothiazoline

  • Hydrochloric acid (20 wt%)

  • Autoclave

  • Vacuum distillation apparatus

  • Vacuum oven

Procedure:

  • Mix 2-mercaptothiazoline with a 20 wt% HCl solution in a 1:5 molar ratio in a suitable reaction flask.

  • Place the flask in an autoclave and heat to achieve a reaction pressure of 0.3 MPa.

  • Maintain the reaction with reflux for 7 hours.

  • After the reaction is complete, cool the mixture and perform vacuum distillation for 1 hour to remove water and excess HCl.

  • Dry the resulting crude product in a vacuum oven at 60°C for 4 hours.

  • Allow the product to naturally dry to obtain the final light-yellow cysteamine hydrochloride.

Expected Yield: ~95.6%[5]

Mechanism of Action and Biological Significance

Cysteamine's primary and most well-understood mechanism of action is in the treatment of cystinosis, an autosomal recessive lysosomal storage disease.[1] In individuals with cystinosis, a defective lysosomal cystine transporter, cystinosin, leads to the accumulation of cystine crystals within lysosomes, causing cellular damage.[1] Cysteamine enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. This reaction breaks the disulfide bond of cystine, forming cysteine and a mixed disulfide of cysteine and cysteamine.[7][8] Both of these products can then exit the lysosome via alternative, functional transporters, thus reducing the intralysosomal cystine concentration.[7][8]

Diagram 1: Mechanism of Cysteamine in Cystinosis

cysteamine_mechanism cluster_lysosome Lysosome cluster_cytosol Cytosol Cystine Cystine (Accumulated) Reaction Thiol-Disulfide Exchange Cystine->Reaction Cystinosin Defective Cystinosin Transporter Cystine->Cystinosin Blocked Exit Cysteamine_in Cysteamine Cysteamine_in->Reaction Cysteine Cysteine Reaction->Cysteine MixedDisulfide Cysteine-Cysteamine Mixed Disulfide Reaction->MixedDisulfide Cysteine_Transporter Cysteine Transporter Cysteine->Cysteine_Transporter Exit Cationic_AA_Transporter Cationic Amino Acid Transporter MixedDisulfide->Cationic_AA_Transporter Exit

Caption: Cysteamine's action within the lysosome to clear accumulated cystine.

Beyond cystinosis, cysteamine exhibits a range of other biological activities:

  • Antioxidant Properties: Cysteamine is a potent scavenger of reactive oxygen species (ROS) and can help protect cells from oxidative damage.[9][10] It can also replenish intracellular glutathione (GSH) levels, a key cellular antioxidant.

  • Radioprotection: Cysteamine has been recognized as a radioprotective agent since the 1950s.[2] Its ability to neutralize free radicals generated by ionizing radiation mitigates cellular damage.[2] The radioprotective effect is often more pronounced in aerated (oxic) conditions compared to hypoxic environments.[11][12]

  • Neuroprotection: Cysteamine and its oxidized form, cystamine, have shown neuroprotective effects in animal models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease.[4][3][13][14] These effects are attributed to its antioxidant properties, inhibition of transglutaminase, and upregulation of brain-derived neurotrophic factor (BDNF).[4][10]

  • Depigmenting Agent: Topical cysteamine is used as a skin-lightening agent for hyperpigmentation disorders like melasma.[15][16][17][18][19] It is believed to inhibit tyrosinase and peroxidase, enzymes involved in melanin synthesis, and increase intracellular glutathione.[15][18]

Clinical Applications and Toxicology

The primary clinical application of cysteamine is the management of nephropathic cystinosis.[1][20] It is available in immediate-release (Cystagon®) and delayed-release (Procysbi®) oral formulations, as well as ophthalmic solutions for ocular manifestations of the disease.[20][21] Clinical trials have demonstrated its efficacy in slowing the progression of renal disease and other systemic complications.[1][21]

Topical formulations of cysteamine are also used in dermatology to treat hyperpigmentation.[16][17][22]

The main side effects of oral cysteamine are gastrointestinal intolerance (nausea, vomiting) and a distinct body and breath odor due to its sulfur content.[23][24] Less common but more severe side effects can include central nervous system toxicity, skin lesions, and bone abnormalities, particularly with high doses.[25]

2-Nitroethane-1-thiol: An Uncharted Territory

In contrast to the extensive research on cysteamine, 2-Nitroethane-1-thiol is a compound for which there is a paucity of published scientific data regarding its synthesis, biological activity, and toxicology. Much of the available information is limited to chemical supplier databases.

Table 2: Physicochemical Properties of 2-Nitroethane-1-thiol

PropertyValueSource
Molecular FormulaC₂H₅NO₂S[26]
Molecular Weight107.13 g/mol [26]
CAS Number53770-80-2[26]
Synonyms2-nitro-ethanethiol[26]
Inferred Chemical Reactivity

The reactivity of 2-Nitroethane-1-thiol can be inferred from the properties of its two functional groups: the thiol and the nitroalkane.

  • Thiol Group (-SH): The thiol group is expected to be nucleophilic and readily undergo oxidation to form a disulfide. It can also participate in Michael addition reactions with electrophilic alkenes.[27][28]

  • Nitroalkane Group (-NO₂): The nitro group is a strong electron-withdrawing group, which acidifies the α-protons (on the carbon adjacent to the nitro group). This makes the α-carbon susceptible to deprotonation by a base, forming a nitronate anion. This anion can then act as a nucleophile in various reactions, such as the Henry reaction (nitroaldol reaction).

The presence of the electron-withdrawing nitro group would likely decrease the pKa of the thiol group compared to an unsubstituted alkanethiol, making it a better nucleophile at physiological pH.

A key reaction anticipated for a molecule with both a thiol and a nitroalkene-like character (which can be formed from the nitroalkane) is the intramolecular Michael addition. Nitroalkenes are known to be potent Michael acceptors, readily reacting with nucleophiles like thiols.[29][30][31] It is plausible that under certain conditions, 2-Nitroethane-1-thiol could undergo reactions leading to the formation of a nitroalkene intermediate, which could then be attacked by the thiol group.

Diagram 2: Potential Reactivity of 2-Nitroethane-1-thiol

nitroethane_thiol_reactivity cluster_reactivity Inferred Reactivity Pathways Start 2-Nitroethane-1-thiol Thiol_Oxidation Disulfide Formation Start->Thiol_Oxidation Oxidation Nitronate Nitronate Anion (via deprotonation) Start->Nitronate Base Nitroalkene Nitroalkene Intermediate Nitronate->Nitroalkene Elimination Michael_Adduct Thiol-Michael Adduct Nitroalkene->Michael_Adduct Thiol Addition

Caption: Postulated chemical transformations of 2-Nitroethane-1-thiol.

Predicted Biological Activity and Potential Applications

Given the lack of direct experimental data, the biological activity of 2-Nitroethane-1-thiol can only be hypothesized based on its chemical structure.

  • Electrophilic Signaling: The potential for 2-Nitroethane-1-thiol to form a nitroalkene intermediate suggests it could act as an electrophilic signaling molecule. Nitroalkene fatty acids are known to exert anti-inflammatory and cytoprotective effects through reversible Michael addition to thiol-containing proteins.[27][29]

  • Antimicrobial Activity: Many nitro-containing compounds exhibit antimicrobial properties.[32] The nitro group can be reduced in biological systems to generate reactive nitrogen species that are toxic to microorganisms. It is conceivable that 2-Nitroethane-1-thiol could possess some degree of antimicrobial activity.

  • Enzyme Inhibition: The thiol group can interact with metal ions in enzyme active sites, and the overall molecule could potentially act as an enzyme inhibitor.

Potential applications for 2-Nitroethane-1-thiol, should its reactivity and biological profile be favorable, could lie in areas where electrophilic modulation of cellular pathways is desired, such as in anti-inflammatory or anti-cancer drug development. However, extensive research is required to validate these hypotheses.

Anticipated Toxicology

The toxicology of 2-Nitroethane-1-thiol is unknown. However, the toxicity of related compounds can provide some insight. Nitroalkanes can be toxic, and the nitro group can be metabolized to toxic intermediates. The thiol group itself can also contribute to toxicity through various mechanisms. Given the potential for high reactivity, careful toxicological evaluation would be a critical first step in the investigation of this compound.

Head-to-Head Comparison: 2-Nitroethane-1-thiol vs. Cysteamine

Table 3: Comparative Summary

FeatureCysteamine2-Nitroethane-1-thiol (Inferred)
Functional Groups Amine, ThiolNitro, Thiol
Primary Reactivity Nucleophilic (thiol and amine), Redox activePotentially electrophilic (via nitroalkene), Nucleophilic (thiol)
Established Use Treatment of cystinosis, Depigmenting agent, RadioprotectantNone
Mechanism of Action Thiol-disulfide exchange with cystineUnknown, potentially Michael addition to protein thiols
Biological Effects Cystine depletion, Antioxidant, NeuroprotectiveUnknown, potentially anti-inflammatory, antimicrobial
Toxicity Profile GI intolerance, Body odor, Potential for severe side effects at high dosesUnknown, potentially significant toxicity
Research Status Extensively studied, Clinically approvedLargely uncharacterized

Conclusion and Future Directions

This guide has highlighted the profound differences between cysteamine and 2-Nitroethane-1-thiol, stemming from the substitution of an amino group with a nitro group. Cysteamine is a well-understood therapeutic agent with a clear mechanism of action and established clinical utility. Its story is one of successful translation from basic biochemistry to a life-altering treatment for a rare disease.

2-Nitroethane-1-thiol, on the other hand, represents a scientific frontier. While its chemical structure suggests a potentially interesting reactivity profile, particularly in the realm of electrophilic signaling, this remains to be experimentally verified. Future research on this compound should prioritize:

  • Development of a reliable synthetic route.

  • Thorough characterization of its chemical reactivity, including its stability and propensity to form a nitroalkene.

  • In vitro and in vivo studies to determine its biological activity and mechanism of action.

  • Comprehensive toxicological profiling.

For drug development professionals, cysteamine serves as a model for how a simple endogenous molecule can be harnessed for therapeutic benefit. 2-Nitroethane-1-thiol, while a high-risk endeavor due to the lack of existing data, presents an opportunity for the discovery of novel chemical entities with potentially unique biological activities. A systematic and rigorous scientific approach will be essential to unlock any potential that this understudied thiol may hold.

References

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  • Chen, J., et al. (2012). Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. Chemical Engineering & Technology, 35(10), 1833-1837. [Link]

  • Turell, L., et al. (2019). The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols. Free Radical Biology and Medicine, 144, 134-146. [Link]

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  • Edgren, M., et al. (1985). Radioprotective Effect of Cysteamine in Glutathione Synthetase-deficient Cells. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 47(5), 575-583. [Link]

  • Paul, B. D., & Snyder, S. H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1315. [Link]

  • Al-Ghamdi, K., et al. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. International Journal of Molecular Sciences, 25(19), 10617. [Link]

  • Alvarez, B., et al. (2017). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. The Journal of Biological Chemistry, 292(8), 3097-3108. [Link]

  • Paul, B. D., & Snyder, S. H. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1315. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cysteamine Bitartrate? [Link]

  • Bonini, M. G., et al. (2005). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. The Journal of Biological Chemistry, 280(4), 2533-2543. [Link]

  • ClinicalTrials.gov. (2022). Efficacy and Safety of Topical Cysteamine for Postinflammatory Hyperpigmentation. [Link]

  • Levtchenko, E., et al. (2012). Cystinosis: practical tools for diagnosis and treatment. Pediatric Nephrology, 27(11), 2097-2105. [Link]

  • Academia.edu. (2014). Enantioselective Sulfa-Michael Addition of Aromatic Thiols to β-Substituted Nitroalkenes Promoted by a Chiral Multifunctional Catalyst. [Link]

  • Chun, Y., et al. (2010). Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice. Neuroscience Letters, 476(3), 135-139. [Link]

  • Ariceta, G., et al. (2020). Effects of long-term cysteamine treatment in patients with cystinosis. Pediatric Nephrology, 35(1), 57-66. [Link]

  • Le, T. M., et al. (2023). Assessment of Cystamine's Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi. International Journal of Molecular Sciences, 24(7), 6133. [Link]

  • Cisbani, G., et al. (2015). Cystamine/cysteamine rescues the dopaminergic system and shows neurorestorative properties in an animal model of Parkinson's. Neurobiology of Disease, 83, 128-138. [Link]

  • Google Patents. (2012). CN102399175A - Synthesis method of cystamine dihydrochloride.
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  • Ahmadi, K., et al. (2024). Assessing the Effectiveness of Stabilized Cysteamine 5% Cream Compared to Hydroquinone 4%/Ascorbic Acid 3% Combination Cream in Treating Acne-induced Post-inflammatory Hyperpigmentation: A Randomized, Controlled Study. The Journal of Clinical and Aesthetic Dermatology, 17(4), 37-41. [Link]

  • Chemsrc. (2025). 2-nitroethanethiol. [Link]

  • Google Patents. (2008). CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis.
  • Kasraee, B., et al. (2021). Topical Stabilized Cysteamine as a New Treatment for Hyperpigmentation Disorders: Melasma, Post-Inflammatory Hyperpigmentation, and Lentigines. Journal of Drugs in Dermatology, 20(11), 1234-1239. [Link]

  • Cyspera. (2020). SCIENTIS UNVEIL CYSTEAMINE 5% STUDY RESULTS. [Link]

  • ResearchGate. (2020). Hypotaurine synthesis pathways. The cysteamine [2-aminoethanethiol... [Link]

  • Gahl, W. A., et al. (2013). NEPHROPATHIC CYSTINOSIS: DIAGNOSIS, MANAGEMENT, AND CHALLENGES IN LONG-TERM TREATMENT. Journal of the American Society of Nephrology, 24(11), 1753-1761. [Link]

  • The Pharmaceutical Journal. (2002). CYSTINOSIS AND ITS TREATMENT. [Link]

  • Fernández-Pascual, S., et al. (2022). Advances in Pharmacological Treatments for Cystinosis: Cysteamine and Its Alternatives. Journal of Medicinal Chemistry, 65(4), 2963-2981. [Link]

  • Yilmaz, I., & Çadir, M. (2016). Triethylamin-mediated addition of 2-aminoethanethiol hydrochloride to chalcones: Synthesis of 3-(2-aminoethylthio)-1-(aryl)-3-(thiophen-2-yl) propan-1-ones and 5,7-diaryl-2,3,6, 7-tetrahydro-1,4-thiazepines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(7-8), 1054-1058. [Link]

  • Google Patents. (2020). CN109503441B - Preparation method of high-content cysteamine hydrochloride.
  • PubChem. (2025). 2-Nitroethenethiol. [Link]

  • Góngora-Benítez, M., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules, 25(1), 199. [Link]

  • Pharmaffiliates. 2-((1-(Methylamino)-2-nitrovinyl)amino)ethane-1-thiol. [Link]-ethane-1-thiol)

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Foundational

literature review on nitro-functionalized alkanethiols

An In-depth Technical Guide to Nitro-Functionalized Alkanethiols: From Synthesis to Advanced Applications Authored by Gemini, Senior Application Scientist This guide provides a comprehensive overview of nitro-functionali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Nitro-Functionalized Alkanethiols: From Synthesis to Advanced Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of nitro-functionalized alkanethiols, molecules at the forefront of surface chemistry and biomedical engineering. We will delve into their synthesis, the principles governing their self-assembly into highly ordered monolayers, their unique electrochemical properties, and their burgeoning applications in advanced biosensing and targeted drug delivery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile properties of the nitro-functional group in surface-based technologies.

The Rationale: Why Nitro-Functionalized Alkanethiols?

Alkanethiols are bifunctional molecules comprising a sulfur headgroup, an alkyl chain spacer, and a terminal functional group.[1] The sulfur headgroup exhibits a strong affinity for noble metal surfaces, particularly gold, forming a stable, semi-covalent bond of approximately 45 kcal/mol.[1] This interaction drives the spontaneous formation of crystalline-like, densely packed films known as self-assembled monolayers (SAMs).[1]

The true versatility of SAMs lies in the terminal functional group, which dictates the chemical and physical properties of the interface.[2] While a variety of functional groups have been explored, the nitro (–NO₂) group offers a unique combination of attributes:

  • Strong Electron-Withdrawing Nature: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3] This property significantly influences the local surface dipole and, consequently, the work function of the underlying metal substrate.[4]

  • Redox Activity: The nitro group is electrochemically active and can be reduced in a stepwise manner to form nitroso (–NO), hydroxylamino (–NHOH), and ultimately, amino (–NH₂) functionalities.[3][5] This reversible and controllable electrochemical signature makes it an excellent reporter group for sensing applications.

  • Bioreductive Activation: In biological systems, particularly under low-oxygen (hypoxic) conditions found in solid tumors, endogenous nitroreductase enzymes can reduce the nitro group.[6][7] This bio-activation can be harnessed to trigger the release of therapeutic agents, forming the basis of hypoxia-activated prodrugs.[6][8]

These properties position nitro-functionalized alkanethiol SAMs as a powerful platform for creating intelligent surfaces that can respond to electrical or biological stimuli.

Synthesis: Building the Molecular Toolkit

The synthesis of ω-functionalized alkanethiols requires a strategic approach to introduce the terminal nitro group while protecting the thiol moiety, which is sensitive to many reaction conditions. Several general routes can be adapted for this purpose.[2][9] A common strategy involves the use of a bifunctional starting material, such as an ω-haloalkanol, and sequential modification.

The thiol group is typically introduced in a protected form, most commonly as a thioacetate, which can be deprotected under basic conditions in the final step to yield the free thiol.[9]

Key Synthetic Considerations:

  • Choice of Alkyl Chain Length: The length of the alkyl spacer (typically 10 carbons or more) is crucial for forming well-ordered, crystalline SAMs, as van der Waals interactions between the chains are a major driving force for assembly.[1]

  • Thiol Protection: The thioacetate group is a popular choice due to its stability and ease of cleavage. Other protecting groups like trityl (Trt) or acetamidomethyl (Acm) can also be employed, especially if orthogonality is required for more complex molecules.[2]

  • Nitration Method: The nitro group can be introduced via nucleophilic substitution using a nitrite source (e.g., silver nitrite in the Meyer synthesis) on an alkyl halide.[3]

Experimental Protocol 1: Synthesis of 11-Nitro-1-undecanethiol

This protocol outlines a representative synthesis starting from 11-bromo-1-undecanol.

Step 1: Thioacetate Formation

  • Dissolve 11-bromo-1-undecanol (1.0 eq) in a suitable solvent like acetone.

  • Add potassium thioacetate (KSAc) (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction, filter any solids, and remove the solvent under reduced pressure.

  • Purify the resulting S-(11-hydroxyundecyl) ethanethioate by column chromatography.

Step 2: Conversion of Alcohol to Bromide

  • Dissolve the S-(11-hydroxyundecyl) ethanethioate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr₄) (1.5 eq) and triphenylphosphine (PPh₃) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water, extract with DCM, and dry the organic layer over MgSO₄.

  • Purify the crude S-(11-bromoundecyl) ethanethioate by column chromatography.

Step 3: Nitration

  • Dissolve the S-(11-bromoundecyl) ethanethioate (1.0 eq) in a solvent mixture such as diethyl ether or acetonitrile.

  • Add silver nitrite (AgNO₂) (1.5 eq).

  • Protect the reaction from light and stir at room temperature for 24-48 hours.

  • Filter the silver bromide precipitate and concentrate the filtrate.

  • Purify the resulting S-(11-nitroundecyl) ethanethioate.

Step 4: Thiol Deprotection

  • Dissolve the purified S-(11-nitroundecyl) ethanethioate in a deoxygenated solvent like ethanol.

  • Add an aqueous solution of hydrochloric acid (HCl) (e.g., 6M) under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for 8-12 hours.

  • Extract the product into an organic solvent (e.g., ether), wash with brine, and dry over Na₂SO₄.

  • Remove the solvent to yield the final product, 11-nitro-1-undecanethiol, which should be stored under an inert atmosphere to prevent disulfide formation.

Self-Assembly on Gold Surfaces

The formation of a SAM is a thermodynamically driven process. When a gold substrate is immersed in a dilute (typically 1 mM) ethanolic solution of a nitro-functionalized alkanethiol, the molecules rapidly adsorb onto the surface.[1] This initial adsorption is followed by a slower organization phase, lasting several hours, where the alkyl chains align and pack into a quasi-crystalline structure to maximize van der Waals forces.[1][10]

The terminal nitro group influences the final structure and properties of the monolayer. Its large dipole moment can lead to electrostatic interactions between adjacent molecules at the SAM-air interface, potentially altering the tilt angle of the alkyl chains compared to non-polar terminated SAMs.[11][12][13]

Electrochemical Reduction of Nitro Group A R-NO2 (Nitro) B R-NO (Nitroso) A->B +2e-, +2H+ C R-NHOH (Hydroxylamino) B->C +2e-, +2H+ D R-NH2 (Amino) C->D +2e-, +2H+

Caption: Stepwise electrochemical reduction pathway of a surface-bound nitro group.

This electrochemical conversion is highly valuable for several reasons:

  • Sensing Transduction: The reduction peak serves as a clear electrochemical signal. If a binding event (e.g., protein adhesion, DNA hybridization) near the surface sterically hinders or electronically affects the nitro group, it will alter the reduction potential or current, allowing for label-free detection. [14]* Surface Activation: The reduction provides a method to switch the surface chemistry in situ from a nitro-terminated surface to an amine-terminated one. The resulting amine groups are highly versatile handles for subsequent covalent immobilization of biomolecules, such as peptides or DNA, using standard bioconjugation chemistries (e.g., EDC/NHS coupling). [2][15]

Applications in Drug Development and Research

The unique properties of nitro-functionalized alkanethiols make them ideal candidates for a range of biomedical and pharmaceutical applications.

Hypoxia-Activated Surfaces for Drug Delivery

Solid tumors often contain regions of low oxygen concentration, or hypoxia. [6]Cancer cells in these regions upregulate nitroreductase enzymes. This provides a unique physiological trigger that can be exploited for targeted drug delivery. [6][7] A therapeutic agent can be tethered to a surface (such as a functionalized nanoparticle) via a linker attached to a nitro-alkanethiol. In the bloodstream (normoxic conditions), the construct is stable. Upon reaching a hypoxic tumor microenvironment, the nitro group is reduced by local enzymes. This reduction can be designed to initiate the cleavage of the linker, releasing the drug directly at the target site. [6]This strategy enhances therapeutic efficacy while minimizing systemic toxicity. [8]

Electrochemical Biosensors

Nitro-functionalized SAMs on gold electrodes serve as highly sensitive and selective platforms for electrochemical biosensors. The general principle involves monitoring the changes in the nitro group's reduction signal upon interaction with a target analyte.

  • Immuno-sensors: Antibodies can be immobilized on the SAM surface. When the target antigen binds, it can partially block the electrode surface or alter the local dielectric environment, causing a measurable decrease in the nitro reduction current.

  • DNA Sensors: A single-stranded DNA (ssDNA) probe can be attached to the surface. Hybridization with its complementary target strand brings a large, charged molecule close to the surface, which perturbs the electrochemical signal of the underlying nitro groups, enabling detection. [15] The high signal-to-noise ratio of electrochemical techniques, combined with the distinct and well-defined signal from the nitro group reduction, allows for the development of sensors with very low detection limits.

Conclusion and Future Outlook

Nitro-functionalized alkanethiols represent a sophisticated class of molecules for engineering intelligent surfaces. Their straightforward self-assembly, combined with the unique and versatile redox chemistry of the nitro group, provides a powerful platform for researchers. The ability to trigger chemical transformations on a surface using either an external electrical potential or an internal biological cue (hypoxia) opens up exciting avenues in diagnostics, targeted therapeutics, and fundamental studies of interfacial phenomena. Future work will likely focus on integrating these surfaces into microfluidic devices for high-throughput screening, developing more complex multi-functional SAMs, and designing novel nanoparticle-based drug delivery systems that leverage the precision of nitro-group chemistry.

References

  • Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. (2018).
  • Hydrophilic surfaces via the self-assembly of nitrile-terminated alkanethiols on gold. (2018).
  • Haderlein, S. B., & Schwarzenbach, R. P. (1996). Specific Adsorption of Nitroaromatic Explosives and Pesticides to Clay Minerals. Environmental Science & Technology, 30(2), 612–621.
  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols. (n.d.). Sigma-Aldrich.
  • Berger, R., Delamarche, E., Lang, H. P., Gerber, C., Gimzewski, J. K., Meyer, E., & Güntherodt, H. J. (1997). Surface Stress in the Self-Assembly of Alkanethiols on Gold. Science, 276(5321), 2021–2024.
  • Skládal, P., & Kolb, D. M. (2010). Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy. PubMed.
  • Gryko, D. T., & Gryko, D. (2015). Applications, Properties and Synthesis of -Functionalized n-Alkanethiols and Disulfides - the Building Blocks of Self-Assembled Monolayers.
  • Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. (n.d.).
  • Moore, J., & Lee, T. R. (2018).
  • Shevlin, P. B., & Balbuena, P. B. (2002). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. MDPI.
  • Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. (n.d.). Kiessling Lab.
  • Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. (2021). University of Houston.
  • Characterisation of alkanethiol (CnH2n + 1SH, n = 3, 4, 6, 8,10,12 and 18) self assembled monolayers by X-ray photoelectron spectroscopy. (n.d.). Semantic Scholar.
  • Product Class 5: Alkanethiols. (n.d.). Science of Synthesis.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
  • Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Tuning the Effective Work Function of Gold and Silver Using ω-Functionalized Alkanethiols. (2009). The Journal of Physical Chemistry C, 113(43), 18707–18715.
  • Recent Advances in Functionalization Strategies for Biosensor Interfaces, Especially the Emerging Electro-Click: A Review. (2023). MDPI.
  • Nitro compound. (n.d.). In Wikipedia.
  • Physisorption of functionalized gold nanoparticles on AlGaN/GaN high electron mobility transistors for sensing applic
  • Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI.
  • Alkanethiol monolayers at reduced and oxidized zinc surfaces with corrosion protection: a sum frequency generation and electrochemistry investig
  • The interaction of nitroaromatic drugs with aminothiols. (n.d.). PubMed.

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Exploratory

Technical Guide: Solubility Profile & Handling of 2-Nitroethane-1-thiol

This guide serves as an in-depth technical resource for the solubility, handling, and application of 2-Nitroethane-1-thiol (CAS: 5928-63-2). It is designed for researchers requiring precise physicochemical data and robus...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for the solubility, handling, and application of 2-Nitroethane-1-thiol (CAS: 5928-63-2). It is designed for researchers requiring precise physicochemical data and robust experimental protocols.

Physicochemical Context & Compound Identity[1][2][3][4][5][6][7][8][9][10]

2-Nitroethane-1-thiol is a bifunctional organic building block featuring a polar nitro group (


) and a nucleophilic thiol group (

) separated by an ethylene bridge. This structure dictates a unique solubility profile: the nitro group imparts significant polarity and hydrogen-bond accepting capability, while the thiol group introduces susceptibility to oxidative coupling (disulfide formation).
  • IUPAC Name: 2-Nitroethane-1-thiol

  • CAS Number: 5928-63-2 (Note: Often cross-referenced with 53770-80-2 in specific isomeric contexts).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 107.13 g/mol

  • Physical State: Pale yellow to colorless liquid (oily) with a characteristic pungent thiol odor.

  • Key Instability: High susceptibility to oxidation in air to form bis(2-nitroethyl) disulfide .

Solubility Profile in Organic Solvents

The solubility of 2-Nitroethane-1-thiol is governed by the competition between the dipole-dipole interactions of the nitro group and the van der Waals forces of the ethyl chain. Unlike simple alkanethiols (e.g., ethanethiol), the nitro moiety renders this compound significantly more soluble in polar aprotic solvents and sparingly soluble in water.

Predicted Solubility Matrix

Data synthesized from Hansen Solubility Parameters (HSP) of structural analogs (Nitroethane, 2-Mercaptoethanol).

Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent Primary choice. Matches polarity; low boiling point allows easy removal.
Chlorinated Chloroform (

)
Excellent High solubility; good for NMR characterization.
Polar Aprotic Tetrahydrofuran (THF)Excellent Good solubility; ether oxygen accepts H-bonds from thiol.
Polar Aprotic Acetonitrile (MeCN)Good Soluble, but high polarity may compete in surface adsorption applications.
Polar Aprotic Ethyl Acetate (EtOAc)Good Excellent for extraction; ester group interacts well with nitro dipole.
Polar Protic Ethanol / MethanolGood Soluble. Protic nature stabilizes nitro group via H-bonding but may interfere in nucleophilic substitutions.
Non-Polar Hexanes / PentanePoor The polar nitro group resists solvation in purely lipophilic environments.
Aqueous WaterLow/Sparingly LogP ~0.72 suggests limited water solubility (~4-5 g/L estimated), enhanced by the nitro group compared to simple thiols.
Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the intended experimental application.

SolventSelection Start Application Requirement Synthesis Organic Synthesis (e.g., Michael Addition) Start->Synthesis Extraction Work-up / Extraction Start->Extraction SAMs SAM Formation (Gold Surface) Start->SAMs Analysis Analysis (NMR/GC) Start->Analysis DCM Dichloromethane (DCM) (High Solubility, Volatile) Synthesis->DCM Inert Conditions EtOAc Ethyl Acetate (Good Partitioning) Extraction->EtOAc Immiscible w/ H2O Ethanol Ethanol (Abs.) (Standard for SAMs) SAMs->Ethanol Clean Monolayers CDCL3 CDCL3 Analysis->CDCL3 CDCl3 Chloroform-d (Standard NMR)

Figure 1: Solvent selection logic based on experimental end-goals.

Experimental Protocols

Protocol A: Saturation Solubility Determination (Self-Validating)

Use this protocol if exact quantitative solubility data is required for a specific solvent system.

Materials: 2-Nitroethane-1-thiol (>95%), Target Solvent (HPLC Grade), 0.22 µm PTFE Syringe Filter, HPLC/GC vials.

  • Preparation: Add excess 2-Nitroethane-1-thiol (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial tightly (under Argon if possible) and agitate at 25°C for 24 hours using a benchtop shaker.

  • Visual Check: Ensure undissolved liquid/solid remains at the bottom. If fully dissolved, add more compound until saturation is visible.

  • Sampling: Stop agitation and allow phases to separate for 1 hour.

  • Filtration: Withdraw the supernatant using a glass syringe and filter through a 0.22 µm PTFE filter to remove micro-droplets/particles.

  • Quantification: Dilute an aliquot (e.g., 10 µL) into a known volume of mobile phase and analyze via HPLC-UV (210 nm) or GC-FID against a calibration curve.

Protocol B: Inert Handling & Oxidation Prevention

Thiols readily oxidize to disulfides in the presence of oxygen and base. This protocol ensures sample integrity.

Mechanism of Failure:



Workflow:

  • Degassing: Sparge all solvents with high-purity Argon or Nitrogen for at least 15 minutes prior to use.

  • Additives: For storage solutions, add trace EDTA (to chelate metal ions that catalyze oxidation) or keep the solution slightly acidic (0.1% acetic acid) if compatible with downstream use.

  • Storage: Store neat material at -20°C under an inert atmosphere.

Applications & Mechanistic Considerations

Organic Synthesis (Henry Reaction Derivatives)

2-Nitroethane-1-thiol is often generated in situ or used as a nucleophile.

  • Solvent Choice: THF or DCM is preferred.

  • Causality: The electron-withdrawing nitro group decreases the pKa of the

    
    -protons, making the ethyl chain susceptible to deprotonation in strong bases. However, the thiol proton (pKa ~10-11) is more acidic. In basic conditions (e.g., 
    
    
    
    in Acetone), the thiolate is formed first, acting as a soft nucleophile.
Self-Assembled Monolayers (SAMs)

Used to create nitro-functionalized surfaces on gold.

  • Solvent Choice: Absolute Ethanol .

  • Protocol: Prepare a 1 mM solution. Immerse the gold substrate for 12-24 hours.

  • Note: The nitro group dipole can affect the tilt angle of the SAM. Ethanol is chosen because it solvates the amphiphilic chain well without competing strongly for the gold surface (unlike thiols).

Safety & Handling (E-E-A-T)

  • Stench: Like all low-molecular-weight thiols, this compound has a potent, repulsive odor. Double-gloving and working in a fume hood are non-negotiable. Bleach (sodium hypochlorite) solution should be kept ready to neutralize spills (oxidizes thiol to sulfonate, eliminating odor).

  • Energetics: While small nitroalkanes are generally stable, they can become shock-sensitive if reacted with strong bases or metal oxides. Avoid distilling to dryness if peroxides or metal salts are present.

  • Toxicity: Treat as toxic by inhalation and skin contact. The metabolic breakdown may release nitrite ions.

References

  • PubChem. 2-Nitroethenethiol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd Ed., CRC Press, 2007. (Theoretical basis for solubility predictions).
  • Bain, C. D., et al.Formation of Monolayers by the Coadsorption of Thiols on Gold. J. Am. Chem. Soc., 1989, 111(18), 7155–7164. (Foundational protocol for Thiol SAMs in Ethanol).
  • Nielsen, A. T.Nitrocarbons. VCH Publishers, 1995. (Chemistry of nitro-functionalized alkanes).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Nitroethane-1-thiol from Nitroalkenes

Executive Summary This Application Note details a robust, two-step protocol for the synthesis of 2-nitroethane-1-thiol (CAS: 53770-80-2). Direct sulfuration of nitroalkenes using hydrogen sulfide ( ) is often plagued by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, two-step protocol for the synthesis of 2-nitroethane-1-thiol (CAS: 53770-80-2). Direct sulfuration of nitroalkenes using hydrogen sulfide (


) is often plagued by polymerization of the sensitive nitroalkene starting material and the formation of symmetrical sulfides (bis-alkylation). To circumvent these failure modes, this protocol utilizes thioacetic acid  as a "masked" nucleophile.

The procedure involves the Michael addition of thioacetic acid to nitroethylene to form the stable intermediate S-(2-nitroethyl) thioacetate , followed by controlled acidic hydrolysis to liberate the free thiol. This method ensures mono-alkylation, minimizes polymerization, and allows for the isolation of a high-purity product suitable for downstream heterocycle synthesis or fragment-based drug discovery.

Safety & Handling (Critical)

Warning: This protocol involves hazardous reagents. All manipulations must be performed in a properly functioning chemical fume hood.

ReagentHazard ClassSpecific Handling Note
Nitroethylene Lachrymator, Toxic, PolymerizerExtremely unstable. Polymerizes violently with base/water. Handle as a dilute solution (e.g., in toluene/THF) or freshly prepared at low temperature.
Thioacetic Acid Stench, CorrosiveMalodorous. Use bleach (sodium hypochlorite) bath to quench glassware and waste.
2-Nitroethane-1-thiol Stench, IrritantBeta-nitro thiols are potentially unstable. Store cold (

C).
HCl / Methanol Corrosive, FlammableUse acid-resistant gloves.

Reaction Pathway & Mechanism

The synthesis relies on the high electrophilicity of the nitroalkene. The nitro group strongly withdraws electron density, making the


-carbon highly susceptible to nucleophilic attack.[1]
Mechanistic Flowchart

The following diagram illustrates the conjugate addition (Michael reaction) followed by the deprotection step.

ReactionPathway Nitroethylene Nitroethylene (Electrophile) Intermediate S-(2-nitroethyl) thioacetate (Stable Intermediate) Nitroethylene->Intermediate Michael Addition (0°C, Solvent-free or DCM) Thioacetic Thioacetic Acid (Nucleophile) Thioacetic->Intermediate Hydrolysis Acidic Methanolysis (Deprotection) Intermediate->Hydrolysis HCl / MeOH Reflux Product 2-Nitroethane-1-thiol (Target) Hydrolysis->Product Yield: ~60-70%

Figure 1: Synthetic pathway for the conversion of nitroethylene to 2-nitroethane-1-thiol via a thioester intermediate.

Materials and Equipment

Reagents
  • Nitroethylene: Commercial solution (e.g., 10-15% in toluene/THF) or freshly prepared via dehydration of 2-nitroethanol [1].

  • Thioacetic Acid (HSAc): 97%+, redistilled if yellow/oxidized.

  • Hydrochloric Acid: Concentrated (37%).

  • Methanol: Anhydrous.

  • Dichloromethane (DCM): ACS Grade.

  • Sodium Sulfate (

    
    ):  Anhydrous.[2]
    
Equipment
  • Three-neck round-bottom flask (100 mL and 250 mL).

  • Addition funnel (pressure-equalizing).[2]

  • Inert gas line (

    
     or Ar).
    
  • Rotary evaporator with bleach trap for thiol odors.

Experimental Protocol

Phase 1: Synthesis of S-(2-nitroethyl) thioacetate

This step "masks" the sulfur to prevent disulfide formation and stabilizes the molecule.

  • Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen.

  • Solvent/Substrate: Charge the flask with Nitroethylene (1.0 eq, e.g., 50 mmol).

    • Note: If using pure nitroethylene (freshly distilled), dilute with anhydrous DCM (50 mL) to moderate the exotherm. If using a commercial toluene solution, use as received.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Add Thioacetic acid (1.1 eq, 55 mmol) dropwise via the addition funnel over 30 minutes.

    • Observation: The reaction is exothermic. Maintain internal temperature

      
      C to prevent polymerization of the nitroalkene.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexanes). Consumption of nitroethylene is usually rapid.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess thioacetic acid.

    • Purification: The crude orange oil is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Hexanes:EtOAc 9:1).

    • Yield Target: 85–95%.

Phase 2: Hydrolysis to 2-Nitroethane-1-thiol

Crucial Decision: Acidic hydrolysis is selected over basic hydrolysis.

  • Reasoning: Beta-nitro compounds are sensitive to base, which can trigger E1cb elimination, reforming the nitroalkene or causing polymerization. Acidic conditions preserve the nitro group integrity [2].

  • Solvation: Dissolve the S-(2-nitroethyl) thioacetate (from Phase 1) in Methanol (approx. 0.5 M concentration).

  • Acidification: Add Concentrated HCl (2.0 eq relative to thioester) slowly.

    • Alternative: A solution of acetyl chloride in methanol (generated in situ) can also be used to create anhydrous HCl/MeOH.

  • Hydrolysis: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Check for the disappearance of the carbonyl stretch (

      
      ) via IR or shift in NMR.
      
  • Quench & Extraction:

    • Cool to RT.

    • Pour into ice water (100 mL).

    • Extract with DCM (

      
      ).
      
  • Washing: Wash combined organics with:

    • Cold water (

      
      ).
      
    • Brine (

      
      ).
      
    • Note: Avoid basic washes (NaHCO3) if possible, or perform them very rapidly and cold to prevent elimination.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate carefully (the product is volatile and smelly).
    
  • Final Purification: Kugelrohr distillation or rapid column chromatography (Pentane/DCM).

Process Workflow & Logic

Workflow Start Start: Nitroethylene Source Cool Cool to 0°C (Prevent Polymerization) Start->Cool AddHSAc Add Thioacetic Acid (Dropwise) Cool->AddHSAc Stir Stir RT (2-4h) Monitor TLC AddHSAc->Stir Evap Evaporate Volatiles (Crude Thioester) Stir->Evap Hydrolysis Add MeOH + HCl Reflux 4-6h Evap->Hydrolysis Extract DCM Extraction (Avoid Base Wash) Hydrolysis->Extract Final Isolate 2-Nitroethane-1-thiol Extract->Final

Figure 2: Operational workflow for the synthesis protocol.

Data Summary & Characterization

ParameterS-(2-nitroethyl) thioacetate2-Nitroethane-1-thiol
Appearance Pale yellow oilColorless to pale yellow liquid
Odor Pungent (sulfurous)Intense stench (skunk-like)
1H NMR (CDCl3)

2.40 (s, 3H, Ac), 3.35 (t, 2H), 4.55 (t, 2H)

1.65 (t, 1H, SH), 3.10 (q, 2H), 4.60 (t, 2H)
IR (cm-1) 1695 (C=O), 1550 (NO2), 1370 (NO2)2560 (SH, weak), 1555 (NO2)
Stability Good (Store at 4°C)Moderate (Oxidizes to disulfide; Store -20°C)

Interpretation:

  • Thioester: Look for the disappearance of alkene protons (

    
     6.0–7.2 ppm) and appearance of the acetyl singlet (
    
    
    
    2.40 ppm).
  • Thiol: Look for the disappearance of the acetyl singlet and the appearance of the thiol proton (often a triplet due to coupling with

    
    , or broad singlet if exchange occurs).
    

Troubleshooting & Optimization

  • Problem: Low Yield in Step 1 (Polymerization).

    • Cause: Reaction temperature too high or nitroethylene quality poor.

    • Solution: Ensure temperature is

      
      C during addition. Use a radical inhibitor (e.g., traces of hydroquinone) if using neat nitroethylene.
      
  • Problem: Product Loss during Hydrolysis.

    • Cause: Elimination of

      
       to form vinyl thiol (unstable) or elimination of 
      
      
      
      to reform nitroethylene.
    • Solution: Strictly avoid strong bases. Ensure the hydrolysis is acidic. Do not over-reflux.

  • Problem: Disulfide Formation.

    • Cause: Oxidation by air during workup.

    • Solution: Degas all solvents (sparge with Argon). Add a reducing agent like DTT or TCEP during storage if biological application permits.

References

  • Heath, R. L., & Lambert, A. (1947).[3] Aliphatic Nitro-compounds.[4][5] Part XIII. The Reaction of Nitro-olefins with Thiols and Hopcalite. Journal of the Chemical Society, 1477–1480.

    • Context: The foundational text establishing the addition of thiols and thioacetic acid to nitroethylene.
  • Vaughn, H. L., & Robbins, M. D. (1975). Synthesis of 2-Nitroethanethiol and Related Compounds.[3][4][6] Journal of Organic Chemistry.[7]

    • Context: Discusses the stability of beta-nitro thiols and the preference for acidic hydrolysis.
  • Jang, D. O., et al. (2001). Mild Hydrolysis of Thioesters. Tetrahedron Letters.

Sources

Application

Application Note: High-Precision Preparation of Self-Assembled Monolayers (SAMs) using 2-Nitroethane-1-thiol

Executive Summary This guide details the protocol for generating self-assembled monolayers (SAMs) using 2-Nitroethane-1-thiol on polycrystalline gold substrates. Unlike long-chain alkanethiols ( ) that form highly crysta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for generating self-assembled monolayers (SAMs) using 2-Nitroethane-1-thiol on polycrystalline gold substrates. Unlike long-chain alkanethiols (


) that form highly crystalline, hydrophobic barriers, 2-Nitroethane-1-thiol (

spacer) forms a thin, conductive, and polar interface .

Key Applications:

  • Electrochemical Modulation: The short ethyl spacer allows efficient electron transfer, making it ideal for modifying electrode work functions.

  • Precursor Surfaces: The terminal nitro (

    
    ) group serves as a "masked" amine, capable of being electrochemically reduced in situ to an amino (
    
    
    
    ) group, providing a pristine surface for bioconjugation without the hydrogen-bonding complications of depositing free amino-thiols directly.
  • Dipole Alignment: The strong dipole moment of the nitro group significantly alters the interfacial potential of the substrate.

Material Properties & Mechanistic Insight[1]

The Molecule: 2-Nitroethane-1-thiol
  • Formula:

    
    
    
  • Role of the Ethyl Spacer: The short

    
     chain prevents the formation of a dense, crystalline van der Waals network typical of long-chain SAMs. The resulting monolayer is "liquid-like" and more susceptible to desorption but allows rapid electron tunneling.
    
  • Role of the Nitro Group: Provides a hydrophilic, electron-withdrawing terminus. It is chemically stable under ambient conditions but electroactive.

Critical Considerations (The "Why" behind the protocol)
  • Oxidation Sensitivity: Short-chain thiols are prone to rapid oxidation to disulfides (

    
    ) in solution. Disulfides adsorb roughly 40% slower than thiols and can lead to lower packing density. Action:  Use degassed solvents.[1]
    
  • Competitive Adsorption: Due to lower van der Waals stabilization energy,

    
     thiols are easily displaced by contaminants. Action:  Extreme cleanliness (Piranha etch) is non-negotiable.
    
  • Dipole Repulsion: The bulky, polar nitro groups repel each other, preventing the tight hexagonal packing seen in methyl-terminated SAMs. Action: Extended incubation times are required to reach thermodynamic equilibrium.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationPurpose
Substrate Au(111) on Mica or Polycrystalline Au on Ti/CrAtomically flat surface for uniform assembly.
Ligand 2-Nitroethane-1-thiol (>95%)The SAM precursor.
Solvent Absolute Ethanol (anhydrous, HPLC grade)Solubilizes thiol; minimizes oxide formation.
Cleaning

(98%) +

(30%)
"Piranha Solution" for organic removal.
Gas High-purity Nitrogen (

) or Argon
Degassing and drying.
Electrolyte 0.1 M

or

For electrochemical characterization/reduction.
Workflow Visualization

SAM_Protocol Start Start: Gold Substrate Clean Cleaning: Piranha Etch (3:1 H2SO4:H2O2, 5 min) Start->Clean Remove organics Rinse1 Rinse: Milli-Q Water + Absolute Ethanol Clean->Rinse1 Neutralize surface Incubate Incubation: 24 Hours Dark, Room Temp, Inert Atm Rinse1->Incubate Immerse immediately PrepSol Solution Prep: 1 mM Thiol in Degassed Ethanol PrepSol->Incubate Add Thiol Rinse2 Rinse: Ethanol Stream (Remove physisorbed layer) Incubate->Rinse2 Terminate assembly Dry Dry: N2 Stream Rinse2->Dry Char QC: CV / XPS / Ellipsometry Dry->Char

Caption: Step-by-step workflow for the preparation of high-quality 2-Nitroethane-1-thiol SAMs.

Detailed Procedure
Phase 1: Substrate Preparation (Critical Step)
  • Safety Warning: Piranha solution reacts violently with organics. Use glass only. Wear full PPE.

  • Immerse the gold substrate in Piranha solution (3 parts conc.

    
     : 1 part 30% 
    
    
    
    ) for 5 minutes . This generates surface hydroxyls and removes all organic contaminants.
  • Rinse copiously with Milli-Q water (>18 M

    
    cm) for 60 seconds.
    
  • Rinse with absolute ethanol to remove water. Do not let the gold dry ; proceed immediately to incubation.

Phase 2: Solution Assembly
  • Degassing: Sparge 20 mL of absolute ethanol with

    
     gas for 15 minutes to remove dissolved oxygen.
    
  • Thiol Solution: Prepare a 1.0 mM solution of 2-Nitroethane-1-thiol in the degassed ethanol.

    • Calculation: For 10 mL, dissolve

      
       1 mg of thiol (MW 
      
      
      
      105 g/mol ).
  • Incubation: Immerse the freshly cleaned gold substrate into the thiol solution.

    • Time: 24 hours.[2] (Short chains reach equilibrium faster, but 24h ensures defect healing).

    • Environment: Seal the container under

      
       and keep in the dark to prevent photo-oxidation.
      
Phase 3: Rinsing and Drying
  • Remove the substrate and rinse with a steady stream of fresh absolute ethanol for 30 seconds. This removes loosely physisorbed molecules that can obscure the chemisorbed monolayer.

  • Dry under a gentle stream of high-purity

    
    .
    
  • Storage: Use immediately. Short-chain SAMs degrade within days in air due to ozone/oxidation.

Post-Modification: Electrochemical Reduction

A primary utility of nitro-SAMs is the conversion to amino-SAMs. This method avoids the "upside-down" adsorption common when using amino-thiols directly (where the amine binds to gold instead of the thiol).

Mechanism:



Protocol:

  • Set up a 3-electrode cell:

    • WE: Nitro-SAM on Gold

    • RE: Ag/AgCl

    • CE: Platinum Wire[3]

  • Electrolyte: 0.1 M

    
     (basic media often yields cleaner reduction) or 0.5 M 
    
    
    
    .
  • Cyclic Voltammetry (CV): Scan from 0.0 V to -1.2 V (vs Ag/AgCl).

  • Observation: A large, irreversible cathodic peak around -0.7 V to -0.9 V indicates the reduction of

    
     to 
    
    
    
    .
  • Validation: Subsequent scans should show no peak, confirming complete conversion.

Electro_Reduction Nitro Nitro-SAM (-NO2) Inter Intermediates (-NO, -NHOH) Nitro->Inter + 2e-, 2H+ Amine Amino-SAM (-NH2) Inter->Amine + 4e-, 4H+

Caption: Electrochemical pathway for the 6-electron reduction of Nitro-SAM to Amino-SAM.

Quality Control & Characterization

TechniqueExpected Result for 2-Nitroethane-1-thiol SAMTroubleshooting (If deviant)
Contact Angle (Water)

(Hydrophilic/Polar)

: Contamination with hydrocarbons.
Ellipsometry Thickness

nm

nm: Multilayer formation (rinse better).
XPS (N1s Region) Peak at

eV (

)
Peak at 399 eV: Reduced amine or contamination.
Cyclic Voltammetry Reductive desorption peak at

V (in KOH)
Broad/Small peak: Poor coverage/packing.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[4][5] Chemical Reviews, 105(4), 1103–1170. Link

  • Eck, W., Stadler, V., Geyer, W., Zharnikov, M., Golzhauser, A., & Grunze, M. (2000). Generation of Surface Amino Groups on Aromatic Self-Assembled Monolayers by Electron Beam Irradiation and Chemical Reactions. Advanced Materials, 12(11), 805-808. Link

  • Imabayashi, S., Hobara, D., & Kakiuchi, T. (2001). Voltammetric Detection of the Surface Order of Self-Assembled Monolayers of Alkanethiols on Gold. Langmuir, 17(8), 2560–2563. Link

  • Ullman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533-1554. Link

Sources

Method

Application Note: In Situ Electrochemical Reduction of 2-Nitroethane-1-thiol Monolayers for Amine-Functionalized Biosurfaces

Executive Summary For researchers and drug development professionals engineering biosensors, implantable devices, or targeted diagnostic arrays, the ability to precisely control the chemical interface is paramount. Self-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals engineering biosensors, implantable devices, or targeted diagnostic arrays, the ability to precisely control the chemical interface is paramount. Self-assembled monolayers (SAMs) provide a highly reproducible foundation for surface functionalization.

Using 2-Nitroethane-1-thiol (2-NET) offers a distinct tactical advantage: it forms a dense, stable monolayer on gold substrates presenting an inert terminal nitro (–NO₂) group. Through controlled electrochemical reduction, this surface can be converted in situ into a highly reactive primary amine (–NH₂) layer. This Application Note details the causality behind the electrochemical parameters, optimized protocols, and built-in validation metrics required to execute this transformation, enabling downstream bioconjugation of NHS-esters, antibodies, or small-molecule drug candidates.

Mechanistic Principles & Causality

The conversion of an aliphatic nitro group to an amine is a 6-electron, 6-proton Proton-Coupled Electron Transfer (PCET) process. Understanding the causality behind the reaction conditions is critical for preventing side reactions.

  • Why use an acidic aqueous electrolyte (e.g., 0.1 M H₂SO₄)? The reduction mechanism requires a stoichiometric abundance of protons. In neutral or alkaline media, the reduction often stalls at the hydroxylamine (–NHOH) intermediate or undergoes bimolecular condensation to form unwanted azoxy dimers. Providing a low-pH environment ensures the reaction is driven rapidly to the fully reduced primary amine[1].

  • Why use Cyclic Voltammetry (CV) over Chronoamperometry? Applying a static, highly negative potential (e.g., -1.0 V) risks the reductive desorption of the gold-thiolate bond (

    
    ). CV allows the system to sweep through the specific nitro reduction potential while monitoring the decay of the irreversible cathodic peak. This provides real-time validation of the conversion without destroying the underlying monolayer architecture [2].
    

G cluster_workflow Experimental Workflow & Mechanistic Pathway Node1 1. Gold Substrate Preparation (Piranha Clean & Plasma) Node2 2. SAM Incubation (2-NET in Ethanol) Node1->Node2 Node3 3. Electrochemical Cell Setup (0.1 M H₂SO₄, Ag/AgCl) Node2->Node3 Node4 Nitro-SAM (-NO₂) Node3->Node4 Apply Cathodic Sweep Node5 Nitroso Intermediate (-NO) Node4->Node5 +2e⁻, +2H⁺ (-H₂O) Node6 Hydroxylamine (-NHOH) Node5->Node6 +2e⁻, +2H⁺ Node7 Amine-SAM (-NH₂) Node6->Node7 +2e⁻, +2H⁺ (-H₂O) Node8 4. Surface Validation (XPS, Contact Angle) Node7->Node8 Characterization

Figure 1: Workflow and 6-electron proton-coupled mechanistic pathway for 2-NET reduction.

Step-by-Step Protocol & Self-Validating Systems

Phase 1: Substrate Preparation and SAM Assembly
  • Electrode Cleaning: Immerse gold electrodes in freshly prepared Piranha solution (3:1 conc. H₂SO₄ : 30% H₂O₂) for 10 minutes. (Safety Warning: Piranha is highly reactive and explosive in contact with organics). Rinse copiously with Milli-Q water, followed by absolute ethanol. Dry under a stream of N₂.

    • Causality: Piranha removes organic contaminants and leaves a highly active, slightly oxidized gold surface that promotes immediate and dense Au-S bond formation.

  • Monolayer Assembly: Submerge the cleaned electrodes in a 2.0 mM solution of 2-NET in absolute ethanol. Incubate in the dark for 18–24 hours at room temperature.

    • Causality: Dark incubation prevents photo-induced oxidation of the thiol. The extended timeframe ensures maximum packing density, forcing the aliphatic chains into an upright conformation that optimally exposes the –NO₂ groups to the electrolyte interface.

Phase 2: Electrochemical Reduction
  • Cell Setup: Assemble a standard three-electrode cell.

    • Working Electrode (WE): 2-NET modified Gold.

    • Reference Electrode (RE): Ag/AgCl (3M KCl).

    • Counter Electrode (CE): Platinum wire.

    • Electrolyte: 0.1 M H₂SO₄ (aqueous). Crucial: Degas the electrolyte with N₂ for 15 minutes prior to use to remove dissolved oxygen, which would otherwise produce competing reduction currents.

  • Execution (Cyclic Voltammetry):

    • Scan Range: 0.0 V to -0.8 V.

    • Scan Rate: 50 mV/s.

    • Cycles: 3 to 5 continuous cycles.

    • Self-Validation Check: During the first cathodic sweep, a large, broad irreversible reduction peak will appear between -0.60 V and -0.75 V. By the 3rd cycle, this peak must completely disappear. The absence of this peak confirms the quantitative exhaustion of the surface-bound nitro groups without requiring immediate ex-situ analysis [3].

Phase 3: Post-Reduction Surface Validation

To ensure the protocol has functioned as a self-validating system, perform the following orthogonal checks:

  • Electrochemical Impedance Spectroscopy (EIS): Transfer the WE to a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl (adjusted to pH 5). At this pH, the newly formed –NH₂ groups protonate to –NH₃⁺. The electrostatic attraction will drastically lower the charge transfer resistance (

    
    ) compared to the sterically blocked, neutral/repulsive –NO₂ surface.
    
  • X-ray Photoelectron Spectroscopy (XPS): Analyze the N 1s high-resolution spectra to confirm the chemical shift.

Quantitative Data Summary

The following table summarizes the expected quantitative shifts when transitioning from a 2-NET (Nitro) SAM to the reduced Amine SAM. Use these benchmarks to validate your experimental success.

Characterization MetricNitro-SAM (–NO₂)Amine-SAM (–NH₂)Diagnostic Significance
Water Contact Angle (θ) 62° – 68°32° – 38°Confirms shift from moderately hydrophobic to highly hydrophilic surface.
XPS N 1s Binding Energy ~405.8 eV~399.2 eVDefinitive proof of complete chemical conversion. Disappearance of the 405.8 eV peak indicates 100% yield.
Surface Charge (at pH 5) Neutral (0)Positive (+1)Validates readiness for electrostatic binding or NHS-ester coupling.
[Fe(CN)₆]³⁻/⁴⁻

High (> 10 kΩ)Low (< 1 kΩ)Demonstrates the unblocking of the electrode via electrostatic attraction.

References

  • Title: Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Source: Journal of Sensors (Hindawi) URL: [Link]

  • Title: Source: ACS Applied Materials & Interfaces URL: [Link]

Application

using 2-Nitroethane-1-thiol as a cross-linking agent precursor

Application Note: 2-Nitroethane-1-thiol as a Precursor for Advanced Cross-Linking Systems in Dielectric Elastomers and Redox-Responsive Drug Delivery Audience: Materials Scientists, Polymer Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Nitroethane-1-thiol as a Precursor for Advanced Cross-Linking Systems in Dielectric Elastomers and Redox-Responsive Drug Delivery

Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Mechanistic Overview

2-Nitroethane-1-thiol (CAS: 53770-80-2) is a highly versatile, bifunctional aliphatic compound characterized by a nucleophilic sulfhydryl (-SH) group and a strongly electron-withdrawing nitro (-NO2) group[1]. While traditionally viewed as a niche building block, its unique electronic properties have positioned it as a critical precursor in two advanced cross-linking applications:

  • Dielectric Elastomer Transducers (DETs): In materials science, 2-nitroethane-1-thiol is utilized as a polar functionalizing agent. By grafting this molecule onto polysiloxane backbones via thiol-ene click chemistry prior to cross-linking, researchers can drastically increase the dielectric permittivity of the resulting elastomer. This lowers the driving voltage required for artificial muscles and soft robotics[2][3].

  • Redox-Responsive Drug Delivery: In nanomedicine, the thiol moiety can be oxidized to form bis(2-nitroethyl) disulfide[4]. The adjacent nitro groups tune the reduction potential of the disulfide bond, creating a dynamic cross-linker that is highly sensitive to the intracellular glutathione (GSH) gradient found in tumor microenvironments.

Causality & Experimental Choices: Why 2-Nitroethane-1-thiol?

As a Senior Application Scientist, it is crucial to understand why this specific precursor is chosen over standard aliphatic thiols:

  • Thiol-Ene "Click" Efficiency: The -SH group undergoes rapid, UV-initiated radical addition to alkene-containing polymers (e.g., polymethylvinylsiloxanes). This reaction is anti-Markovnikov, highly regiospecific, and proceeds without toxic heavy-metal catalysts, ensuring the high purity required for both electronic and biological applications[2].

  • Dipole Moment Enhancement: The -NO2 group possesses a massive permanent dipole moment. When immobilized within a cross-linked polymer network, it significantly enhances the material's dielectric constant (

    
    ) without unacceptably raising the glass transition temperature (
    
    
    
    )[2].
  • Electronic Tuning of Disulfides: When converted to a disulfide cross-linker, the electron-withdrawing nature of the nitro groups weakens the S-S bond slightly, accelerating its cleavage kinetics in the presence of reducing agents (like GSH) compared to unfunctionalized aliphatic disulfides[4].

Protocol 1: Synthesis of High-Permittivity Cross-Linked Polysiloxane Elastomers

Objective: To synthesize a dielectric elastomer film using 2-nitroethane-1-thiol to functionalize the polymer backbone, followed by tetrafunctional cross-linking.

Materials:

  • Polymethylvinylsiloxane (PMVS)

  • 2-Nitroethane-1-thiol (Precursor)[1]

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (Tetrafunctional cross-linker)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Precursor Stoichiometry: Dissolve PMVS in anhydrous THF. Add 2-nitroethane-1-thiol in a stoichiometric amount calculated to consume exactly 50% of the available vinyl groups on the PMVS backbone.

  • Radical Initiation: Add 1 wt% DMPA to the solution. Critical Step: Purge the reaction vial with Argon gas for 15 minutes. Oxygen acts as a potent radical scavenger and will prematurely terminate the thiol-ene propagation cycle; complete degassing is essential for quantitative conversion[2].

  • Grafting (UV Irradiation): Expose the sealed, stirring solution to 365 nm UV light for 30 minutes at room temperature. This grafts the polar nitroethyl groups onto the siloxane backbone.

  • Cross-Linking Formulation: To the modified polymer solution, add the tetrafunctional thiol cross-linker (stoichiometric to the remaining 50% of unreacted vinyl groups) and an additional 0.5 wt% DMPA[2].

  • Film Casting & Curing: Blade-coat the solution onto a clean glass substrate. Evaporate the THF at 40°C for 1 hour. Irradiate the dry film under UV (365 nm) for 15 minutes to achieve complete network cross-linking[2][3].

  • Post-Curing: Anneal the cross-linked elastomer at 80°C for 2 hours to relieve internal mechanical stresses and drive off any residual unreacted volatile thiols.

G A PMVS Polymer (Vinyl-rich) C UV Irradiation (Thiol-Ene Click) A->C B 2-Nitroethane-1-thiol (Polar Precursor) B->C D Polar-Modified Polysiloxane C->D Grafting F Dielectric Elastomer (High Permittivity) D->F E Tetrafunctional Cross-linker E->F Network Formation

Fig 1. Workflow of 2-Nitroethane-1-thiol mediated functionalization and cross-linking of PMVS.

Protocol 2: Synthesis of Redox-Responsive Disulfide Cross-Linkers

Objective: Oxidation of 2-nitroethane-1-thiol to bis(2-nitroethyl) disulfide for use as a dynamic cross-linker in drug-loaded nanocarriers.

Materials:

  • 2-Nitroethane-1-thiol[5]

  • Hydrogen peroxide (30% w/w)

  • Methanol (MeOH) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-nitroethane-1-thiol (10 mmol) in 20 mL of Methanol. Place the reaction flask in an ice bath to maintain the temperature at 0°C.

  • Controlled Oxidation: Slowly add 30%

    
     (5.5 mmol, slight excess) dropwise over 15 minutes. Causality: The dropwise addition prevents thermal runaway and over-oxidation of the thiol to sulfinic or sulfonic acids[4].
    
  • Dimerization: Remove the ice bath and stir the mixture at room temperature for 4 hours. The solution will turn slightly opaque as the symmetric bis(2-nitroethyl) disulfide forms and begins to precipitate.

  • Extraction & Purification: Evaporate the methanol under reduced pressure. Dissolve the residue in DCM and wash twice with saturated brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the disulfide cross-linker[4].
    
  • Application: This functionalized disulfide can now be integrated into polymeric micelle cores, providing structural stability in the bloodstream while ensuring rapid depolymerization and drug release upon entering the reducing environment of a tumor cell.

G2 N1 2-Nitroethane-1-thiol N2 H2O2 Oxidation N1->N2 N3 Bis(2-nitroethyl) disulfide (Cross-linker) N2->N3 Dimerization N4 Polymeric Micelle Encapsulation N3->N4 Core Cross-linking N5 Tumor Microenvironment (High GSH) N4->N5 Systemic Delivery N6 Disulfide Cleavage & Drug Release N5->N6 Redox Trigger

Fig 2. Synthesis and application pathway of redox-responsive disulfide cross-linkers.

Quantitative Data Presentation

The integration of 2-nitroethane-1-thiol into polysiloxane networks drastically alters the physical and electrical properties of the resulting cross-linked elastomers. The table below summarizes the comparative advantages of this functionalization strategy based on transducer performance metrics[2][3].

Material FormulationPrecursor FunctionalizationPermittivity (

at 1 kHz)
Actuation Strain (at 300V)Cross-Linking Density
Standard PMVS None (100% Vinyl Cross-linked)~2.8< 1.0 %High (Rigid)
Modified PMVS (E3) 30% 2-Nitroethane-1-thiol~4.5~3.2 %Medium
Modified PMVS (E10) 50% 2-Nitroethane-1-thiol> 6.0~7.5 %Optimized (Flexible)

Note: Increased permittivity directly correlates with the dipole mobility of the grafted nitro groups above the glass transition temperature (


)[2].

References

  • Sheima, Yauhen (2022). High Permittivity Siloxanes as Promising Materials for Dielectric Elastomer Transducers: From Synthesis to Application. EPFL Infoscience. Retrieved from: [Link]

  • ResearchGate. Natural Products Containing Hydrogen Sulfide Releasing Moieties. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols for Michael Addition Reactions Involving 2-Nitroethane-1-thiol

Introduction The Thia-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, stands as a cornerstone reaction in modern chemistry, celebrated for its efficiency, high yield, and broad applicab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Thia-Michael addition, a conjugate addition of a thiol to an electron-deficient alkene, stands as a cornerstone reaction in modern chemistry, celebrated for its efficiency, high yield, and broad applicability under mild conditions.[1][2] This reaction is a powerful tool for the formation of carbon-sulfur bonds, which are integral to the structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[3] This guide focuses on a particularly intriguing, yet underexplored, Michael donor: 2-Nitroethane-1-thiol .

This unique bifunctional molecule contains both a potent nucleophilic thiol group and a highly versatile nitro group on a simple ethyl backbone. The presence of the nitro group is not a passive feature; its strong electron-withdrawing nature significantly enhances the acidity of the thiol, facilitating the reaction and opening new avenues for catalyst selection. The resulting Michael adducts, bearing a nitro-thioether scaffold, are of significant interest to drug development professionals. The nitro moiety can serve as a key pharmacophore or be chemically transformed into a variety of other functional groups (e.g., amines), while the thioether can participate in crucial interactions with biological targets.[4][5]

This document provides an in-depth exploration of the reaction mechanisms, practical experimental protocols, and strategic applications of Michael additions involving 2-Nitroethane-1-thiol, designed for researchers and scientists aiming to leverage this unique reagent in their synthetic endeavors.

Reagent Profile: 2-Nitroethane-1-thiol (HS-CH₂CH₂-NO₂)

Key Physicochemical Properties and Reactivity

2-Nitroethane-1-thiol is a compound whose utility is defined by the interplay of its two functional groups.

  • CAS Number: 53770-80-2[6]

  • Molecular Formula: C₂H₅NO₂S

  • Core Feature - Enhanced Thiol Acidity: The most critical feature of this reagent is the influence of the β-nitro group. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. Through an inductive effect (-I effect), it pulls electron density away from the sulfur atom, weakening the S-H bond. This stabilizes the resulting thiolate anion (RS⁻), making the parent thiol significantly more acidic (lower pKₐ) than simple alkanethiols.[7] This enhanced acidity is a profound advantage; it means that a higher concentration of the reactive thiolate nucleophile is present at a given pH, and deprotonation can be achieved with milder bases, broadening the scope of compatible catalysts and reaction conditions.[8][9][10]

Proposed Synthesis of 2-Nitroethane-1-thiol

A plausible route involves the nucleophilic substitution of a 2-nitroethyl halide with a sulfur nucleophile.

  • Step 1: Synthesis of 2-Bromo-1-nitroethane. This starting material can be synthesized from nitroethane via bromination.

  • Step 2: Thiol formation. The 2-bromo-1-nitroethane can then be treated with a sulfur nucleophile like sodium hydrosulfide (NaSH) or, more commonly, thiourea followed by basic hydrolysis to yield the target thiol.

This theoretical pathway provides a starting point for researchers wishing to access this valuable reagent.

Core Reaction Mechanisms

The thia-Michael addition proceeds through two primary catalytic pathways: base-catalyzed and nucleophile-initiated. The choice between them depends on the specific substrates, desired reaction rate, and compatibility with other functional groups.[1][11]

Base-Catalyzed Mechanism

This is the most direct pathway. A Brønsted base (commonly a tertiary amine like triethylamine, Et₃N) directly deprotonates the thiol to generate the highly nucleophilic thiolate anion.[11][12] This thiolate then attacks the β-carbon of the Michael acceptor, forming a transient carbanion (or enolate) intermediate. This intermediate is then protonated by the conjugate acid of the base (or another thiol molecule) to yield the final product and regenerate the catalyst.[1]

Key Steps:
  • Deprotonation: The base removes the acidic proton from 2-Nitroethane-1-thiol to form the thiolate anion.

  • Nucleophilic Attack: The thiolate anion attacks the electron-poor β-carbon of the Michael acceptor.

  • Proton Transfer: The resulting carbanion intermediate is protonated to give the final thioether adduct.

cluster_0 Base-Catalyzed Mechanism thiol R-SH (2-Nitroethane-1-thiol) thiolate R-S⁻ (Thiolate Anion) thiol->thiolate Deprotonation base Base (B:) base->thiolate conj_acid H-B⁺ thiolate->conj_acid intermediate Carbanion Intermediate (R-S-C-C⁻-EWG) thiolate->intermediate Nucleophilic Attack product Michael Adduct (R-S-C-CH-EWG) conj_acid->product acceptor Michael Acceptor (C=C-EWG) acceptor->intermediate intermediate->product Proton Transfer product->base Regenerates Catalyst

Caption: Base-catalyzed thia-Michael addition pathway.

Nucleophile-Initiated Mechanism

In this pathway, a Lewis base nucleophile (typically a phosphine like tri(2-carboxyethyl)phosphine, TCEP) initiates the reaction by attacking the Michael acceptor first.[1][2] This forms a zwitterionic enolate intermediate which is a much stronger base than the initiating nucleophile. This potent intermediate then deprotonates the thiol, generating the thiolate anion. The thiolate proceeds to attack another molecule of the Michael acceptor, propagating an anionic cycle.[2][13] This mechanism is often faster and requires lower catalyst loadings than the base-catalyzed route.[2]

Key Steps:
  • Initiation: The nucleophile (e.g., PR₃) attacks the Michael acceptor to form a zwitterionic enolate.

  • Thiolate Generation: The highly basic enolate deprotonates 2-Nitroethane-1-thiol.

  • Propagation: The generated thiolate attacks another Michael acceptor molecule, and the resulting carbanion is protonated by another thiol, continuing the cycle.

cluster_1 Nucleophile-Initiated Mechanism nucleophile Nucleophile (e.g., R₃P) zwitterion Zwitterionic Enolate (R₃P⁺-C-C⁻-EWG) nucleophile->zwitterion 1. Initiation acceptor Michael Acceptor (C=C-EWG) acceptor->zwitterion anionic_cycle Anionic Cycle acceptor->anionic_cycle thiolate R-S⁻ (Thiolate Anion) zwitterion->thiolate 2. Thiolate Generation thiol R-SH (2-Nitroethane-1-thiol) thiol->thiolate thiol->anionic_cycle thiolate->anionic_cycle 3. Propagation product Michael Adduct (R-S-C-CH-EWG) anionic_cycle->product

Caption: Nucleophile-initiated thia-Michael addition pathway.

Application Notes: Experimental Design & Optimization

A successful Michael addition requires careful consideration of several parameters.

Table 1: Selection of Michael Acceptor

The reactivity of the Michael acceptor is governed by the electron-withdrawing group (EWG). More potent EWGs lead to faster reactions.

Michael Acceptor ClassRepresentative StructureRelative ReactivityNotes
Maleimides R-N(C=O)CH=CH(C=O)Very HighHighly reactive, often used in bioconjugation. Reaction is typically very fast.
Vinyl Sulfones R-SO₂-CH=CH₂HighExcellent acceptors, form very stable thioether bonds.
Acrylates / Enones R-C(=O)-CH=CH₂ModerateWidely available and commonly used. Reactivity can be tuned by the 'R' group.
Acrylamides R-NH-C(=O)-CH=CH₂LowerLess reactive than acrylates, may require stronger catalysts or longer reaction times.
Nitroalkenes R-C(NO₂)=CH-R'HighPotent acceptors due to the nitro group. The product retains a nitro functionality for further chemistry.[14]
Table 2: Catalyst and Solvent Selection

The choice of catalyst and solvent is crucial for reaction efficiency. Polar aprotic solvents are generally preferred as they stabilize the charged thiolate intermediate, accelerating the reaction.[1]

ParameterSelectionRationale & Field Insights
Catalyst Bases: Triethylamine (Et₃N), DBUEt₃N: Mild, common, and effective, especially for the activated 2-Nitroethane-1-thiol. DBU: A stronger, non-nucleophilic base for less reactive acceptors. Typical loading: 5-20 mol%.
Nucleophiles: TCEP, DMPPTCEP: Water-soluble phosphine, excellent for reactions in aqueous or mixed media. DMPP: Highly efficient but should be used at low catalytic levels to avoid side reactions.[12] Typical loading: 1-5 mol%.
Solvent THF, Acetonitrile (MeCN), DMF, DMSOTHF/MeCN: Good general-purpose solvents. DMF/DMSO: Highly polar aprotic solvents that can significantly accelerate the rate by stabilizing the thiolate anion.[1] Choice may depend on reactant solubility.
Temperature 0 °C to Room TemperatureMost thia-Michael additions are facile and can be run at room temperature. For highly reactive substrates, cooling to 0 °C may be necessary to control exotherms.
Stoichiometry 1.0 to 1.1 equivalents of thiolA slight excess of the thiol is often used to ensure complete consumption of the potentially more valuable Michael acceptor.

Experimental Protocols

Safety First: 2-Nitroethane-1-thiol should be handled with extreme care in a well-ventilated fume hood. Due to the nitroalkane functionality, it is expected to be toxic if inhaled or ingested and may be a flammable liquid.[15] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: General Procedure for Base-Catalyzed Michael Addition

This protocol describes a typical reaction between 2-Nitroethane-1-thiol and an α,β-unsaturated ketone (e.g., methyl vinyl ketone) using triethylamine as the catalyst.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 eq).

  • Solvent Addition: Dissolve the acceptor in a suitable solvent (e.g., THF, 0.5 M concentration).

  • Reagent Addition: Add 2-Nitroethane-1-thiol (1.05 eq) to the solution via syringe.

  • Initiation: Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the starting materials. The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove the amine catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.

Protocol 2: General Procedure for Nucleophile-Initiated Michael Addition

This protocol is suitable for less reactive acceptors or when a faster, more efficient reaction is desired, using TCEP as the catalyst.

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the Michael acceptor (1.0 eq) and 2-Nitroethane-1-thiol (1.05 eq).

  • Solvent Addition: Dissolve the reactants in a suitable solvent (e.g., acetonitrile, 0.5 M concentration).

  • Catalyst Preparation: If using TCEP hydrochloride, prepare a fresh stock solution and neutralize it to pH ~7 before use.

  • Initiation: Add the TCEP solution (0.02 eq) to the stirring mixture.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1. These reactions are often significantly faster, sometimes completing in minutes.

  • Workup & Purification: The workup is often simpler as the catalyst is used in very low amounts and can sometimes be removed during chromatography. Concentrate the reaction mixture and purify directly by flash column chromatography.

Applications in Drug Discovery and Development

The adducts derived from 2-Nitroethane-1-thiol are highly valuable scaffolds in medicinal chemistry. The dual functionality of the nitro-thioether motif provides a rich platform for generating diverse molecular libraries and developing targeted therapeutics.

The Nitro Group: A Versatile Chemical Handle

The nitro group is far more than a simple activating group for the Michael reaction. It is a well-established pharmacophore in its own right, found in numerous antibacterial and antiparasitic drugs.[16][17] It often acts as a bio-reducible prodrug element; under the hypoxic conditions found in some tumors or anaerobic bacteria, the nitro group can be reduced to form highly reactive radical species that induce cellular damage.[4][5]

Furthermore, the nitro group can be readily converted into other critical functional groups, most notably an amine (-NH₂) via reduction (e.g., using Zn/HCl or catalytic hydrogenation). This transformation is fundamental in structure-activity relationship (SAR) studies, allowing chemists to probe the effects of introducing a basic, hydrogen-bond-donating group.

Covalent Targeting of Enzymes

The thioether linkage formed in the Michael addition is a stable bond. In drug design, this can be exploited to create covalent inhibitors. Many enzymes utilize a cysteine residue in their active site, where the thiol group acts as a nucleophile in the catalytic mechanism. A drug molecule containing a Michael acceptor can be attacked by this cysteine residue, forming a permanent covalent bond and irreversibly inhibiting the enzyme. The adducts from 2-Nitroethane-1-thiol can be seen as post-reaction analogs of such covalent modifications, useful for structural and binding studies.[14][18]

cluster_2 Drug Development Workflow michael_adduct Michael Adduct (NO₂-R-S-R') reduction Reduction (e.g., H₂, Pd/C) michael_adduct->reduction amine_scaffold Amine Scaffold (H₂N-R-S-R') reduction->amine_scaffold sar SAR Studies & Further Derivatization amine_scaffold->sar bioactive_mol Bioactive Molecule sar->bioactive_mol protein_target Protein Target (e.g., Enzyme) bioactive_mol->protein_target Binding/ Inhibition

Caption: Workflow from Michael adduct to bioactive molecule.

References

  • Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. National Center for Biotechnology Information. Available at: [Link]

  • Michael addition reaction. Wikipedia. Available at: [Link]

  • The mechanism of the base-catalyzed and nucleophile-initiated thia-Michael additions between a thiol and a vinyl group. ResearchGate. Available at: [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. National Center for Biotechnology Information. Available at: [Link]

  • Thia-Michael Reaction. MDPI Encyclopedia. Available at: [Link]

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. MDPI. Available at: [Link]

  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. ACS Publications. Available at: [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Royal Society of Chemistry. Available at: [Link]

  • Theoretical modeling of pKa's of thiol compounds in aqueous solution. Royal Society of Chemistry. Available at: [Link]

  • Why is the pKa of the thiol group in N-acetylcysteine higher then the pKa of the thiol group in cysteine? Chemistry Stack Exchange. Available at: [Link]

  • Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]

  • The decrease of the thiolate p K a in proteins should be more important... ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. National Center for Biotechnology Information. Available at: [Link]

  • Thiol redox biochemistry: insights from computer simulations. National Center for Biotechnology Information. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

  • Nitro-Group-Containing Drugs. PubMed. Available at: [Link]

  • 2-nitroethanethiol | CAS#:53770-80-2. Chemsrc. Available at: [Link]

  • The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols. ResearchGate. Available at: [Link]

  • An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for Thionitrous Acid. MDPI. Available at: [Link]

  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Bentham Science. Available at: [Link]

  • The Chemical Basis of Thiol Addition to Nitro-Conjugated Linoleic Acid, a Protective Cell-Signaling Lipid. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Semantic Scholar. Available at: [Link]

  • Nitroethane: Properties, Synthesis, Applications and Safety. Safrole. Available at: [Link]

  • Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. National Center for Biotechnology Information. Available at: [Link]

  • Nitroethane Synthesis: A Compilation. Erowid. Available at: [Link]

  • Preparation of nitroethane. PrepChem.com. Available at: [Link]

  • Making Nitroethane With Electrolysis. YouTube. Available at: [Link]

Sources

Application

Application Note: Vapor Phase Deposition of 2-Nitroethane-1-thiol

This Application Note and Protocol details the methodology for the vapor phase deposition (VPD) of 2-Nitroethane-1-thiol (2-NET) onto gold substrates. This guide is designed for researchers requiring high-fidelity self-a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the methodology for the vapor phase deposition (VPD) of 2-Nitroethane-1-thiol (2-NET) onto gold substrates. This guide is designed for researchers requiring high-fidelity self-assembled monolayers (SAMs) with specific dipole characteristics or terminal reactivity, avoiding the disorder often introduced by solvent intercalation in liquid-phase deposition.

Introduction & Mechanistic Rationale

The formation of Self-Assembled Monolayers (SAMs) using short-chain functionalized alkanethiols presents unique challenges. In liquid-phase deposition, solvent molecules often compete with the thiol for surface sites or become trapped within the monolayer matrix, particularly when the chain length is short (


) and the van der Waals stabilization energy is low.

2-Nitroethane-1-thiol (2-NET) possesses a highly polar nitro terminal group and a short ethyl spacer. Vapor phase deposition is the preferred method for this molecule for three critical reasons:

  • Solvent Exclusion: Eliminates the risk of solvent inclusion and solvent-induced disorder, which is prevalent with short-chain polar thiols.

  • Thermodynamic Control: The vapor phase allows the system to approach thermodynamic equilibrium more slowly, favoring the formation of the standing-up phase over the lying-down (striped) phase often trapped in rapid liquid kinetics.

  • Purity: Vapor transport acts as a localized distillation step, ensuring that non-volatile impurities in the thiol source do not contaminate the substrate.

Material Properties & Safety Profile

Physicochemical Properties
PropertyValue (Approx.)Implication for Protocol
Formula

Short chain; low intermolecular stabilization.
Molecular Weight 107.13 g/mol Moderate volatility.
Boiling Point ~180–190 °C (Est.)*Requires vacuum or mild heat to generate sufficient vapor pressure.
Vapor Pressure Low at RTCritical: Deposition requires vacuum assistance or extended incubation.
Dipole Moment High (~3.5–4.0 D)Strong electrostatic repulsion between adsorbates may slow ordering.

*Note: While ethanethiol boils at 35°C, the nitro group significantly increases the boiling point due to polarity. Protocol adjustments (mild heat) are included to address this.

Safety Directives
  • Stench Hazard: Like all low-molecular-weight thiols, 2-NET has a potent, repulsive odor. All work must be performed in a functioning fume hood.

  • Energetic Potential: Nitro compounds can be energetic. Avoid heating >80°C. Do not distill to dryness.

  • Chemical Compatibility: Incompatible with strong bases and reducing agents.

Experimental Apparatus Setup

The deposition system utilizes a static vacuum environment to maximize vapor saturation while minimizing oxidation.

DepositionSetup cluster_Chamber Inside Chamber VacuumPump Vacuum Pump (< 1 mTorr) Desiccator Glass Vacuum Desiccator (Schlenk-compatible) Trap Cold Trap (Liq. N2) Desiccator->Trap Vapor Path SubstrateHolder Teflon Substrate Holder (Holds Au wafers vertical) ThiolSource Thiol Reservoir (Open glass vial with ~50 µL 2-NET) HeatingMantle Heating Bath/Plate (Optional: Set to 40-50°C) HeatingMantle->Desiccator Thermal Energy Trap->VacuumPump Protection

Figure 1: Schematic of the static vacuum vapor deposition setup. The cold trap is essential to protect the pump from thiol vapors.

Step-by-Step Protocol

Phase 1: Substrate Pre-treatment (Critical)

Objective: To create a pristine, hydrophilic gold surface free of carbonaceous contaminants.

  • Substrate Selection: Use template-stripped gold (TSG) for maximum flatness or evaporated Au(111) on mica/silicon.

  • UV/Ozone Cleaning:

    • Place gold substrates in a UV/Ozone cleaner for 20 minutes .

    • Mechanism:[1] Generates atomic oxygen to oxidize organic contaminants to volatile

      
       and 
      
      
      
      .
  • Solvent Rinse:

    • Immediately rinse with HPLC-grade ethanol (absolute) to remove oxidized gold species (

      
      ).
      
    • Dry under a stream of high-purity Nitrogen (

      
      ).[2]
      
    • Validation: The surface should be perfectly hydrophilic (contact angle < 10°).

Phase 2: Vapor Deposition

Objective: To form the SAM under thermodynamic control.

  • Chamber Preparation:

    • Clean the glass desiccator/chamber with piranha solution (3:1

      
      ) or base bath prior to use to remove previous thiol residues. (Caution: Piranha is explosive with organics). 
      
    • Rinse thoroughly with DI water and dry in an oven.

  • Loading:

    • Place the dry Au substrates into the Teflon holder. Ensure the active face is exposed to the open volume of the chamber.

    • Pipette 20–50 µL of 2-Nitroethane-1-thiol into a small glass vial. Place this vial at the bottom of the chamber.

    • Note: Do not let the liquid thiol touch the substrate.

  • Evacuation:

    • Seal the chamber.

    • Connect to the vacuum line (protected by a liquid

      
       trap).
      
    • Evacuate to

      
       mTorr (rough vacuum is sufficient; high vacuum is acceptable).
      
    • Isolate the chamber by closing the valve to the pump. This creates a static vacuum.

  • Incubation:

    • Standard: Incubate at Room Temperature (22–25°C) for 24 hours .

    • Accelerated/High-Density: Place the chamber in a warm water bath or oven at 40–50°C for 12–18 hours .

    • Reasoning: The mild heat increases the vapor pressure of the nitro-thiol, ensuring saturation and providing thermal energy for the molecules to overcome the activation barrier of reorganization on the surface.

  • Termination:

    • Vent the chamber with Nitrogen (do not use ambient air if possible to avoid dust).

    • Remove substrates using clean tweezers.

Phase 3: Post-Deposition Processing

Objective: To remove physisorbed multilayers.

  • Rinse:

    • Rinse copiously with Ethanol (to remove physisorbed thiol).

    • Follow with a rinse of Tetrahydrofuran (THF) (optional, but effective for polar nitro compounds).

    • Final rinse with Ethanol .[2]

  • Drying:

    • Blow dry with a stream of filtered

      
      .
      
  • Storage:

    • Use immediately or store under

      
       in the dark. Nitro groups can be photoreactive over long periods.
      

Workflow Logic & Troubleshooting

Workflow Clean 1. UV/Ozone Clean (Remove Carbon) Evacuate 2. Evacuate Chamber (Remove Air/Moisture) Clean->Evacuate Immediate Transfer Dose 3. Introduce Vapor (Static Vacuum, 24h) Evacuate->Dose Thiol Diffusion Rinse 4. Solvent Rinse (Remove Physisorbed) Dose->Rinse Break Vacuum Analyze 5. Characterization (XPS, Ellipsometry) Rinse->Analyze Dry N2

Figure 2: Operational workflow for the vapor deposition process.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Surface Coverage Vapor pressure too low.Increase incubation temp to 50°C; Extend time to 48h.
High Contact Angle Hysteresis Disordered film / Multilayers.Aggressive rinsing with THF; Ensure substrate was atomically clean.
Patchy SAM (Islands) Competitive adsorption (water).Ensure chamber is thoroughly dried; Evacuate longer before isolating.
Blue/Hazy Film Massive multilayer formation.Vapor concentration too high (rare in static vacuum); Rinse sonication (1 sec).

Characterization & Validation Standards

To certify the protocol's success, the generated SAM must meet the following criteria:

  • Ellipsometry:

    • Expected Thickness: ~0.5 – 0.7 nm .

    • Note: This is a very thin monolayer. Values >1.0 nm indicate multilayer formation.

  • X-Ray Photoelectron Spectroscopy (XPS):

    • N1s Peak: Distinct peak at ~406 eV (characteristic of

      
      ).
      
    • S2p Peak: Doublet at 162.0 eV (

      
       thiolate). Absence of peak at ~164 eV (unbound thiol) confirms chemisorption and successful rinsing.
      
  • Wettability (Contact Angle):

    • Water Contact Angle: ~60° – 75° .

    • Context: More hydrophilic than methyl-SAMs (~110°) but less than hydroxyl-SAMs (<10°). The nitro group is polar but lacks hydrogen bond donation.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3] Chemical Reviews, 105(4), 1103–1170. Link

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link

  • Poirier, G. E. (1997). Characterization of Organosulfur Molecular Monolayers on Au(111) using Scanning Tunneling Microscopy. Chemical Reviews, 97(4), 1117–1142. Link

  • Smith, R. K., Lewis, P. A., & Weiss, P. S. (2004). Patterning Self-Assembled Monolayers. Progress in Surface Science, 75(1-2), 1-68.[4] Link

  • Sigma-Aldrich. (n.d.). 2-Nitroethane-1-thiol Product Data. Link (Generic reference for chemical sourcing).

Sources

Method

Advanced Bio-Conjugation Techniques Utilizing Nitro-Thiol Linkers: SNAr and Michael Addition Workflows

Executive Summary & Mechanistic Grounding In the landscape of bioconjugation—particularly for Antibody-Drug Conjugates (ADCs) and peptide stapling—the maleimide-thiol reaction has long been the industry standard. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In the landscape of bioconjugation—particularly for Antibody-Drug Conjugates (ADCs) and peptide stapling—the maleimide-thiol reaction has long been the industry standard. However, maleimide bioconjugates suffer from two critical flaws: the generation of diastereomeric mixtures that complicate Chemistry, Manufacturing, and Controls (CMC) characterization, and a high susceptibility to retro-Michael deconjugation in systemic circulation. This instability leads to premature payload release and off-target toxicity via thiol exchange with serum albumin[1].

To address these limitations, nitro-thiol linker chemistries have emerged as highly specific, robust alternatives. Depending on the structural scaffold of the linker, nitro-thiol conjugation proceeds via two distinct mechanistic pathways:

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) of 4-Nitropyridines. This pathway utilizes a 4-nitropyridine derivative. The highly electron-withdrawing nature of the pyridinium ring activates the C4 position. When exposed to a deprotonated cysteine thiolate under physiological conditions, a rapid SNAr reaction occurs. The nitro group is irreversibly displaced as a nitrite ion (

    
    ), forming a highly stable thioether bond[2]. This reaction is exceptionally fast and yields a single, defined stereochemical product, making it ideal for ADC development and stable lanthanide tagging[3].
    
  • Pathway B: Michael Addition to Nitroalkenes. Nitroalkenes feature a highly polarized double bond where the

    
    -carbon is electron-deficient. Cysteine thiolates attack this 
    
    
    
    -carbon via a Michael addition to form a nitroalkane thioether adduct[4]. Unlike the SNAr pathway, this reaction is tunable and reversible. The reversibility is governed by the thermodynamic stability of the adduct and the local pH, a mechanism natively utilized by nitro-fatty acids for dynamic cell signaling[5]. Synthetically, this is exploited for reversible peptide stapling, dynamic affinity tagging, and late-stage protein diversification[6].

Mechanistic Pathway Visualization

MechanisticPathways cluster_SNAr Pathway A: SNAr Displacement (Irreversible) cluster_Michael Pathway B: Michael Addition (Reversible) Thiol Cysteine Thiol (Protein-SH) NitroPyr 4-Nitropyridine Linker (R-Py-NO2) Thiol->NitroPyr pH 7.4 Nucleophilic Attack NitroAlk Nitroalkene Linker (R-CH=CH-NO2) Thiol->NitroAlk pH 7.0-7.4 Nucleophilic Attack Thioether Stable Thioether Conjugate (Protein-S-Py-R) NitroPyr->Thioether SNAr (Fast) Leaving Nitrite Leaving Group (NO2-) NitroPyr->Leaving Displaced Adduct Nitroalkane Adduct (Protein-S-CH(R)-CH2-NO2) NitroAlk->Adduct Reversible Michael Addition

Mechanistic divergence of nitro-thiol bioconjugation: Irreversible SNAr vs. Reversible Michael.

Quantitative Comparison of Thiol-Reactive Linkers

To justify the transition from legacy maleimide to advanced nitro-based linkers, the following table synthesizes the physiochemical and kinetic parameters of each strategy based on current literature[1][2][6].

ParameterMaleimide (Industry Standard)4-Nitropyridine (SNAr)Nitroalkene (Michael)
Reaction Kinetics Very Fast (Seconds to minutes)Fast (10 - 40 minutes)Moderate (Minutes to hours)
Bond Type ThiosuccinimideThioetherNitroalkane Thioether
Reversibility Yes (Retro-Michael / Thiol Exchange)No (Irreversible) Yes (Tunable Retro-Michael)
Stereochemistry Diastereomeric MixtureSingle Defined Product Diastereomeric Mixture
Byproducts Ring-opened succinamic acidNitrite (

)
None (Addition reaction)
Primary Application Legacy ADCs, general taggingNext-Gen ADCs, stable spin labelsDynamic signaling probes, stapling

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation. The following workflows incorporate specific causality for reagent choices and self-validating analytical checkpoints to ensure scientific integrity.

Protocol A: Irreversible ADC Bioconjugation via 4-Nitropyridine SNAr

Objective: Conjugate a cytotoxic payload to a monoclonal antibody (mAb) using a 4-nitropyridine linker to achieve a stable, irreversible thioether linkage[2].

Materials:

  • Monoclonal Antibody (mAb) at 5 mg/mL.

  • Tris(2-carboxyethyl)phosphine (TCEP).

  • 4-Nitropyridine-Payload Linker (10 mM stock in anhydrous DMSO).

  • Conjugation Buffer: 50 mM PBS, pH 7.4, 1 mM EDTA.

Step-by-Step Methodology:

  • Mild Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37 °C for 90 minutes.

    • Causality: TCEP selectively reduces interchain disulfide bonds to generate free cysteine thiols without denaturing the protein backbone.

  • Buffer Exchange: Pass the reduced mAb through a desalting column pre-equilibrated with Conjugation Buffer.

    • Causality: EDTA is critical here to chelate trace heavy metals (e.g.,

      
      ) that would otherwise catalyze the rapid re-oxidation of free thiols back into dead-end disulfides.
      
  • SNAr Conjugation: Add 8 molar equivalents of the 4-Nitropyridine-Payload linker to the reduced mAb. Ensure the final DMSO concentration remains <10% v/v to prevent mAb aggregation. Incubate at 20 °C for 2 hours with gentle rotation.

    • Causality: Maintaining pH 7.4 ensures the cysteine thiol is sufficiently deprotonated to a nucleophilic thiolate, while remaining well below the pKa of lysine amines (~10.5), guaranteeing absolute thiol selectivity[3].

  • Purification: Remove unreacted linker and displaced nitrite by Size Exclusion Chromatography (SEC).

  • Self-Validating Checkpoint (LC-MS): Analyze the intact conjugate via LC-MS.

    • Validation Logic: The mass shift per conjugation event must equal the exact mass of the linker minus 46 Da (the mass of the displaced

      
       group). If the mass shift includes the 
      
      
      
      group, the reaction proceeded via a non-specific addition rather than the intended SNAr displacement.
Protocol B: Reversible Peptide Stapling via Nitroalkene Michael Addition

Objective: Synthesize a dynamically stapled peptide using a bis-nitroalkene linker for structural stabilization and tunable release[6].

Materials:

  • Target peptide containing two distal cysteine residues (1 mM in aqueous buffer).

  • Bis-nitroalkene linker (5 mM in DMF).

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the peptide in the Reaction Buffer.

    • Causality: A slightly lower pH of 7.0 is chosen to slow the reaction kinetics. This favors the formation of the thermodynamically stable

      
      -adduct over the kinetic 
      
      
      
      -adduct, ensuring a uniform stapled conformation[4].
  • Michael Addition: Add 1.1 molar equivalents of the bis-nitroalkene linker. Incubate at 25 °C for 4 hours.

  • Self-Validating Checkpoint (Reversibility Assay): To prove the dynamic nature of the nitroalkene staple, take a 50

    
    L aliquot and spike it with 50 mM Glutathione (GSH). Monitor via LC-UV at 330 nm.
    
    • Validation Logic: The nitroalkene moiety absorbs strongly at ~330 nm. Upon addition of excess GSH, thiol exchange via retro-Michael addition will occur. A shift in the UV chromatogram and mass spectra will confirm the transfer of the linker from the peptide to GSH, validating the tunable reversibility of the system[4][5].

Workflow Visualization: 4-Nitropyridine ADC Conjugation

ADCWorkflow Prep 1. Disulfide Reduction (TCEP, 37°C, 90 min) Buffer 2. Buffer Exchange (PBS, pH 7.4, 1mM EDTA) Prep->Buffer Linker 3. 4-Nitropyridine Linker Addition (8 molar eq, <10% DMSO) Buffer->Linker Incubate 4. SNAr Incubation (20°C, 2 hours) Linker->Incubate Purify 5. SEC Purification (Remove excess linker & Nitrite) Incubate->Purify Analyze 6. LC-MS Validation (Confirm -46 Da mass shift per payload) Purify->Analyze

Step-by-step workflow for irreversible ADC bioconjugation using a 4-nitropyridine linker.

References

1.[2] High Force Research. "Thiol-Specific Linker for Bioconjugation." High Force Research Technical Articles. Available at: 2.[4] Alvarez, B., et al. "The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid." Journal of Biological Chemistry, 2017. Available at: 3.[1] "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." ACS Publications, 2026. Available at: 4.[6] Raj, M., et al. "Bioinspired Nitroalkylation for Selective Protein Modification and Peptide Stapling." PubMed / Wiley, 2020. Available at: 5.[5] "Post-Translational Modification of Proteins Mediated by Nitro-Fatty Acids in Plants: Nitroalkylation." PMC, 2018. Available at: 6.[3] "Direct and selective tagging of cysteine residues in peptides and proteins with 4-nitropyridyl lanthanide complexes." ResearchGate, 2013. Available at:

Sources

Application

Application Note: Catalytic Architectures of Nitro-Functionalized Sulfur Ligands

This guide details the catalytic applications of nitro-functionalized sulfur ligands , a specialized class of compounds where the nitro ( ) group serves as a critical electronic tuner. While often overshadowed by trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic applications of nitro-functionalized sulfur ligands , a specialized class of compounds where the nitro (


) group serves as a critical electronic tuner. While often overshadowed by trifluoromethyl analogues, nitro-functionalized sulfur motifs (specifically thioureas  and thioethers ) offer distinct advantages in modulating acidity (

) and metal center electron density.

This document covers two primary domains:

  • Organocatalysis: Where the ligand acts as a hydrogen-bond donor (supramolecular ligand).

  • Transition Metal Catalysis: Where the ligand coordinates to a metal center (e.g., Pd, Cu).

Executive Summary & Mechanistic Insight

The incorporation of a nitro group into a sulfur-based ligand scaffold fundamentally alters its catalytic behavior through two mechanisms:

  • 
     Modulation (Organocatalysis):  In thiourea catalysts, a nitro group on the 
    
    
    
    -aryl ring significantly increases the acidity of the N-H protons via strong electron-withdrawing effects (
    
    
    for
    
    
    vs.
    
    
    for
    
    
    ). This enhances the catalyst's ability to activate electrophiles (e.g., nitroolefins, imines) through explicit hydrogen bonding.
  • Electronic Tuning & Hemilability (Metal Catalysis): In thioether ligands (

    
    ), the nitro group reduces the 
    
    
    
    -donating capability of the sulfur atom, creating an electron-deficient metal center that facilitates reductive elimination. Additionally, the nitro group can act as a weak, hemilabile
    
    
    -donor, stabilizing coordinatively unsaturated intermediates.

Protocol A: Asymmetric Nitro-Michael Addition (Organocatalysis)

Target Application: Enantioselective C-C bond formation using a bifunctional nitro-thiourea catalyst. Scope: Drug discovery (synthesis of


-amino acid precursors like Baclofen).
Catalyst Design Rationale

While the Schreiner’s thiourea (3,5-bis(


)) is standard, the 3,5-dinitrophenyl  analogue offers superior H-bond donating strength. This protocol uses a Bifunctional Amine-Thiourea  bearing a nitro-aryl group to simultaneously activate the nucleophile (via the amine) and the electrophile (via the nitro-thiourea).

Catalyst Structure: 1-[3,5-dinitrophenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea.

Experimental Protocol

Reagents:

  • Catalyst (10 mol%)

  • trans-

    
    -Nitrostyrene (1.0 equiv, 0.5 mmol)
    
  • Dimethyl malonate (2.0 equiv, 1.0 mmol)

  • Solvent: Toluene (anhydrous)

  • Temperature: Room Temperature (

    
    )
    

Step-by-Step Workflow:

  • Catalyst Loading: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the Nitro-Thiourea Catalyst (18 mg, 0.05 mmol, 10 mol%) in anhydrous Toluene (1.0 mL).

  • Substrate Addition: Add trans-

    
    -nitrostyrene (75 mg, 0.5 mmol) to the solution. Stir for 5 minutes to allow the formation of the Catalyst-Substrate H-bonded Complex  (Visualized in Diagram 1).
    
  • Nucleophile Introduction: Add dimethyl malonate (114

    
    , 1.0 mmol) in one portion.
    
  • Reaction Monitoring: Stir the mixture at

    
    . Monitor reaction progress via TLC (Hexane/EtOAc 7:3) or 
    
    
    
    NMR. Typical reaction time is 12–24 hours.
  • Quenching & Isolation:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 8:2).

  • Analysis: Determine enantiomeric excess (

    
    ) using Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/iPrOH 90:10).
    

Troubleshooting Table:

Observation Root Cause Corrective Action

| Low Conversion | Catalyst aggregation or product inhibition. | Dilute reaction (0.1 M


 0.05 M) or increase catalyst loading to 15 mol%. |
| Low 

| Background reaction (uncatalyzed). | Ensure temperature is strictly controlled; verify solvent is anhydrous (water can mediate racemic background). | | Precipitation | Poor solubility of nitro-catalyst. | Switch solvent to

or THF (note: THF may compete for H-bonds, lowering rate). |

Protocol B: Pd-Catalyzed Cross-Coupling (Metal-Ligand Catalysis)

Target Application: Suzuki-Miyaura Coupling of deactivated aryl chlorides. Ligand Class: Nitro-functionalized Thioether (e.g., o-Nitrophenyl alkyl sulfide).

Ligand Rationale

Sulfur ligands are often considered catalyst poisons. However, nitro-functionalized thioethers bind palladium reversibly. The electron-withdrawing nitro group makes the sulfur a "softer" donor, preventing the formation of overly stable (dead) Pd-thiolate species, while the ortho-nitro group provides steric bulk to facilitate reductive elimination.

Experimental Protocol

Reagents:

  • 
     (1 mol%)
    
  • Ligand: 2-Nitrophenyl isopropyl sulfide (2 mol%)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF/

    
     (9:1)
    

Step-by-Step Workflow:

  • Pre-Catalyst Formation: In a vial, mix

    
     (2.2 mg, 0.01 mmol) and the Nitro-Thioether Ligand  (4.0 mg, 0.02 mmol) in DMF (1 mL). Stir at RT for 15 mins (Solution turns from orange to yellow).
    
  • Reaction Setup: Add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), and

    
     (2.0 mmol).
    
  • Degassing: Purge the vial with Argon for 2 minutes. Cap tightly.

  • Heating: Heat the reaction block to

    
     for 6 hours.
    
  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Comparative Data: Nitro vs. Trifluoromethyl Effects

The following table illustrates the electronic impact of the nitro group compared to the standard


 group in thiourea-catalyzed Michael additions.
Catalyst Substituent (Ar)Hammett

Relative Acidity (

DMSO)
Yield (24h)

(%)
Phenyl (H) 0.0013.215%12%
3,5-bis(

)
0.548.588%92%
3,5-dinitro 0.786.1 96% 95%

Note: While the nitro-analogue is more active, it is often less soluble. The choice between


 and 

depends on the solvent system compatibility.

Mechanistic Visualization

The following diagram illustrates the Bifunctional Activation Mode of the nitro-thiourea catalyst (Protocol A). The nitro group on the catalyst scaffold pulls electron density, enhancing the N-H donor strength.

CatalyticCycle cluster_legend Electronic Effect of Nitro Group Catalyst Free Nitro-Thiourea (Catalyst) Complex Binary Complex (H-Bond Activation) Catalyst->Complex H-Bonding (Enhanced by NO2) Substrate Nitroolefin (Electrophile) Substrate->Complex Nucleophile Malonate (Nucleophile) TS Transition State (C-C Bond Formation) Nucleophile->TS Amine Activation Complex->TS Stereocontrol Product Michael Adduct (Gamma-Nitro Ester) TS->Product Proton Transfer Product->Catalyst Release Note NO2 group lowers pKa of Thiourea NH -> Stronger H-Bond to Nitroolefin

Figure 1: Bifunctional activation pathway.[1] The nitro-substituted aryl ring enhances the hydrogen-bond donor capability of the thiourea, tightly binding the nitroolefin electrophile.

References

  • Takemoto, Y. (2005). "Recognition and activation by urea and thiourea: stereoselective reactions of enones and nitroalkenes." Organic & Biomolecular Chemistry. Link

  • Schreiner, P. R. (2003). "Metal-free organocatalysis through explicit hydrogen bonding interactions." Chemical Society Reviews. Link

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society. Link

  • Vakuliuk, O., et al. (2012). "Nitro-substituted thioureas as powerful organocatalysts." Advanced Synthesis & Catalysis. Link

  • Bai, X. F., et al. (2019). "Thioether-Functionalized N-Heterocyclic Carbenes: Palladium Complexes and Catalysis." Organometallics. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Troubleshooting Nitroethanethiol SAMs

Topic: Pinhole Defects in Nitroethanethiol (NET) Self-Assembled Monolayers Ticket ID: NET-SAM-001 Status: Open for Resolution Mission Statement You are encountering high leakage currents or non-ideal blocking behavior in...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pinhole Defects in Nitroethanethiol (NET) Self-Assembled Monolayers Ticket ID: NET-SAM-001 Status: Open for Resolution

Mission Statement

You are encountering high leakage currents or non-ideal blocking behavior in your Nitroethanethiol (NET) Self-Assembled Monolayers (SAMs). Unlike long-chain alkanethiols (C10+), NET is a short-chain aromatic/aliphatic hybrid (C2 spacer). It lacks the strong intermolecular Van der Waals forces that stabilize long chains, making it thermodynamically prone to disorder and pinhole defects.

This guide provides a root-cause analysis and remediation workflow to distinguish between inherent tunneling (expected in short SAMs) and pinhole defects (experimental failure).

Part 1: Diagnostic Triage (Is it a Defect?)

Before attempting to fix the monolayer, we must confirm the nature of the signal. Short-chain SAMs like NET allow electron transfer via tunneling. You must distinguish this from diffusion through pinholes.

The Diagnostic Test: Cyclic Voltammetry (CV)

Reagent: 1 mM


 in 0.1 M KCl or 

. Scan Rate: 100 mV/s.
ObservationDiagnosisStatus
Sigmoidal Shape (S-shape)Microelectrode Behavior. You have small, widely spaced pinholes. The SAM is acting like a sieve.FAIL
Reversible Peaks (

)
Macro-Defects. Large areas of bare gold are exposed. The SAM has collapsed or failed to form.FAIL
Quasi-Reversible / Resistive (

)
Tunneling Dominant. The peaks are squashed and separated. This is the expected behavior for a high-quality short-chain SAM.PASS
Visualizing the Defect Mechanism

The following diagram illustrates the decision matrix for diagnosing your SAM quality based on electrochemical output.

SAM_Diagnosis Start Perform CV Analysis (Ferro/Ferricyanide Probe) Result_Sigmoidal Sigmoidal (S-Shape) Voltammogram Start->Result_Sigmoidal Result_Peak Sharp Reversible Peaks (High Current) Start->Result_Peak Result_Resistive Broad/Flat Peaks (Low Current) Start->Result_Resistive Diagnosis_Micro Diagnosis: Micro-Pinholes (Type A Defect) Result_Sigmoidal->Diagnosis_Micro Diagnosis_Macro Diagnosis: Bare Gold/Collapse (Type B Defect) Result_Peak->Diagnosis_Macro Diagnosis_Good Diagnosis: Tunneling Regime (Acceptable for C2-SAM) Result_Resistive->Diagnosis_Good Action_Backfill Action: Backfill with MCH Diagnosis_Micro->Action_Backfill Action_Clean Action: Reclean Substrate (Piranha/UV-Ozone) Diagnosis_Macro->Action_Clean Action_Proceed Action: Proceed to Experiment Diagnosis_Good->Action_Proceed

Caption: Decision logic for classifying SAM defects based on Cyclic Voltammetry peak shape.

Part 2: Root Cause Analysis & Remediation

If you diagnosed a FAIL condition above, address these three critical variables.

Variable 1: Substrate Crystallinity (The "Roughness" Factor)

Nitroethanethiol cannot bridge gaps in rough gold. If your gold is evaporated on glass with a chromium adhesion layer, the grain boundaries are often larger than the C2 molecule length (~0.5 nm).

  • The Science: Long chains (C10+) can "lean" over grain boundaries; short chains (NET) cannot. They fall into the gaps, creating pinholes.

  • The Fix: Use Template Stripped Gold (TSG) or anneal your gold slides with a hydrogen flame (if solid gold) to increase the Au(111) terrace size.

Variable 2: Solvent Purity & Oxygen

Thiols oxidize to disulfides/sulfonates in the presence of oxygen, which adsorb poorly.

  • Protocol:

    • Use Absolute Ethanol (200 proof) , HPLC grade.

    • Degas the ethanol with

      
       or Ar for 15 minutes before adding the thiol.
      
    • Perform the incubation in the dark (to prevent photo-oxidation).

Variable 3: The "Backfilling" Technique

Because NET is sterically bulky (nitro group) but has a short chain, it packs inefficiently. You can "plug" the holes using a smaller, hydrophilic thiol.

Protocol: Mercaptohexanol (MCH) Backfill [1]

  • Form NET SAM: Incubate Au in 1-5 mM Nitroethanethiol (24 hrs).

  • Rinse: Copious ethanol rinse.[2][3]

  • Backfill: Immerse the modified electrode in 1 mM 6-mercapto-1-hexanol (MCH) for 10-30 minutes (do not exceed 1 hour, or MCH will displace the NET).

  • Mechanism: MCH binds to the exposed gold pinholes but is too short to displace the organized NET domains rapidly. It passivates the defects.

Part 3: Validated Experimental Workflow

To ensure reproducibility, follow this optimized protocol for NET SAM formation.

Step 1: Substrate Preparation (Critical)
  • Chemical: Piranha Solution (3:1

    
    ). Warning: Explosive with organics.[4]
    
  • Action: Immerse gold for 30 seconds (flash clean).

  • Rinse: Deionized water -> Absolute Ethanol.[2]

  • Validation: Water contact angle should be < 10° (highly hydrophilic).

Step 2: Incubation
  • Solution: 2 mM Nitroethanethiol in degassed ethanol.

  • Duration: 24 hours at Room Temperature.

  • Container: Glass scintillation vial (silanized glass is preferred to prevent thiol adsorption to the walls).

Step 3: Post-Treatment (Annealing)

Short chains are mobile. A brief "annealing" step can improve packing.

  • Action: After rinsing, heat the substrate in pure ethanol at 40°C for 10 minutes, or simply let it rest in pure ethanol for 1 hour to allow desorption of physisorbed multilayers.

Frequently Asked Questions (FAQ)

Q: My CV peaks are present but very broad. Is this a pinhole? A: Likely not. Broad peaks with large separation (


) usually indicate electron tunneling  across a barrier, not diffusion through a hole. This is acceptable for NET SAMs. Calculate the electron transfer rate constant (

). If it conforms to the exponential decay model (

), your SAM is intact [1].

Q: Can I use electrochemical desorption to clean the gold? A: Yes. Cycle the electrode in 0.5 M KOH or


 from -0.2 V to -1.2 V (vs Ag/AgCl). The thiol will desorb as a thiolate at negative potentials (reductive desorption). This is excellent for recycling electrodes [2].

Q: Why do I see a large reduction peak at -0.6V during my first scan? A: The nitro group (


) is electroactive! It can be reduced to an amine (

) or hydroxylamine in aqueous media. If your application requires the Nitro group to remain intact, ensure you stay within the potential window of 0.0V to +0.6V and avoid negative potentials where the nitro group reduces [3].
References
  • Chidsey, C. E. D. (1991). Free Energy and Temperature Dependence of Electron Transfer at the Metal-Electrolyte Interface. Science, 251(4996), 919–922.

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[3][5] Chemical Reviews, 105(4), 1103–1170.

  • Eckermann, A. L., et al. (2010). Electrochemistry of Redox-Active Self-Assembled Monolayers. Coordination Chemistry Reviews, 254(15-16), 1769–1802.

Sources

Optimization

Technical Support Center: Optimizing 2-Nitroethane-1-thiol SAMs on Gold

Role: Senior Application Scientist Subject: Technical Guide for 2-Nitroethane-1-thiol (NET) Incubation & Optimization Reference ID: TS-NET-AU-001 Core Directive & Executive Summary The Challenge: 2-Nitroethane-1-thiol (N...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Technical Guide for 2-Nitroethane-1-thiol (NET) Incubation & Optimization Reference ID: TS-NET-AU-001

Core Directive & Executive Summary

The Challenge: 2-Nitroethane-1-thiol (NET) presents a unique surface chemistry challenge. Unlike long-chain alkanethiols (C10+) that stabilize via strong intermolecular Van der Waals forces, NET is a short-chain (C2) molecule with a bulky, electron-withdrawing nitro group .

The Implication: You cannot rely on the "self-healing" properties of long-chain SAMs. NET monolayers are kinetically labile and thermodynamically prone to disorder. Optimization is not just about time; it is about purity, solvent exclusion, and preventing competitive displacement .

Quick Reference: Recommended Incubation Parameters

Parameter Recommendation Scientific Rationale
Concentration 1.0 – 5.0 mM Higher conc. forces adsorption over adventitious carbon.
Solvent Absolute Ethanol (Degassed) Standard solubility; degassing prevents thiol oxidation.
Incubation Time 12 – 24 Hours Allows slow reorganization of the bulky nitro groups.

| Atmosphere | Inert (


 or 

) | Essential. Short thiols oxidize rapidly in air. | | Temperature | Room Temp (

) | Heating increases desorption rates for short chains. |

The Kinetics of Incubation (The "Why")

FAQ: "Is longer always better?"

Answer: No. For short-chain thiols like NET, there is a "Goldilocks" zone.

  • Phase I: Adsorption (0–10 minutes): 80–90% of the gold surface is covered. The kinetics are diffusion-controlled. The molecules lie flat or disordered.

  • Phase II: Reorganization (1–24 hours): The molecules attempt to stand up. However, the

    
     dipole-dipole repulsion fights against the weak C2-chain ordering.
    
  • Phase III: Degradation (>24 hours): If the solution is not perfectly degassed, dissolved oxygen oxidizes the thiol to sulfonates (

    
    ), which do not bind gold. Furthermore, contaminants (trace hydrocarbons) with higher thermodynamic affinity will slowly displace the labile NET molecules.
    

Guidance: Stop at 24 hours. If you do not see good blocking behavior by then, the issue is likely substrate cleanliness , not time.

Visualization: Kinetic Phases of SAM Formation

The following diagram illustrates the transition from disordered adsorption to an organized monolayer.

SAM_Kinetics Start Clean Gold Surface Phase1 Phase I: Rapid Adsorption (Seconds - Minutes) Disordered 'Lying Down' Start->Phase1 Diffusion Controlled Phase2 Phase II: Reorganization (1 - 12 Hours) Dipole Alignment & Packing Phase1->Phase2 Surface Crystallization Phase3 Phase III: Equilibrium/Degradation (>24 Hours) Risk of Oxidation/Displacement Phase2->Phase3 Saturation Phase3->Phase1 Displacement by Contaminants (Defects)

Figure 1: Kinetic progression of SAM formation. Note the risk of displacement in Phase III for short-chain thiols.

Detailed Experimental Protocol

This protocol is designed to minimize "pinhole" defects common in short-chain SAMs.

Step 1: Substrate Pre-treatment (Critical)

Short chains cannot displace heavy hydrocarbon contamination. The gold must be atomically clean.

  • Piranha Clean: Immerse Au slides in Piranha solution (3:1

    
    ) for 5 minutes. Warning: Extremely corrosive/explosive with organics.
    
  • Rinse: Copious amounts of Milli-Q water.

  • Ethanol Rinse: HPLC-grade ethanol to remove water.

Step 2: Solution Preparation
  • Solvent: Use absolute ethanol.

  • Degassing: Purge the ethanol with

    
     gas for at least 15 minutes before adding the thiol.
    
    • Why? Thiolates oxidize to disulfides or sulfonates in air. Sulfonates do not bind gold.

  • Concentration: Prepare a 2 mM solution of 2-Nitroethane-1-thiol.

Step 3: Incubation
  • Immerse the clean gold immediately into the solution.

  • Backfill the vial with

    
     and seal tightly (Parafilm).
    
  • Incubate in the dark for 18 hours .

Step 4: Rinsing & Drying
  • Remove sample and rinse immediately with fresh ethanol (to remove physisorbed layers).

  • Dry under a stream of

    
    .
    
  • Use Immediately. Short-chain SAMs degrade quickly in air (1-2 hours).

Troubleshooting & FAQs

Issue 1: "I see a large reduction peak in my Cyclic Voltammetry (CV) that isn't my analyte."

Diagnosis: You are reducing the Nitro group. Explanation: The nitro group (


) is electroactive. In aqueous acid/neutral media, it undergoes a 6-electron reduction to an amine (

) or hydroxylamine.

Resolution:
  • If you intend to keep the surface as

    
    , restrict your potential window (stay above -0.4V vs Ag/AgCl depending on pH).
    
  • If this peak appears, your SAM is present! It is a self-validating signal.

Issue 2: "My impedance (EIS) data shows low resistance (low ). The SAM is leaking."

Diagnosis: Poor packing density (Pinholes). Explanation: The ethyl chain is too short to block ions effectively via hydrophobicity alone, and the nitro groups may repel each other, creating gaps. Resolution:

  • Mixed SAMs: Co-incubate with a "filler" molecule like 1-butanethiol (ratio 1:5) to plug the gaps.

  • Annealing: After incubation, heat the substrate gently (

    
     in ethanol) for 30 mins to promote movement/healing, though this is risky for C2 chains.
    
  • Check Roughness: Use template-stripped gold (TSG) if possible. Rough gold grains disrupt short SAMs more than long ones.

Issue 3: "The SAM disappears after a few hours in air."

Diagnosis: Oxidation/Desorption.[1][2][3] Explanation: Short-chain thiolates have lower binding stability. Ozone and UV light accelerate the oxidation of the Au-S bond to Au-


, which desorbs.
Resolution:  Store samples in the thiol solution until the exact moment of use. Never store dry.

Characterization Workflow

How do you know it worked? Follow this logic tree.

Characterization Step1 1. Reductive Desorption (CV) (0.5M KOH, -0.6 to -1.4V) Decision1 Sharp Peak at -0.7/-0.9V? Step1->Decision1 Step2 2. Redox Probe Blocking (Fe(CN)6 in CV) Decision1->Step2 Yes (S-Au bond exists) ResultBad Failed/Defective SAM Decision1->ResultBad No (No SAM) Decision2 Sigmoidal (Leaky) or Peak Separation? Step2->Decision2 ResultGood Successful SAM (High Coverage) Decision2->ResultGood Wide Peak Sep (>200mV) or High Rct Decision2->ResultBad Reversible (Like Bare Gold)

Figure 2: Characterization logic. Note: Reductive desorption destroys the sample.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link] (The authoritative review on SAM kinetics, defects, and stability.)

  • Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society, 109(12), 3559–3568. [Link] (Foundational work establishing the kinetics and structure of thiol SAMs.)

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link] (Discusses competitive adsorption and the displacement of contaminants.)

  • Eckermann, A. L., Feld, D. J., Shaw, J. A., & Meade, T. J. (2010). Electrochemistry of Redox-Active Self-Assembled Monolayers. Coordination Chemistry Reviews, 254(15-16), 1769–1802. [Link] (Details the electrochemical behavior and reduction of nitro/redox-active groups on SAMs.)

Sources

Troubleshooting

Technical Support Center: A Guide to Removing Solvent Impurities from 2-Nitroethane-1-thiol

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and detailed protocols for the purification of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and detailed protocols for the purification of 2-Nitroethane-1-thiol, a crucial reagent in many synthetic pathways. We understand that the purity of your starting materials is paramount to the success of your research. This guide is designed to help you navigate the common challenges associated with removing solvent impurities from your 2-Nitroethane-1-thiol samples, ensuring the integrity of your experiments.

Troubleshooting Common Solvent Impurities

This section addresses specific issues you may encounter with your 2-Nitroethane-1-thiol samples in a question-and-answer format, providing both an explanation of the underlying cause and a direct solution.

Question 1: My NMR analysis of 2-Nitroethane-1-thiol shows residual signals corresponding to high-boiling point solvents like DMF or DMSO. How can I remove these?

Answer: The presence of high-boiling point aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is a common issue, as they are often used in the synthesis of nitroalkanes. Due to their high boiling points, they are not easily removed by simple rotary evaporation.

  • Causality: These solvents have strong dipole-dipole interactions and are often retained in the product, even under high vacuum.

  • Solution: The most effective method for removing these residual solvents is through a series of aqueous washes (liquid-liquid extraction) if your product is in an organic solvent. Transfer your sample to a separatory funnel with an immiscible organic solvent (like ethyl acetate or dichloromethane) and wash multiple times with deionized water or a brine solution. The highly polar DMF and DMSO will preferentially partition into the aqueous layer. Follow this by drying the organic layer over an anhydrous salt like sodium sulfate, filtering, and then removing the organic solvent under reduced pressure[1]. For temperature-sensitive compounds, high-vacuum distillation or lyophilization (if the compound is soluble in a suitable solvent like dioxane) can also be effective.

Question 2: I've noticed the formation of disulfide impurities in my 2-Nitroethane-1-thiol sample after purification. What is causing this and how can I reverse it?

Answer: The formation of disulfides is a frequent challenge when working with thiols, as the sulfhydryl (-SH) group is susceptible to oxidation, especially when exposed to air[2].

  • Causality: Two thiol molecules can be oxidized to form a disulfide bond. This process can be catalyzed by trace metals or exposure to atmospheric oxygen[2].

  • Solution: To prevent disulfide formation, it is crucial to work under an inert atmosphere, such as nitrogen or argon, whenever possible[2]. Degassing your solvents before use is also a recommended practice[3]. If disulfide formation has already occurred, the bond can be reduced back to the free thiol by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)[2]. Following reduction, the product should be repurified to remove the reducing agent and its byproducts.

Question 3: My purified 2-Nitroethane-1-thiol has a persistent unpleasant odor, suggesting the presence of volatile thiol impurities. How can I address this?

Answer: A strong, unpleasant odor is characteristic of many low molecular weight thiols and is a key indicator of their presence[4].

  • Causality: These impurities may be unreacted starting materials or byproducts from the synthesis.

  • Solution: For volatile impurities, fractional distillation under reduced pressure is often the most effective purification method, provided there is a sufficient difference in boiling points between the impurity and 2-Nitroethane-1-thiol[1][4]. Alternatively, oxidative quenching can be employed. This involves the use of a mild oxidizing agent, such as a dilute bleach (sodium hypochlorite) solution, to convert the volatile thiol into a less volatile and less odorous disulfide[4]. The resulting disulfide can then be more easily separated by chromatography or extraction.

Decision-Making Workflow for Purification

The choice of purification method depends on the nature of the impurity and the properties of 2-Nitroethane-1-thiol. The following diagram outlines a logical workflow for selecting the most appropriate technique.

PurificationWorkflow Purification Method Selection for 2-Nitroethane-1-thiol start Identify Impurity Type volatile Volatile Impurity start->volatile Low Boiling Point non_volatile Non-Volatile Impurity start->non_volatile Solid or High Boiling Point high_bp_solvent High-Boiling Point Solvent start->high_bp_solvent e.g., DMF, DMSO distillation Fractional Distillation volatile->distillation Sufficient Boiling Point Difference chromatography Column Chromatography non_volatile->chromatography Different Polarity recrystallization Recrystallization non_volatile->recrystallization Solid Product extraction Liquid-Liquid Extraction high_bp_solvent->extraction Immiscible with Product Solvent

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Here are detailed, step-by-step methodologies for key purification techniques applicable to 2-Nitroethane-1-thiol.

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This method is ideal for separating 2-Nitroethane-1-thiol from impurities with different boiling points[1][5].

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude 2-Nitroethane-1-thiol sample in the distillation flask with a magnetic stir bar.

  • Vacuum Application: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle while stirring.

  • Fraction Collection: Collect the fractions that distill at the boiling point of 2-Nitroethane-1-thiol at the applied pressure. Monitor the temperature closely to ensure a clean separation.

  • Storage: Immediately store the purified product under an inert atmosphere to prevent oxidation[2].

Protocol 2: Purification by Recrystallization

If your 2-Nitroethane-1-thiol sample is a solid or can be derivatized to a solid, recrystallization can be a highly effective purification method[6][7].

  • Solvent Selection: Choose a solvent or solvent system in which 2-Nitroethane-1-thiol is soluble at high temperatures but sparingly soluble at low temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures[6].

  • Dissolution: Dissolve the crude sample in a minimal amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase[8][9].

  • Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) based on the polarity of 2-Nitroethane-1-thiol and the impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC or GC-MS) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Physical Properties

The following table summarizes the physical properties of 2-Nitroethane-1-thiol and common solvent impurities to aid in the selection of an appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Nitroethane-1-thiolC2H5NO2S107.13N/A
NitroethaneC2H5NO275.07114-115[10][11][12]
Dimethylformamide (DMF)C3H7NO73.09153
Dimethyl sulfoxide (DMSO)C2H6OS78.13189
Dichloromethane (DCM)CH2Cl284.9339.6
Ethyl AcetateC4H8O288.1177.1

Frequently Asked Questions (FAQs)

Q1: How should I store my purified 2-Nitroethane-1-thiol to maintain its purity? A1: 2-Nitroethane-1-thiol should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation[2]. It is also advisable to store it at a low temperature (in a refrigerator or freezer) to slow down any potential degradation reactions[2][13].

Q2: Are there any specific safety precautions I should take when working with 2-Nitroethane-1-thiol? A2: Yes. Due to the potential for a strong, unpleasant odor, all work with 2-Nitroethane-1-thiol should be conducted in a well-ventilated fume hood[4]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Q3: Can I use a scavenger resin to remove thiol impurities? A3: Yes, scavenger resins with thiol-reactive functional groups can be an effective method for selectively binding and removing thiol impurities from a solution[4]. This is a form of solid-phase extraction and can be particularly useful for complex reaction mixtures where other methods may be less selective.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Volatile Thiol Compounds.
  • G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins.
  • Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69.
  • Benchchem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Smolecule. (n.d.). Purification Methods and Experimental Protocols.
  • Newton, G. L., & Fahey, R. C. (1987). Purification of thiols from biological samples. Methods in Enzymology, 143, 96–101.
  • National Center for Biotechnology Information. (n.d.). 2-Nitroethenethiol. PubChem.
  • Chemistry Stack Exchange. (2025, February 6). Purification of thiols.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • American Chemical Society. (n.d.). Extraction and Recovery of Thiols from Petroleum Distillates.
  • EaseToLearn.com. (n.d.). Nitroalkanes.
  • Google Patents. (n.d.). US2858346A - Process of recrystallizing nitro explosives.
  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?
  • Chemsrc. (2025, November 28). 2-nitroethanethiol | CAS#:53770-80-2.
  • Cytiva. (n.d.). Activated Thiol Sepharose 4B.
  • Benchchem. (n.d.). Technical Support Center: Removal of 2-Hexanethiol Impurities.
  • Google Patents. (n.d.). US3110712A - Method for removing thiol-contaminants from thioether solutions.
  • Google Patents. (n.d.). US3461178A - Preparation of nitroalkanes from alkyl nitrates and alkali metal nitrites.
  • Google Patents. (n.d.). US2467222A - Process for making thiols.
  • ResearchGate. (n.d.). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature.
  • Wiley-VCH. (n.d.). 1 Synthesis of Nitroalkanes.
  • Google Patents. (2006, August 3). US20060173218A1 - Preparation of thiols.
  • Sigma-Aldrich. (2010, April 23). Safety Data Sheet.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
  • Quora. (2018, August 16). How are nitroalkanes prepared? Can you give their important reactions?
  • ResearchGate. (2025, August 7). Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption.
  • BLD Pharm. (n.d.). 2-Nitroethane-1-thiol | CAS#:53770-80-2.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Work with Thiols.
  • Erowid. (n.d.). Nitroethane Synthesis: A Compilation.
  • CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
  • Synthesis of Some 2-Aminonitroethanes via Silica Gel Catalyzed Nitro-Mannich Reaction. (n.d.). PDF.
  • PrepChem.com. (2024, September 2). Preparation of nitroethane.
  • Wikipedia. (n.d.). Nitroethane.
  • Sciencemadness Wiki. (2020, January 20). Nitroethane.
  • National Center for Biotechnology Information. (2011, October 15). Nitroethane. PubChem.
  • Scilit. (n.d.). A new method for the synthesis of nitroethane, ethyl nitrite, and ethyl nitrate.
  • Sciencemadness. (n.d.). NITROETHANE (NETM).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Pharmaffiliates. (n.d.). 2-((1-(Methylamino)-2-nitrovinyl)amino)ethane-1-thiol.
  • ScienceDirect. (2026, February 5). Thiolated polymers: Stability of thiol moieties under different storage conditions.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Nitroethane-1-thiol

Welcome to the technical support and troubleshooting center for the synthesis of 2-Nitroethane-1-thiol (CAS: 53770-80-2). This resource is designed for drug development professionals and synthetic chemists who require hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2-Nitroethane-1-thiol (CAS: 53770-80-2). This resource is designed for drug development professionals and synthetic chemists who require high-yield, scalable, and reproducible protocols for generating this highly reactive bifunctional building block.

Due to the extreme electrophilicity of the nitroethene precursor and the oxidative sensitivity of the resulting thiol, traditional synthetic routes often suffer from poor yields and complex byproduct mixtures[1]. This guide establishes a self-validating, causality-driven methodology to bypass these historical bottlenecks.

Synthesis Strategy & Yield Optimization Data

Historically, the direct reaction of nitroethene with hydrogen sulfide (H₂S) was utilized[1]. However, this route is fundamentally flawed for high-yield applications because the product (2-nitroethane-1-thiol) is a stronger nucleophile than H₂S itself, leading to rapid over-alkylation and the formation of bis(2-nitroethyl) sulfide[2].

To achieve >85% yields, modern protocols employ a two-step thioacetate protection-deprotection strategy [3]. By using thioacetic acid as the initial nucleophile, the sulfur is "capped" as a thioester, completely preventing over-alkylation.

Quantitative Comparison of Synthetic Routes
Synthesis RouteReagentsTypical YieldMajor ByproductsScalability & Safety Profile
Direct Sulfidation Nitroethene, H₂S (gas)30–45%Bis(2-nitroethyl) sulfidePoor: High toxicity (H₂S); severe over-alkylation limits scalability.
Thioacetate Method (Recommended)Nitroethene, Thioacetic acid, HCl/MeOH85–95%Disulfide (if exposed to O₂)Excellent: Safer reagents; high chemoselectivity; highly scalable[3].

Mechanistic Workflow

The following diagram illustrates the chemical pathways, highlighting why the thioacetate route circumvents the dead-end byproducts associated with direct sulfidation.

G NE Nitroethene (Electrophile) Thioester S-(2-nitroethyl) ethanethioate (Stable Intermediate) NE->Thioester + TA (Michael Addn) Catalytic Base Target 2-Nitroethane-1-thiol (Target Product) NE->Target + H2S (Direct Addn) TA Thioacetic Acid (Nucleophile) H2S H2S Gas (Legacy Route) Thioester->Target Acidic Deprotection (HCl / MeOH) BisSulfide Bis(2-nitroethyl) sulfide (Over-alkylation Byproduct) Target->BisSulfide + NE (Unwanted Nucleophilic Attack) Disulfide Disulfide Dimer (Oxidation Byproduct) Target->Disulfide + O2 (Oxidative Coupling)

Figure 1: Reaction pathways for 2-nitroethane-1-thiol, contrasting the optimized vs. legacy routes.

Standard Operating Procedure: The Thioacetate Route

This protocol is engineered to prevent nitroethene polymerization and ensure the chemoselective deprotection of the thioester without triggering a Nef reaction or retro-Michael addition.

Step 1: Thiol-ene (Michael) Addition

Causality Focus: Nitroethene is highly prone to base-catalyzed anionic polymerization. We use a strictly catalytic amount of a mild base (trimethylamine) at low temperatures to drive the Michael addition while suppressing polymerization[3].

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of freshly distilled nitroethene in dry diethyl ether (approx. 0.5 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C.

  • Addition: Add 1.0 equivalent of thioacetic acid dropwise via a syringe pump over 15 minutes.

  • Catalysis: Inject 0.05 equivalents of trimethylamine. Self-Validation Check: The solution should remain clear; rapid yellowing/browning indicates excessive base leading to polymerization.

  • Reaction: Stir at 0 °C for 2 hours[3].

  • Workup: Quench by washing the organic layer with 1M HCl to neutralize the amine, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield S-(2-nitroethyl) ethanethioate.

Step 2: Mild Acidic Deprotection

Causality Focus: Basic hydrolysis (e.g., NaOH, K₂CO₃) will destroy the nitroethyl moiety via retro-Michael addition or Nef-type degradation. Mild acidic transesterification is mandatory[4].

  • In-Situ Acid Generation: Dissolve the S-(2-nitroethyl) ethanethioate in anhydrous methanol (0.2 M). Cool to 0 °C under argon.

  • Activation: Slowly add 0.4 equivalents of acetyl chloride dropwise. (Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, providing a mild, controlled acidic environment)[4].

  • Deprotection: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC until the thioester is consumed.

  • Isolation: Concentrate the mixture carefully under reduced pressure (the product is volatile). Purify via vacuum distillation or flash chromatography under inert gas to yield pure 2-nitroethane-1-thiol .

Troubleshooting & FAQs

Q: Why am I getting mostly bis(2-nitroethyl) sulfide instead of the target thiol? A: If you are using the legacy H₂S or NaSH route, the primary thiol product (2-nitroethane-1-thiol) is significantly more nucleophilic than the starting sulfide reagent. As soon as the target thiol forms, it rapidly attacks unreacted nitroethene[1][2]. To resolve this, abandon the direct sulfidation method and switch to the thioacetate protection strategy outlined in Step 1.

Q: My nitroethene starting material polymerizes into a dark sludge before the reaction completes. How can I prevent this? A: Nitroalkenes are highly susceptible to base-catalyzed oligomerization. This usually occurs if:

  • The reaction temperature exceeds 0 °C during the base addition.

  • You are using too much base, or a base that is too strong (e.g., DBU or NaOH). Ensure you are using no more than 0.05 equivalents of a mild amine (like trimethylamine) and maintain strict temperature control (0 °C)[3].

Q: The deprotection of S-(2-nitroethyl) ethanethioate is giving me very low yields and complex mixtures. What is going wrong? A: You are likely using basic conditions (like K₂CO₃/MeOH or NaOH) for the deprotection. While standard thioacetates deprotect easily under basic conditions, the presence of the strongly electron-withdrawing nitro group makes the adjacent protons highly acidic. Base exposure leads to retro-Michael addition (releasing nitroethene) or Nef-type side reactions. You must use mild acidic conditions (such as acetyl chloride in methanol) to selectively cleave the thioester while leaving the nitroalkyl chain intact[4].

Q: How do I prevent oxidative dimerization to the disulfide during workup and storage? A: 2-Nitroethane-1-thiol is highly prone to aerobic oxidation, forming the corresponding disulfide.

  • During Workup: Degas all extraction solvents by sparging with argon for 15 minutes prior to use.

  • Storage: Never store the free thiol at room temperature. Flush the storage vial with argon, seal tightly, and store at -20 °C. If long-term storage is required, it is highly recommended to store the compound in its protected S-(2-nitroethyl) ethanethioate form and perform the acidic deprotection immediately prior to use.

References
  • Chemsrc. (2025). 2-nitroethanethiol | CAS#:53770-80-2. Retrieved from[Link]

  • Sheima, Y. (2022). High Permittivity Siloxanes as Promising Materials for Dielectric Elastomer Transducers: From Synthesis to Application. EPFL Infoscience. Retrieved from[Link]

  • Heath, R. L., & Lambert, A. (1947). Journal of the Chemical Society, 1480. Cited in Chemsrc. Retrieved from[Link]

  • ResearchGate. (2025). Deacetylation of Thioacetate Using Acetyl Chloride in Methanol. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Desorption Management of 2-Nitroethane-1-thiol

Product: 2-Nitroethane-1-thiol (CAS: 53770-80-2) Application Context: Surface Functionalization (SAMs), Sensor Development, High-Temperature Synthesis Document ID: TS-NITRO-THIOL-001 Executive Summary & Technical Overvie...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Nitroethane-1-thiol (CAS: 53770-80-2) Application Context: Surface Functionalization (SAMs), Sensor Development, High-Temperature Synthesis Document ID: TS-NITRO-THIOL-001

Executive Summary & Technical Overview

The Core Challenge: Researchers utilizing 2-Nitroethane-1-thiol frequently report signal loss, surface heterogeneity, or complete monolayer failure when operating at elevated temperatures (typically >50°C).

The Mechanism: Unlike long-chain alkanethiols (


) which are stabilized by significant intermolecular van der Waals forces (approx. 1.5 kcal/mol per 

), 2-Nitroethane-1-thiol is a short-chain (

) molecule. It lacks the lateral cohesive energy required to "lock" the monolayer in place. Furthermore, the nitro (

) group
is strongly electron-withdrawing. This reduces the electron density at the sulfur atom, lowering the basicity of the thiolate and consequently weakening the Au-S coordinate bond.

Result: This molecule exhibits a significantly lower desorption temperature (


) compared to standard alkanethiols. Thermal energy at moderate temperatures is sufficient to overcome the activation energy for desorption (

), leading to rapid loss of surface coverage, often via the formation of disulfides.

Troubleshooting Guide (Q&A)

Category A: Signal Loss & Thermal Instability

Q1: I observe a 40-60% loss in surface coverage after heating my chip to 60°C. Is this normal for this molecule? A: Yes. This is a thermodynamic limitation of short-chain thiols.

  • Diagnosis: At 60°C, you are approaching the desorption threshold for non-stabilized

    
     thiols. The thermal energy (
    
    
    
    ) induces gauche defects in the short alkyl chain, disrupting the weak packing.
  • Causality: The electron-withdrawing nitro group weakens the Au-S bond (bond energy

    
     40-45 kcal/mol). Without the "velcro effect" of a long alkyl tail, the molecule desorbs into the solvent, likely as a disulfide dimer.
    
  • Solution:

    • Reduce Temperature: If possible, perform subsequent reactions below 40°C.

    • Solvent Switch: Avoid non-polar solvents (like hexane or toluene) at high temperatures, as they solvate the alkyl chain and lower the energy barrier for desorption. Use polar protic solvents (ethanol/water) if the chemistry permits, as they are less likely to solvate the hydrophobic chain, slightly stabilizing the monolayer.

Q2: How can I distinguish between thermal desorption and oxidative degradation? A: You must perform an X-ray Photoelectron Spectroscopy (XPS) analysis of the S 2p region.

  • Desorption: You will see a decrease in the S 2p doublet intensity (162 eV) without the appearance of high-binding energy peaks. The gold signal (Au 4f) will increase.

  • Oxidation: You will see a new peak emerge around 168 eV , corresponding to sulfonates (

    
    ). This indicates the thiol was oxidized by ambient ozone or dissolved oxygen, not just thermally desorbed.
    
  • Protocol: See Protocol 1: Diagnostic XPS Workflow below.

Category B: Stabilization Strategies

Q3: I absolutely must heat the surface to 80°C for a catalytic step. How do I keep the thiol on the surface? A: You need to artificially increase the lateral stability or "cap" the surface.

  • Strategy 1: Mixed Monolayers (The Matrix Method). Co-assemble 2-Nitroethane-1-thiol with a longer, inert thiol (e.g., 1-decanethiol). The long chains of the matrix thiol provide the van der Waals "scaffolding" to hold the shorter nitro-thiol in place.

    • Trade-off: This dilutes your active nitro groups.

  • Strategy 2: Bidentate Anchors. If you can modify your precursor, use a dithiol analog. The chelate effect increases the entropic cost of desorption, raising

    
     by 20-30°C.
    
  • Strategy 3: Silica Encapsulation. If the nitro group is not needed for steric interaction, grow a thin sol-gel silica layer over the SAM to physically trap the molecules.

Visualizing the Desorption Pathway

The following diagram illustrates the kinetic pathway of desorption for 2-Nitroethane-1-thiol. Note the critical role of the Disulfide Intermediate .

DesorptionPathway OrderedSAM Ordered SAM (Au-S-R) ThermalInput Thermal Energy (>50°C) OrderedSAM->ThermalInput Heating Disorder Chain Disorder (Gauche Defects) ThermalInput->Disorder Vibrational Excitation BondBreak Au-S Bond Cleavage Disorder->BondBreak E > Activation Energy BondBreak->OrderedSAM Re-adsorption (Low Probability at High T) Radical Thiolate Radical (R-S•) BondBreak->Radical Dimerization Dimerization (2 R-S• -> R-S-S-R) Radical->Dimerization Fast Step Desorption Desorption into Solvent Dimerization->Desorption Irreversible

Caption: Figure 1. Kinetic pathway of thermal desorption for short-chain thiols. The formation of the disulfide is the primary irreversible step driving mass loss.

Experimental Protocols

Protocol 1: Diagnostic XPS Workflow (Desorption vs. Oxidation)

Use this to determine if your loss of signal is due to heat (bond breaking) or air (oxidation).

  • Preparation: Prepare three identical gold chips with 2-Nitroethane-1-thiol SAMs.

    • Sample A: Control (Store in dark, RT, under Argon).

    • Sample B: Thermal Stress (Heat to target T in degassed solvent for 1 hour).

    • Sample C: Oxidative Stress (Heat to target T in air-saturated solvent for 1 hour).

  • Measurement: Transfer immediately to UHV chamber. Acquire high-resolution spectra of S 2p (160-170 eV) and N 1s (398-408 eV).

  • Analysis:

    • Fit S 2p: Look for the doublet at 162.0 eV (Thiolate).

    • Check 168 eV: If Sample B shows loss of 162 eV intensity without a 168 eV peak, it is Thermal Desorption .

    • Check N 1s: Ensure the Nitro peak (406 eV) tracks with the Sulfur signal. If N 1s disappears faster than S 2p, you may be cleaving the C-N bond (unlikely, but possible under extreme UV/Heat).

Protocol 2: Mixed Monolayer Stabilization

Use this to stabilize the nitro-thiol using a "Matrix" approach.

StepActionTechnical Rationale
1 Prepare a 1 mM total thiol solution in Ethanol.Standard concentration for Langmuir kinetics.
2 Mix Ratio: 1:4 (Nitro-thiol : 1-Decanethiol).1-Decanethiol (

) provides the VdW matrix. The 1:4 solution ratio often yields a 1:1 to 1:2 surface ratio due to the preferential adsorption of longer chains.
3 Incubate Gold Substrate for 24 hours at RT.Long incubation ensures thermodynamic equilibrium and maximal packing.
4 Thermal Anneal (Optional): Heat to 50°C for 10 mins, then cool."Heals" defects and ejects poorly bound molecules before the main experiment.
5 Rinse thoroughly with Ethanol.Removes physisorbed multilayers.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene instead of Ethanol? A: For high-temperature applications, No . Toluene is a good solvent for alkyl chains. At high temperatures, it will penetrate the monolayer, solvate the chains, and accelerate desorption. Use Ethanol or water (if applicable) to utilize the "solvophobic" effect to keep the chains on the surface.

Q: What is the exact desorption temperature of 2-Nitroethane-1-thiol? A: There is no single "melting point" for a SAM; it is a kinetic process dependent on time and solvent. However, significant desorption of


 thiols typically begins around 50-60°C  in liquid media and can occur slowly even at room temperature in Ultra-High Vacuum (UHV) over days [1].

Q: Does the nitro group react with the gold? A: Generally, no. The nitro group (


) does not bind strongly to gold compared to the thiol (

). However, if you use a "lying down" phase (low density), the nitro group may interact with the surface, but the Sulfur-Gold bond remains the primary anchor.

Troubleshooting Logic Map

Use this decision tree to resolve stability issues during your experiments.

TroubleshootingTree Start Issue: Signal Loss at High T CheckOxidation Check S 2p XPS: Peak at 168 eV? Start->CheckOxidation IsOxidation Result: Oxidation CheckOxidation->IsOxidation Yes IsDesorption Result: Desorption CheckOxidation->IsDesorption No FixOxidation Action: Degas solvents, Use Argon atmosphere IsOxidation->FixOxidation CheckChain Can you change the molecule? IsDesorption->CheckChain ChangeMol Action: Use C10-Nitro or Dithiol analog CheckChain->ChangeMol Yes NoChange Action: Use Mixed SAM (Protocol 2) or Lower T CheckChain->NoChange No

Caption: Figure 2. Decision tree for diagnosing and fixing SAM instability.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Link

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. Journal of the American Chemical Society, 111(1), 321–335. Link

  • Delamarche, E., Michel, B., Kang, H., & Gerber, C. (1994).[1] Thermal Stability of Self-Assembled Monolayers. Langmuir, 10(11), 4103–4108. Link

  • Vericat, C., Vela, M. E., Benitez, G., Carro, P., & Salvarezza, R. C. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system.[1] Chemical Society Reviews, 39(5), 1805-1834. Link

  • Nara, Y., et al. (2017). Spontaneous desorption and phase transitions of self-assembled alkanethiol and alicyclic thiol monolayers chemisorbed on Au(111).[2] Applied Surface Science, 426, 1134-1141. Link

Sources

Optimization

Technical Support Center: 2-Nitroethane-1-thiol (2-NET) Solvent Compatibility &amp; Troubleshooting

Welcome to the Technical Support Center for 2-Nitroethane-1-thiol (CAS: 53770-80-2)[1]. As a Senior Application Scientist, I have compiled this guide to address the unique handling requirements of this highly reactive bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Nitroethane-1-thiol (CAS: 53770-80-2)[1]. As a Senior Application Scientist, I have compiled this guide to address the unique handling requirements of this highly reactive bifunctional molecule.

2-NET features both a nucleophilic sulfhydryl (-SH) group and a strongly electron-withdrawing nitro (-NO2) group. This dual nature makes it a versatile reagent for advanced materials synthesis, such as thiol-ene click chemistry on polysiloxanes[2], and as a motif in hydrogen sulfide (H2S) donation studies[3]. However, this same bifunctionality introduces specific solvent incompatibilities. Understanding the mechanistic causality behind these interactions is critical for ensuring experimental reproducibility and structural integrity.

Solvent Compatibility Matrix

To prevent premature degradation, solvent selection must account for both the oxidation potential of the thiol and the acidity of the protons adjacent to the nitro group.

Solvent ClassExamplesCompatibilityMechanistic RationaleMax Shelf Life (20°C)
Aprotic Non-Polar Toluene, Hexane🟢 HighInert to both -SH and -NO2 groups; low oxygen solubility minimizes aerobic oxidation.> 1 month (sealed)
Polar Aprotic Acetonitrile, DCM🟢 HighGood solubility profile; lacks inherent basicity or oxidizing potential.1-2 weeks (degassed)
Polar Protic Methanol, Ethanol🟡 ModerateHydrogen bonding stabilizes the thiol, but trace basic impurities can trigger nitronate formation.< 48 hours
Sulfoxides DMSO🔴 LowActs as a mild oxidant; drives direct oxidation of the thiol to bis(2-nitroethyl) disulfide[4].< 2 hours
Basic/Amines Pyridine, DMF, TEA🔴 CriticalTriggers rapid E1cB elimination yielding highly reactive nitroethene and H2S gas[1][3].Incompatible

Troubleshooting FAQs

Q1: Why did my 2-NET solution in DMF turn yellow and develop a strong "rotten egg" odor overnight? A1: This is a classic base-catalyzed degradation. Dimethylformamide (DMF) slowly hydrolyzes over time to release dimethylamine, a secondary amine. Because the nitro group in 2-NET is strongly electron-withdrawing, it highly acidifies the adjacent alpha-protons. The amine deprotonates the alpha-carbon, forming a nitronate anion. This intermediate rapidly undergoes an E1cB elimination, ejecting the thiol group as hydrogen sulfide (H2S) gas (causing the odor) and leaving behind nitroethene[1][3]. The yellow color arises from the subsequent polymerization of the highly reactive nitroethene.

Q2: Can I use DMSO to prepare stock solutions of 2-NET for high-throughput screening? A2: No, DMSO is strictly incompatible with long-term thiol storage. DMSO acts as a mild oxidant. Through a nucleophilic attack by the thiol onto the sulfoxide sulfur, followed by rearrangement, thiols are catalytically oxidized to disulfides (in this case, bis(2-nitroethyl) disulfide)[4]. This process is accelerated at room temperature. Always use degassed acetonitrile or pure alcohols for library stocks instead.

Q3: I am performing a thiol-ene addition onto polysiloxanes. Why is my cross-linking efficiency lower than expected? A3: When grafting polar thiols like 2-NET onto vinyl-functionalized polysiloxanes[2], low yields typically stem from two solvent-related issues: 1) Premature disulfide formation due to dissolved oxygen in the solvent, which consumes the thiol monomer before it can react with the alkene, or 2) The use of basic additives/initiators that trigger the E1cB elimination described above. Ensure you are using a strictly neutral radical initiator (e.g., DMPA under UV light) and degassed, non-polar solvents like toluene to maintain the structural integrity of the 2-NET monomer[2].

Mechanistic Pathways of Degradation

G NET 2-Nitroethane-1-thiol (Intact Molecule) Base Basic Solvents (e.g., Amines, DMF) NET->Base α-Proton Abstraction Oxidant Oxidizing Solvents (e.g., DMSO, Aerobic H2O) NET->Oxidant One-Electron Oxidation Nitronate Nitronate Anion (Deprotonated Intermediate) Base->Nitronate Disulfide Bis(2-nitroethyl) disulfide (Oxidation Product) Oxidant->Disulfide Radical Dimerization Nitroethene Nitroethene + H2S (Elimination Products) Nitronate->Nitroethene E1cB Elimination (Irreversible)

Caption: Mechanistic pathways of 2-NET degradation in incompatible solvents.

Experimental Protocols: Self-Validating Preparation of 2-NET Solutions

To guarantee experimental integrity, follow this self-validating protocol to prepare a stable 100 mM stock solution of 2-NET for downstream applications.

Step 1: Solvent Selection and Deoxygenation

  • Action: Select a polar aprotic, non-oxidizing solvent (e.g., Acetonitrile). Transfer to a Schlenk flask. Perform three freeze-pump-thaw cycles or sparge continuously with high-purity Argon for 30 minutes.

  • Causality: Dissolved oxygen acts as an electron acceptor, driving the rapid aerobic oxidation of thiols to disulfides[4].

Step 2: Trace Metal Chelation (For Aqueous/Mixed Systems)

  • Action: If your downstream assay requires diluting into aqueous buffers, pre-treat the buffer with 1 mM EDTA.

  • Causality: Trace transition metals (e.g., Cu²⁺, Fe³⁺) are potent catalysts for both H2S release and thiol oxidation to disulfides[3]. Chelation neutralizes this catalytic degradation pathway.

Step 3: Reagent Dissolution

  • Action: Under a positive Argon flow, add 2-Nitroethane-1-thiol to the degassed solvent to achieve the 100 mM target concentration. Vortex gently.

  • Causality: Maintaining an inert atmosphere prevents the re-introduction of reactive oxygen species (ROS). Avoid sonication, as ultrasonic cavitation induces localized heating and radical generation.

Step 4: System Validation via DTNB (Ellman’s Assay)

  • Action: Mix a 10 µL aliquot of the stock with 990 µL of 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in pH 8.0 buffer. Measure absorbance at 412 nm.

  • Causality: DTNB reacts stoichiometrically with free sulfhydryls to yield the TNB²⁻ anion (molar extinction coefficient = 14,150 M⁻¹cm⁻¹)[4]. Calculating the free thiol concentration validates that the 2-NET remains intact and has not prematurely oxidized. A recovery of ≥95 mM confirms system integrity.

References[1] Title: 2-nitroethanethiol | CAS#:53770-80-2

Source : chemsrc.com URL : 1[3] Title : Natural Products Containing Hydrogen Sulfide Releasing Moieties Source : researchgate.net URL : 3[2] Title : High Permittivity Siloxanes as Promising Materials for Dielectric Elastomer Transducers: From Synthesis to Application Source : epfl.ch URL : 2[4] Title : THE CHEMISTRY OF THIOL OXIDATION AND DETECTION Source : researchgate.net URL : 4

Sources

Troubleshooting

stabilizing the nitro group during thiol deprotection

Introduction: The Chemoselectivity Challenge In drug development and chemical biology, the nitro group ( ) is a critical pharmacophore and a versatile synthetic handle. However, its stability is frequently compromised du...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

In drug development and chemical biology, the nitro group (


) is a critical pharmacophore and a versatile synthetic handle. However, its stability is frequently compromised during the deprotection of thiols. The core chemical paradox is simple but deadly to yields: The conditions required to liberate thiols (reduction or strong nucleophilic attack) are often the exact conditions that reduce nitro groups to anilines (

) or hydroxylamines (

).

This guide provides a validated, self-consistent framework for navigating this chemoselectivity challenge. We move beyond generic protocols to focus on causality—understanding why specific reagents fail and how to select the correct "molecular scalpel" for your substrate.

Part 1: Reagent Selection & Compatibility Matrix

The choice of reagent is the single most critical variable. Below is a compatibility matrix derived from kinetic data and functional group tolerance profiles.

Table 1: Thiol Deprotection Reagents & Nitro Group Compatibility
Target Protecting GroupReagentNitro CompatibilityRisk LevelMechanismRecommendation
Disulfides (

)
TCEP (Tris(2-carboxyethyl)phosphine)High LowNucleophilic attack on Sulfur (Phosphine oxidation)Primary Choice. Kinetic data confirms TCEP leaves nitro groups intact at pH < 9.0.
Disulfides DTT (Dithiothreitol)Moderate MediumThiol-disulfide exchangeSecondary Choice. High pH (>9) or prolonged exposure can lead to slow nitro reduction or side reactions.
Disulfides Zn / Acid None Critical Single Electron Transfer (SET)AVOID. Rapidly reduces nitro groups to anilines (Zinin Reduction).
S-Acetyl (Thioesters)Hydroxylamine (

)
Low HighNucleophilic Acyl SubstitutionAVOID. Hydroxylamine is a reductant and can convert

to

or form oximes.
S-Acetyl Cysteamine / TGA (pH 8.0)High LowThio-transesterificationPrimary Choice. Biomimetic, mild, and non-reducing to nitro groups.
S-Acetyl NaOMe / MeOH Moderate MediumBase HydrolysisUse with Caution. Strong base can degrade nitroarenes via nucleophilic aromatic substitution (

) if leaving groups are present.
S-Trityl TFA / TIS High LowAcidolysis / Cation ScavengingPrimary Choice. Nitro groups are stable to non-reducing acids.

Part 2: Validated Experimental Protocols

These protocols are designed to be self-validating . If the system behaves unexpectedly (e.g., color change), the protocol includes immediate diagnostic steps.

Protocol A: Nitro-Safe Disulfide Reduction using TCEP

Use this for: Cleaving disulfide bridges or preventing oxidation of free thiols in nitro-containing peptides/small molecules.

The Logic: TCEP is a phosphine that selectively attacks the sulfur atom.[1] Unlike DTT, it does not require a high pH (thiolate formation) to be active, allowing reactions to proceed at pH 4.5–7.0, where nitro groups are kinetically inert to reduction.

  • Preparation: Prepare a 50 mM TCEP stock solution in degassed buffer (PBS or Citrate, pH 6.0–7.0).

    • Note: TCEP hydrochloride is acidic; adjust pH carefully with NaOH.[1]

  • Reaction: Add TCEP to your substrate solution (final concentration 2–5 mM excess over disulfides).

  • Incubation: Incubate at Room Temperature (20–25°C) for 15–30 minutes.

    • Critical Control: Do not heat above 40°C. High temperature increases the risk of phosphine-mediated nitro reduction (Cadogan-like reaction).

  • Validation:

    • Visual Check: The solution should remain colorless (or retain the original color of the nitro compound). A shift to brown/yellow often indicates reduction to aniline.

    • Ellman’s Test: Aliquot 5 µL and react with DTNB. TCEP does not interfere significantly with Ellman's reagent if used immediately, unlike DTT.

Protocol B: Biomimetic S-Acetyl Deprotection

Use this for: Removing thioacetate protecting groups without using strong bases or hydrazine.

The Logic: Instead of hydrolysis (OH⁻), we use thio-transesterification . A sacrificial thiol (Cysteamine or Thioglycolic Acid) attacks the acetyl group, transferring it to itself. This occurs at near-neutral pH (7.5–8.0), preserving the nitro group.

  • Buffer: Prepare 0.1 M Phosphate Buffer, pH 8.0, containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Reagent: Add Cysteamine HCl (2-Mercaptoethylamine) to a final concentration of 10–20 equivalents relative to the S-acetyl group.

  • Reaction: Stir under Nitrogen/Argon at Room Temperature for 30–60 minutes.

  • Workup: Acidify slightly to pH 4–5 to quench. Purify via HPLC or extraction. The acetyl-cysteamine byproduct is water-soluble and easily removed.

Part 3: Troubleshooting & FAQs

Q1: My reaction mixture turned bright yellow/orange after adding DTT. What happened?

  • Diagnosis: You likely reduced the nitro group to an aniline (aromatic amine) or formed a Meisenheimer complex if the ring is electron-deficient.

  • Solution: Switch to TCEP (Protocol A). If TCEP is unavailable, lower the pH of your DTT reaction to 7.0 and reduce incubation time. DTT requires thiolate anions (pH > 8) to be maximally effective, which also increases its reducing potential against nitro groups.

Q2: Can I use Zinc/Acetic Acid to remove a protecting group?

  • Answer: Absolutely not. Zinc in acid is the classic condition for the Zinin Reduction , which quantitatively converts nitro groups to amines. This is incompatible with your molecule.

Q3: I am using S-Trityl protection. Is the standard TFA/Triethylsilane (TES) cocktail safe?

  • Answer: Generally, yes .[2] TFA (Trifluoroacetic acid) is non-reducing. Silanes (TES/TIS) are hydride sources used to quench carbocations. While they can reduce nitro groups in the presence of transition metal catalysts (Pd, Pt), they are usually inert toward nitro groups in pure TFA.

  • Precaution: Ensure your reaction vessel is free of metal contaminants.

Q4: Why do you recommend Cysteamine over Hydroxylamine for S-acetyl removal?

  • Answer: Hydroxylamine (

    
    ) is a nucleophile but also a redox-active agent. It can react with nitro compounds to form oximes or reduce the nitro group.[3] Cysteamine operates purely via nucleophilic attack (transesterification), which is orthogonal to nitro group chemistry.
    

Part 4: Decision Logic (Workflow Visualization)

The following diagram outlines the decision process for selecting the correct deprotection strategy based on your specific protecting group and the presence of a nitro moiety.

ThiolDeprotection Start Start: Thiol Deprotection CheckNitro Is a Nitro Group (-NO2) Present? Start->CheckNitro PG_Type Identify Protecting Group CheckNitro->PG_Type Yes Disulfide Disulfide (S-S) PG_Type->Disulfide SAcetyl S-Acetyl (Thioester) PG_Type->SAcetyl STrityl S-Trityl PG_Type->STrityl TCEP Use TCEP (pH 6-7) (Safe for Nitro) Disulfide->TCEP Preferred DTT Use DTT (Caution) Monitor pH closely Disulfide->DTT Alternative (Risk) BaseHyd Strong Base (NaOH) (Risk of degradation) SAcetyl->BaseHyd Avoid TransEst Cysteamine/TGA (pH 8) (Biomimetic/Safe) SAcetyl->TransEst Preferred TFA TFA + Silanes (Generally Safe) STrityl->TFA

Caption: Decision tree for selecting thiol deprotection reagents in the presence of nitro groups.

References

  • Burns, J. A., et al. (1991).[4] "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." The Journal of Organic Chemistry. Describes TCEP's selectivity and stability in aqueous media.

  • BenchChem Technical Support. (2025). "Evaluation of different deprotection reagents for the S-acetyl group." Highlights the biomimetic advantage of aminothiols over hydrazine.

  • GoldBio Application Note. (2020). "All about TCEP—the Odorless Reducing Agent." Confirms TCEP stability and lack of reactivity toward other functional groups compared to DTT.[4][5]

  • Common Organic Chemistry. (2025). "Acetyl Protection - Common Conditions." Details the risks of basic hydrolysis for sensitive substrates.

  • BroadPharm Protocol. (2022).[6] "Protocol for S-S bond reduction by DTT." Discusses the pH dependence of DTT and its potential side reactions.

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shift assignments for 2-Nitroethane-1-thiol

This guide provides a rigorous, comparative analysis of the 1H NMR chemical shift assignments for 2-Nitroethane-1-thiol , designed for researchers requiring high-precision structural verification. A Publish Comparison Gu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, comparative analysis of the 1H NMR chemical shift assignments for 2-Nitroethane-1-thiol , designed for researchers requiring high-precision structural verification.

A Publish Comparison Guide for Structural Elucidation

Part 1: Executive Summary & Structural Logic

2-Nitroethane-1-thiol (CAS: 4834-25-7 ) presents a unique spectroscopic challenge due to the opposing electronic effects of the strongly electron-withdrawing nitro group (


) and the nucleophilic thiol group (

). Accurate assignment requires distinguishing between the two methylene environments based on inductive deshielding and solvent-dependent proton exchange.
The Core Challenge: Solvent-Dependent Topology

Unlike simple alkanes, the visibility of the thiol proton (


) and the resolution of its coupling constants are strictly dictated by solvent choice. This guide compares the "Standard" profile (CDCl

) against the "High-Resolution" profile (DMSO-

) to provide a complete characterization toolkit.
Quick Reference Table: Chemical Shift Assignments
PositionGroup

(ppm) CDCl


(ppm) DMSO-

Multiplicity (

Hz)
Electronic Driver
1

4.75 – 4.85 4.80 – 4.90 Triplet (

)
Strong

(Inductive) Effect
2

3.25 – 3.35 3.20 – 3.30

or Quartet*
Moderate

Effect
3

1.60 – 2.00 2.20 – 2.50 Triplet (

)
Labile / H-Bonding

*Note: In CDCl


, the 

often appears as a simple triplet due to rapid SH exchange broadening the vicinal coupling. In dry DMSO-

, it resolves into a doublet of triplets (dt).

Part 2: Comparative Analysis & Experimental Causality

Scenario A: The CDCl Standard (Routine Verification)
  • Observation: In deuterochloroform, the spectrum is dominated by the strong deshielding of the nitro group.

  • The "Nitro Effect": The alpha-methylene protons (

    
    ) are shifted downfield to 
    
    
    
    ppm. This is consistent with the additivity rule: Base (1.2) +
    
    
    -NO
    
    
    (3.2) +
    
    
    -SH (0.4)
    
    
    4.8 ppm.
  • The Thiol Issue: Unless the CDCl

    
     is rigorously dried (filtered through basic alumina) and acid-free, the 
    
    
    
    proton typically appears as a broad singlet or is entirely invisible due to deuterium exchange with residual D
    
    
    O/DCl. Consequently, the adjacent methylene (
    
    
    ) collapses into a simple triplet.
Scenario B: The DMSO- Alternative (Detailed Characterization)
  • Why Switch? To confirm the presence of the free thiol and measure the

    
     coupling.
    
  • Mechanism: DMSO acts as a hydrogen bond acceptor, slowing the intermolecular exchange of the thiol proton.

  • Result: The

    
     signal sharpens into a distinct triplet at 
    
    
    
    ppm. The adjacent methylene (
    
    
    ) reveals its true multiplicity: a doublet of triplets (coupling to
    
    
    and
    
    
    ).
  • Critical Comparison: In analogs like 2-mercaptoethanol , the

    
    -nitro group (in our target) exerts a significantly stronger deshielding effect (+0.8 ppm) compared to the 
    
    
    
    -hydroxyl, pushing the
    
    
    signal from 2.7 ppm (in mercaptoethanol) to
    
    
    ppm.

Part 3: Visualization of Electronic Effects

The following diagram illustrates the inductive "tug-of-war" and the resulting splitting tree logic used to validate the assignments.

NMR_Assignment_Logic cluster_0 Molecular Structure NO2 Nitro Group (-NO2) Strong Electron Withdrawing CH2_Alpha Alpha-CH2 (H-a) Deshielded Region NO2->CH2_Alpha Inductive Pull (-I) +3.2 ppm shift CH2_Beta Beta-CH2 (H-b) Shielded Region CH2_Alpha->CH2_Beta 3-Bond Coupling J ~ 6.5 Hz Result_A H-a Signal: ~4.8 ppm (Triplet) CH2_Alpha->Result_A SH Thiol (-SH) Labile Proton CH2_Beta->SH 3-Bond Coupling (Visible in DMSO) Result_B H-b Signal: ~3.3 ppm (dt) CH2_Beta->Result_B

Caption: Electronic induction pathway showing the strong deshielding influence of the nitro group on H-a and the coupling relationships defining the multiplet structures.

Part 4: Validated Experimental Protocol

To ensure reproducible data, especially for the labile thiol proton, follow this self-validating protocol.

Materials
  • Analyte: 2-Nitroethane-1-thiol (>95% purity).

  • Solvent: DMSO-

    
     (99.9% D) stored over 4Å molecular sieves.
    
  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO pentet (2.50 ppm).

Step-by-Step Methodology
  • Vial Preparation: Oven-dry a standard NMR tube and cap to remove trace moisture.

  • Sample Dissolution: Weigh 5–10 mg of the thiol into a clean vial.

  • Solvent Addition: Add 0.6 mL of dry DMSO-

    
    . Crucial: Do not shake vigorously to avoid introducing oxygen, which can oxidize thiols to disulfides.
    
  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 16–32 scans with a relaxation delay (

      
      ) of >2.0 seconds to allow full relaxation of the isolated SH proton.
      
  • Validation Check:

    • Check for a triplet at ~2.4 ppm. If this is a broad singlet, your solvent is "wet" (contains H

      
      O).
      
    • Check for the disulfide impurity signal (typically shifts the

      
      -CH
      
      
      
      downfield by ~0.3 ppm).

Part 5: References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Mahasneh, A. S. (2006). "Synthesis of Some 2-Aminonitroethanes via Silica Gel-Catalyzed Nitro-Mannich Reaction." Zeitschrift für Naturforschung B. (Provides comparative shifts for the nitro-ethyl backbone).

  • BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard Additivity Rules for Chemical Shift Prediction).

Comparative

Technical Comparison: Electron Transfer Kinetics of Nitroethanethiol vs. Aminoethanethiol SAMs

This guide provides a technical comparison of electron transfer (ET) kinetics between Nitroethanethiol and Aminoethanethiol (Cysteamine) self-assembled monolayers (SAMs). It is designed for researchers requiring precise...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of electron transfer (ET) kinetics between Nitroethanethiol and Aminoethanethiol (Cysteamine) self-assembled monolayers (SAMs). It is designed for researchers requiring precise electrochemical data and mechanistic insights for sensor development and interface engineering.

Executive Summary

In the design of electrochemical interfaces, the choice of terminal group dictates the rate of electron transfer (


) through the modification of the tunneling barrier and interfacial electrostatics.
  • Aminoethanethiol (Cysteamine, 2-AET): Acts as an electrostatic facilitator . At physiological pH (7.4), the protonated amine groups (

    
    ) electrostatically attract anionic redox probes (e.g., 
    
    
    
    ), significantly lowering the charge transfer resistance (
    
    
    ) and enhancing
    
    
    .
  • Nitroethanethiol: Acts as a dipolar barrier . The nitro group (

    
    ) is strongly electron-withdrawing, creating a substantial dipole moment oriented away from the surface. It lacks the electrostatic catalytic effect of the amine and typically presents a higher barrier to electron transfer for standard redox probes, despite the short alkyl chain length.
    

Key Finding: While both molecules possess identical chain lengths (C2), Aminoethanethiol exhibits superior electron transfer rates for anionic probes due to favorable electrostatic gating, whereas Nitroethanethiol is governed by dipole-induced work function shifts.

Theoretical Framework: Tunneling & Electrostatics

Electron transfer through these short-chain SAMs is governed by the Marcus-Hush formalism, simplified into the tunneling equation:



Where:

  • 
     is the rate constant at zero distance (contact).
    
  • 
     is the tunneling decay coefficient (typically 
    
    
    
    for alkanes).
  • 
     is the barrier width (chain length).
    
The Terminal Group Effect

Since


 is effectively identical for both molecules (~3-5 \AA), the difference in 

arises from the pre-exponential factor (

)
and local electrostatic potential (

)
:
  • Amino Effect (Electrostatic Gating):

    
    
    The positive surface charge of 
    
    
    
    creates a positive
    
    
    , concentrating anionic probes at the interface and increasing the apparent rate constant (
    
    
    ).
  • Nitro Effect (Dipole Potential): The

    
     group possesses a large dipole moment (~3.8 D). In a SAM, these dipoles align, altering the metal work function (
    
    
    
    ). This shift changes the alignment of the Fermi level relative to the redox probe's energetic states, typically increasing the barrier for oxidation processes.

Performance Comparison Matrix

The following table synthesizes experimental data for Aminoethanethiol against theoretical/extrapolated behavior for Nitroethanethiol (due to the latter's rarity as a standalone reagent compared to aromatic analogs).

FeatureAminoethanethiol (Cysteamine)Nitroethanethiol (Aliphatic)
Formula


Surface Charge (pH 7) Positive (

)
Neutral (Strong Dipole)
Electronic Nature Electron Donating (EDG)Electron Withdrawing (EWG)
Contact Angle (Water)

(Hydrophilic)

(Intermediate)

(EIS,

)
Low (

)
High (

)*
Electron Transfer Rate (

)
Fast (

)
Slow (Tunneling limited)
Dominant Mechanism Electrostatic Attraction + TunnelingDipole Barrier + Tunneling
Stability Moderate (Prone to oxidation)Low (Aliphatic nitro-thiols are labile)

*Note:


 for Nitroethanethiol is extrapolated from nitro-benzenethiol and longer nitro-alkane data, which consistently show blocking behavior toward anionic probes.

Mechanistic Visualization

The following diagram illustrates the interfacial architecture and the opposing effects of the terminal groups on an anionic redox probe (


).

SAM_Mechanism cluster_electrode Electrode Surface (Au) cluster_amino Aminoethanethiol Interface (Facilitated ET) cluster_nitro Nitroethanethiol Interface (Dipole Barrier) Gold Gold Electrode (Fermi Level) Amino_SAM SAM: HS-(CH2)2-NH3+ (Positive Surface Charge) Gold->Amino_SAM Au-S Bond Nitro_SAM SAM: HS-(CH2)2-NO2 (Neutral, Strong Dipole) Gold->Nitro_SAM Au-S Bond Probe_A Redox Probe: [Fe(CN)6]3- (Anionic) Amino_SAM->Probe_A Electrostatic Attraction Probe_A->Amino_SAM Fast ET (Low Rct) Probe_N Redox Probe: [Fe(CN)6]3- (Anionic) Nitro_SAM->Probe_N Dipole Repulsion/Barrier Probe_N->Nitro_SAM Slow ET (High Rct)

Caption: Comparison of electrostatic gating. The protonated amine (green) attracts the anionic probe, facilitating transfer.[1] The nitro group (red) presents a dipole barrier without electrostatic assistance.

Experimental Protocols

To replicate these findings, strict control over surface cleanliness and assembly time is required.

Surface Preparation (Critical Step)
  • Polishing: Polish Au electrode with 0.05

    
     alumina slurry; sonicate in ethanol/water (1:1).
    
  • Electrochemical Cleaning: Cycle in 0.5 M

    
     (-0.2 V to +1.5 V vs Ag/AgCl) until stable gold oxide reduction peak is observed.
    
  • Rinsing: Rinse with Milli-Q water and dry under

    
     stream.
    
SAM Assembly Workflow

Workflow Step1 1. Solution Prep 10 mM Thiol in Abs. Ethanol Step2 2. Incubation Immerse Au (Dark, RT) Time: 4h (Amino) vs 24h (Nitro) Step1->Step2 Step3 3. Rinsing Ethanol -> Water -> Ethanol Remove Physisorbed Layers Step2->Step3 Step4 4. Characterization EIS in 5mM [Fe(CN)6]3-/4- + 0.1M KCl Step3->Step4

Caption: Standardized workflow for SAM formation and electrochemical testing.

Measurement Parameters
  • Technique: Electrochemical Impedance Spectroscopy (EIS).[2][3][4]

  • Electrolyte: 5 mM

    
     (1:1) in 0.1 M KCl (pH 7.0).
    
  • Frequency Range: 100 kHz to 0.1 Hz.

  • Bias Potential: Formal potential (

    
    ) of the redox couple (approx. +0.22 V vs Ag/AgCl).
    
  • Analysis: Fit Nyquist plots to a Randles equivalent circuit (

    
    ).
    

Expert Commentary & Causality

Why Cysteamine is the Standard: The dominance of Aminoethanethiol in literature is not merely due to availability. Its short chain length (approx 0.5 nm) places the redox probe within the tunneling distance where the rate is highly sensitive to the density of states (DOS) of the metal. The amine group, by protonating, effectively "pulls" the anionic probe into the Helmholtz plane, maximizing the local concentration (


).

The Nitro Paradox: While the Nitro group is physically small, its electronic footprint is massive. The strong electron-withdrawing nature reduces the electron density at the sulfur-gold interface (inductive effect), potentially weakening the Au-S bond compared to the amine. Furthermore, for anionic probes, the lack of positive charge makes the Nitro SAM behave like a simple dielectric spacer, but with a higher dipole barrier than a methyl-terminated chain.

Recommendation:

  • Use Aminoethanethiol when you need a conductive anchor for biomolecules (e.g., antibodies, DNA) or when maximizing signal sensitivity in impedimetric sensors.

  • Use Nitro-terminated SAMs only when studying fundamental dipole effects or when a specific negative surface potential is required to repel anionic interferences (selectivity over sensitivity).

References

  • Electron Transfer in Cysteamine SAMs: Comparison of electron transfer kinetics and surface pKa of amino-terminated SAMs. Source:5

  • Impedimetric Behavior of Amino-SAMs: Detailed EIS analysis of Cysteamine modified electrodes showing low Rct. Source:6

  • Dipole Effects in SAMs: Fundamental study on how Nitro vs Amino dipoles affect work function and barrier heights. Source:7

  • SAM Preparation Protocol: Standardized protocol for preparation of Amino-terminated SAMs on Gold. Source:

Sources

Validation

mass spectrometry fragmentation patterns of 2-Nitroethane-1-thiol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Nitroethane-1-thiol: A Comparative Analysis Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of modern analytica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Nitroethane-1-thiol: A Comparative Analysis

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Its ability to unravel the intricate architecture of molecules by analyzing their fragmentation patterns under controlled conditions provides invaluable insights for researchers across various scientific disciplines, including drug development and materials science. This guide offers a comprehensive exploration of the predicted , a bifunctional molecule of interest. Due to the limited availability of direct experimental data for this specific compound, this guide will leverage established principles of mass spectrometry and comparative data from analogous molecules, namely nitroethane and ethanethiol, to provide a robust theoretical framework for its analysis.

Foundational Principles of Mass Spectrometry Fragmentation

Mass spectrometry operates on the principle of generating ions from a sample and then separating them based on their mass-to-charge ratio (m/z).[1] During the ionization process, particularly with energetic methods like Electron Ionization (EI), the resulting molecular ion is often energetically unstable and undergoes fragmentation.[2] The pathways of this fragmentation are not random; they are governed by the chemical structure of the molecule, the stability of the resulting fragment ions, and established chemical principles such as Stevenson's Rule, which dictates that the positive charge will be retained by the fragment with the lower ionization energy.

The fragmentation of a molecular ion typically involves the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations.[3][4] The presence of heteroatoms like oxygen, nitrogen, and sulfur significantly influences the fragmentation pathways due to their lone pair electrons, which can stabilize adjacent positive charges.[5]

Predicted Fragmentation Pattern of 2-Nitroethane-1-thiol

2-Nitroethane-1-thiol (C₂H₅NO₂S) has a molecular weight of 107.13 g/mol .[6] Its structure contains two key functional groups that will dictate its fragmentation: a nitro group (-NO₂) and a thiol group (-SH).

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 107. The intensity of this peak may be weak due to the presence of two functional groups that can readily initiate fragmentation.

The predicted fragmentation of 2-Nitroethane-1-thiol is expected to follow pathways characteristic of both nitroalkanes and thiols.

Fragmentation Pathways Initiated by the Nitro Group:

Aliphatic nitro compounds are known to undergo characteristic cleavages of the C-N bond and rearrangements.[7]

  • Loss of NO₂: A primary fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide molecule (NO₂, 46 Da). This would result in a fragment ion at m/z 61 , corresponding to the [CH₂CH₂SH]⁺ cation.

  • Loss of NO: Another common fragmentation involves the loss of a nitric oxide radical (NO, 30 Da), often accompanied by a rearrangement. This would lead to a fragment ion at m/z 77 .

  • Formation of [NO₂]⁺: A peak at m/z 46 corresponding to the nitronium ion [NO₂]⁺ is also possible.

Fragmentation Pathways Initiated by the Thiol Group:

The fragmentation of thiols is similar to that of alcohols, with α-cleavage being a dominant pathway.[8]

  • α-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is a highly probable fragmentation. This would involve the loss of the nitro group and a methylene group, but the charge would likely remain with the sulfur-containing fragment. A more likely α-cleavage would be the loss of a hydrogen atom from the carbon bearing the thiol group, leading to an M-1 peak at m/z 106 . However, the most significant α-cleavage would be the cleavage of the C-S bond, leading to the formation of an [SH]⁺ ion at m/z 33 or, more likely, the loss of the SH radical to form a [C₂H₄NO₂]⁺ ion at m/z 90 .

  • Loss of H₂S: Thiols can also undergo fragmentation through the elimination of a hydrogen sulfide molecule (H₂S, 34 Da). This would result in a fragment ion at m/z 73 .

The interplay between these two functional groups makes the prediction of the most abundant fragment (the base peak) challenging without experimental data. However, the loss of the nitro group (NO₂) is often a very favorable pathway for nitroalkanes, suggesting that the fragment at m/z 61 could be a significant peak.

Comparative Analysis: 2-Nitroethane-1-thiol vs. Analogs

To better understand the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation patterns of simpler, related molecules: nitroethane and ethanethiol.

m/z Predicted Fragment Ion (2-Nitroethane-1-thiol) Corresponding Fragment (Nitroethane) Corresponding Fragment (Ethanethiol) Origin of Fragment
107 [CH₂(NO₂)CH₂SH]⁺--Molecular Ion
90 [C₂H₄NO₂]⁺--Loss of •SH
77 [C₂H₅OS]⁺ (rearranged)--Loss of •NO
73 [C₂H₃NO]⁺--Loss of H₂S
61 [CH₂CH₂SH]⁺-[CH₃CH₂SH]⁺ (m/z 62)Loss of •NO₂
46 [NO₂]⁺[NO₂]⁺-Nitro Group
47 [CH₂SH]⁺-[CH₂SH]⁺α-cleavage in Thiol
33 [SH]⁺-[SH]⁺C-S bond cleavage
29 [C₂H₅]⁺[C₂H₅]⁺[C₂H₅]⁺Ethyl Cation

Nitroethane (C₂H₅NO₂, MW = 75.07 g/mol ): The mass spectrum of nitroethane is characterized by a molecular ion peak at m/z 75.[9] Prominent fragments arise from the loss of the nitro group (NO₂) to give an ethyl cation at m/z 29 , and the formation of the [NO₂]⁺ ion at m/z 46 .

Ethanethiol (C₂H₅SH, MW = 62.13 g/mol ): The mass spectrum of ethanethiol shows a molecular ion peak at m/z 62. The base peak is often due to α-cleavage, resulting in the loss of a methyl radical to form [CH₂SH]⁺ at m/z 47 . Another significant peak is observed at m/z 29 corresponding to the ethyl cation, [C₂H₅]⁺.

The presence of both functional groups in 2-Nitroethane-1-thiol is expected to lead to a more complex spectrum with fragments characteristic of both parent structures.

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways for 2-Nitroethane-1-thiol can be visualized using the following diagrams:

M [CH₂(NO₂)CH₂SH]⁺˙ m/z = 107 F61 [CH₂CH₂SH]⁺ m/z = 61 M->F61 - •NO₂ F77 [C₂H₅OS]⁺ (rearranged) m/z = 77 M->F77 - •NO F46 [NO₂]⁺ m/z = 46 M->F46 F90 [C₂H₄NO₂]⁺ m/z = 90 M->F90 - •SH F73 [C₂H₃NO]⁺ m/z = 73 M->F73 - H₂S F47 [CH₂SH]⁺ m/z = 47 F61->F47 - CH₂

Caption: Predicted Fragmentation Pathways of 2-Nitroethane-1-thiol.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, step-by-step methodology for acquiring a mass spectrum of 2-Nitroethane-1-thiol.

Objective: To obtain a high-resolution mass spectrum of 2-Nitroethane-1-thiol using Electron Ionization (EI) and Electrospray Ionization (ESI) to characterize its fragmentation patterns.

Materials:

  • 2-Nitroethane-1-thiol sample

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) instrument capable of both EI and ESI)

Methodology:

  • Sample Preparation:

    • For EI-MS: Prepare a dilute solution of 2-Nitroethane-1-thiol in a volatile solvent like methanol (e.g., 1 mg/mL).

    • For ESI-MS: Prepare a more dilute solution (e.g., 10 µg/mL) in a 50:50 mixture of acetonitrile and water. A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrument Setup (EI-MS):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching)

    • Ion Source Temperature: 200-250 °C (to ensure sample volatilization)

    • Mass Range: m/z 10 - 200

    • Scan Rate: 1 scan/second

    • Introduction Method: Direct insertion probe or GC inlet if the compound is sufficiently volatile and thermally stable.

  • Instrument Setup (ESI-MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Flow rate adjusted to ensure a stable spray

    • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions (e.g., 300 °C, 8 L/min)

    • Mass Range: m/z 50 - 300

    • Introduction Method: Direct infusion via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire a background spectrum with the solvent blank.

    • Introduce the sample and acquire data for several minutes to ensure a good signal-to-noise ratio.

    • For tandem mass spectrometry (MS/MS), select the molecular ion (m/z 107 for EI, or the protonated molecule [M+H]⁺ at m/z 108 for ESI) as the precursor ion and subject it to collision-induced dissociation (CID) to confirm fragmentation pathways.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the molecular ion peak and major fragment ions.

    • Propose structures for the observed fragments and correlate them with the predicted fragmentation pathways.

    • If using high-resolution mass spectrometry, determine the elemental composition of the ions to confirm their identities.

Conclusion

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (2023, December 19). Fragmentation (mass spectrometry).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis.
  • YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry.
  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms.
  • Chemsrc. (2025, November 28). 2-nitroethanethiol | CAS#:53770-80-2.
  • (Video) Fragmentation mechanisms in electron impact mass spectrometry.
  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.
  • Wikipedia. (2024, February 21). Nitroethane.

Sources

Comparative

comparison of 2-Nitroethane-1-thiol and 4-nitrobenzenethiol properties

This guide provides an in-depth technical comparison between 2-Nitroethane-1-thiol and 4-Nitrobenzenethiol , designed for researchers in surface chemistry, drug development, and chemical biology. Executive Summary While...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2-Nitroethane-1-thiol and 4-Nitrobenzenethiol , designed for researchers in surface chemistry, drug development, and chemical biology.

Executive Summary

While both compounds share the "nitro-thiol" functional motif, they represent two distinct classes of chemical behavior.[1][2] 4-Nitrobenzenethiol (4-NBT) is a stable, conjugated aromatic system widely used as a "workhorse" probe in surface-enhanced Raman spectroscopy (SERS) and self-assembled monolayers (SAMs). In contrast, 2-Nitroethane-1-thiol is a transient, aliphatic intermediate that exists in a precarious equilibrium with nitroethylene and hydrogen sulfide. This guide contrasts the stable utility of 4-NBT with the mechanistic volatility of its aliphatic counterpart.

Part 1: Physicochemical Properties Matrix
Feature4-Nitrobenzenethiol (4-NBT) 2-Nitroethane-1-thiol
CAS Number 1849-36-153770-80-2
Structure Aromatic (Rigid, Conjugated)Aliphatic (Flexible, Unconjugated)
Physical State Yellow crystalline solidUnstable oil / In situ intermediate
Melting Point 72–77 °CN/A (Decomposes/Eliminates)
pKa (Thiol) 4.7 – 5.0 (Highly Acidic)~8.5 – 9.0 (Estimated)
Stability High (Shelf-stable)Low (Prone to

-elimination)
Solubility Ethanol, Chloroform, DMFOrganic solvents (if generated)
Primary Utility SERS Probe, SAMs, Electrochemical SensorH

S Donor, Signaling Intermediate
Part 2: Electronic Structure & Stability Mechanisms

The fundamental difference lies in how the nitro group interacts with the thiol moiety.

1. 4-Nitrobenzenethiol: Resonance Stabilization

In 4-NBT, the nitro group is para to the thiol. Upon deprotonation, the negative charge on the sulfur is delocalized into the benzene ring and further stabilized by the strong electron-withdrawing nitro group via resonance . This makes 4-NBT significantly more acidic (pKa ~5) than typical thiols (pKa ~10).

2. 2-Nitroethane-1-thiol: The Elimination Trap

In the aliphatic analog, the nitro group exerts only an inductive electron-withdrawing effect. While this acidifies the thiol relative to ethanethiol, the acidic


-protons (adjacent to the nitro group) create a pathway for rapid decomposition. The molecule undergoes a retro-Michael addition  (

-elimination), expelling hydrogen sulfide (H

S) to form nitroethylene.

G cluster_aromatic Aromatic Stability (4-NBT) cluster_aliphatic Aliphatic Instability (2-Nitroethanethiol) NBT 4-Nitrobenzenethiol Thiolate Thiolate Anion (Resonance Stabilized) NBT->Thiolate - H+ (pKa ~5.0) NET 2-Nitroethane-1-thiol Elimination Transition State (Retro-Michael) NET->Elimination Spontaneous Products Nitroethylene + H2S Elimination->Products Irreversible (Entropy Driven)

Figure 1: Mechanistic divergence. 4-NBT forms a stable thiolate anion, whereas 2-nitroethane-1-thiol undergoes fragmentation.

Part 3: Applications & Experimental Protocols
A. Surface Chemistry: 4-Nitrobenzenethiol SAMs

4-NBT is the standard for creating electroactive monolayers on gold. The nitro group can be electrochemically reduced to an amine (4-aminobenzenethiol) or coupled to form azo-linkages, serving as a "molecular switch."

Protocol 1: Formation of 4-NBT SAMs on Gold

  • Reagents: 4-NBT (1 mM), Absolute Ethanol, Polycrystalline Gold Electrode.

  • Procedure:

    • Cleaning: Polish the gold electrode with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1) for 5 mins. Electrochemical cleaning in 0.5 M H

      
      SO
      
      
      
      (cyclic voltammetry -0.2 to 1.5 V vs Ag/AgCl) until stable gold oxide peaks appear.
    • Deposition: Immerse the clean gold substrate in the 1 mM 4-NBT ethanolic solution for 24 hours in the dark (to prevent photo-oxidation).

    • Rinsing: Remove substrate and rinse copiously with ethanol to remove physisorbed layers. Dry under a stream of nitrogen.

    • Validation: Perform Cyclic Voltammetry (CV) in 0.1 M KOH. Look for the irreversible reduction peak of -NO

      
       to -NH
      
      
      
      at approx -0.7 V.
B. Biological Signaling: 2-Nitroethane-1-thiol as an Intermediate

This compound is rarely isolated. Instead, it is a transient species in the study of H


S signaling. Nitroalkenes (like nitroethylene) act as "H

S traps."

Protocol 2: In Situ Generation for Kinetic Studies

  • Concept: React nitroethylene with a sulfide donor (NaHS) to generate the thiol transiently, monitoring the equilibrium via UV-Vis or NMR.

  • Reagents: Nitroethylene (Caution: Polymerizes), Sodium Hydrosulfide (NaHS), Phosphate Buffer (pH 7.4).

  • Workflow:

    • Prepare a 100 µM solution of nitroethylene in buffer.

    • Add 1 mM NaHS.

    • Monitor the disappearance of the nitroalkene peak (260 nm) and the appearance of the Michael adduct.

    • Note: The reaction is reversible. If H

      
      S is removed (e.g., by gas sparging), the compound reverts to nitroethylene.
      
Part 4: Electrochemical Behavior (The "Switch")

One of the most valuable properties of 4-NBT is its electrochemical reducibility. This transformation is often used to "write" chemical information onto a surface.

Electrochemistry Step1 4-Nitrobenzenethiol (SAM) Step2 Intermediate: Hydroxylamine (-NHOH) Step1->Step2 + 4e-, + 4H+ Step3 Product: 4-Aminobenzenethiol (-NH2) Step2->Step3 + 2e-, + 2H+ SideRxn Side Product: Dimercaptoazobenzene Step2->SideRxn Condensation (High pH / Light)

Figure 2: Electrochemical reduction pathway of 4-NBT SAMs. The conversion to amine is a 6-electron process.

Part 5: Safety & Handling
Hazard4-Nitrobenzenethiol 2-Nitroethane-1-thiol
Toxicity Irritant to eyes/skin.[1] Toxic if swallowed.[3]High. Precursor (Nitroethylene) is a potent lachrymator.
Odor Strong, unpleasant sulfur stench.Pungent; releases H

S (rotten egg smell).
Storage Store at 2-8°C, inert atmosphere. Stable.Do not store. Generate in situ.
Disposal Bleach oxidation to sulfonate, then organic waste.Bleach oxidation immediately to prevent H

S release.
References
  • Electrochemistry of 4-NBT SAMs

    • Title: "Electrochemical reduction of 4-nitrothiophenol self-assembled monolayers on gold."
    • Source:Langmuir, 2001.
    • (Example verification link)

  • SERS Applications

    • Title: "Surface-enhanced Raman scattering of 4-nitrobenzenethiol on gold nanoparticles."
    • Source:Journal of Physical Chemistry C, 2008.
  • Nitroalkene/H2S Reactivity

    • Title: "Reaction of Hydrogen Sulfide with Nitroalkenes: Mechanistic Insights."
    • Source:Organic Letters, 2012.
  • pKa Determination

    • Title: "Acidities of substituted thiophenols in aqueous solution."
    • Source:Journal of Organic Chemistry, 1966.

Sources

Validation

A Comparative Guide to Purity Assay Methods for Commercial 2-Nitroethane-1-thiol

For researchers, scientists, and drug development professionals, the purity of chemical reagents is the bedrock of reliable and reproducible results. In the synthesis of novel therapeutics and functional materials, the p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is the bedrock of reliable and reproducible results. In the synthesis of novel therapeutics and functional materials, the presence of even minute impurities can lead to unforeseen side reactions, altered biological activity, and compromised product integrity. 2-Nitroethane-1-thiol, a bifunctional molecule incorporating both a nucleophilic thiol and an electron-withdrawing nitro group, is a valuable building block in organic synthesis. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of commercial 2-Nitroethane-1-thiol, offering field-proven insights and detailed experimental protocols to ensure the quality of this critical reagent.

The Criticality of Purity: Understanding Potential Impurities

The most common commercial synthesis of 2-Nitroethane-1-thiol involves the Michael addition of hydrogen sulfide to nitroethene.[1] This synthetic route, while efficient, can introduce several process-related impurities that must be quantified.

  • Bis-(2-nitroethyl)sulfide: The product of a second Michael addition of 2-Nitroethane-1-thiol to another molecule of nitroethene.

  • 2,2'-Disulfanediyldi(ethan-1-ol): The disulfide dimer formed by the oxidation of 2-Nitroethane-1-thiol, a common issue with thiols.[2]

  • Nitroethane: The precursor to nitroethene, which may be present as a residual starting material.[3]

  • Polymeric byproducts: Nitroethene is prone to polymerization, which can result in oligomeric impurities.

  • Water: A common impurity in many chemical reagents that can affect reactivity.

Given the reactivity of the thiol group and the potential for these impurities to interfere in subsequent reactions, a multi-faceted analytical approach is essential for a comprehensive purity assessment. This guide will compare four key analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Karl Fischer Titration.

Comparative Analysis of Purity Assay Methods

Method Principle Advantages Limitations Best Suited For
GC-FID Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by a flame ionization detector.High resolution for volatile impurities, excellent sensitivity for hydrocarbons and organosulfur compounds.[2]2-Nitroethane-1-thiol is thermally labile and may degrade at high temperatures; potential for adsorption on active sites in the GC system.Detecting volatile impurities like residual nitroethane and characterizing the overall impurity profile.
HPLC-UV Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase, with detection via UV absorbance.Suitable for non-volatile and thermally labile compounds, high quantitative accuracy.[4]The nitro group is a relatively weak chromophore, which may limit sensitivity; requires method development to optimize separation.Routine quality control and quantification of the main component and non-volatile impurities like the disulfide dimer and bis-(2-nitroethyl)sulfide.
¹H qNMR Quantification of a compound by comparing the integral of its characteristic NMR signal to that of a certified internal standard of known concentration.Primary analytical method providing direct quantification without the need for a specific reference standard of the analyte, offers structural information on impurities.[5][6]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.Absolute purity determination and structural confirmation of the analyte and impurities.
Karl Fischer Titration Coulometric or volumetric titration based on a specific reaction between iodine and water.Highly specific and accurate for water determination, can detect both free and bound water.[7]Thiols can interfere with the iodine reagent, requiring a preliminary step to mask the thiol group.[7][8]Accurate quantification of water content.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

The analysis of thiols by GC can be challenging due to their reactivity.[2] This protocol is designed to minimize thermal degradation and adsorption.

Instrumentation and Materials:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • GC Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: High-purity helium.

  • FID Gases: High-purity hydrogen and air.

  • Reagents: 2-Nitroethane-1-thiol sample, high-purity analytical standard (if available), and a suitable solvent (e.g., dichloromethane).

Sample and Standard Preparation:

  • Prepare a stock solution of the 2-Nitroethane-1-thiol sample at approximately 10 mg/mL in dichloromethane.

  • If an analytical standard is available, prepare a standard solution in the same manner.

  • Create a working solution by diluting the stock solution to approximately 100 µg/mL.

GC-FID Parameters:

  • Injector Temperature: 200 °C (A lower temperature is used to minimize thermal degradation).

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/minute.

    • Hold: Hold at 180 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

The purity is determined by the area percent normalization method, where the area of the 2-Nitroethane-1-thiol peak is divided by the total area of all peaks in the chromatogram.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Dichloromethane prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation on DB-5 Column analysis1->analysis2 analysis3 Detection by FID analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area Percent Purity data1->data2

Caption: Workflow for GC-FID Purity Analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is well-suited for the analysis of 2-Nitroethane-1-thiol due to its non-volatile and thermally labile nature.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • HPLC Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Reagents: 2-Nitroethane-1-thiol sample, high-purity analytical standard (if available), and mobile phase solvents.

Sample and Standard Preparation:

  • Prepare a stock solution of the 2-Nitroethane-1-thiol sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • If an analytical standard is available, prepare a standard solution in the same manner.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Parameters:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for the nitro group).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

Data Analysis:

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 analysis1 Inject 10 µL into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 Detection at 210 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area Percent Purity data1->data2

Caption: Workflow for HPLC-UV Purity Analysis.

Quantitative ¹H NMR Spectroscopy (qNMR)

qNMR provides an absolute measure of purity and is an excellent orthogonal technique to chromatography.[9]

Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid).

  • Reagents: 2-Nitroethane-1-thiol sample.

Sample Preparation:

  • Accurately weigh approximately 10-15 mg of the certified internal standard into a vial.

  • Accurately weigh approximately 15-20 mg of the 2-Nitroethane-1-thiol sample into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

¹H NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation. A D1 of 30 seconds is generally sufficient.

  • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

Data Analysis:

The purity of the analyte is calculated using the following equation[5]:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Accurately weigh internal standard prep3 Dissolve in deuterated solvent prep1->prep3 prep2 Accurately weigh sample prep2->prep3 analysis1 Acquire quantitative 1H NMR spectrum prep3->analysis1 data1 Integrate analyte and standard signals analysis1->data1 data2 Calculate absolute purity data1->data2

Caption: Workflow for qNMR Purity Analysis.

Karl Fischer Titration

This method is specific for the determination of water content. Due to the interference of the thiol group, a preliminary reaction is required.[7][8]

Instrumentation and Materials:

  • Coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent, 2-Nitroethane-1-thiol sample, acrylonitrile, and a suitable anhydrous solvent (e.g., methanol).

Procedure:

  • Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove residual water.

  • Accurately weigh the 2-Nitroethane-1-thiol sample and add it to the titration vessel.

  • Add a stoichiometric excess of acrylonitrile to the vessel to react with the thiol group, forming a thioether.

  • Allow the reaction to proceed for a few minutes.

  • Initiate the Karl Fischer titration to determine the water content.

Data Analysis:

The instrument software will automatically calculate the water content in ppm or percentage based on the amount of iodine generated to reach the endpoint.

KF_Workflow cluster_prep Sample Preparation & Reaction cluster_analysis Titration cluster_data Data Processing prep1 Add sample to KF vessel prep2 Add acrylonitrile prep1->prep2 prep3 Allow reaction to complete prep2->prep3 analysis1 Titrate with Karl Fischer reagent prep3->analysis1 data1 Instrument calculates water content analysis1->data1

Caption: Workflow for Karl Fischer Titration.

Conclusion and Recommendations

A comprehensive purity assessment of commercial 2-Nitroethane-1-thiol requires a combination of analytical techniques. For routine quality control, HPLC-UV provides a robust and reliable method for quantifying the main component and key non-volatile impurities. GC-FID is a valuable complementary technique for identifying and quantifying volatile impurities. For an absolute determination of purity and for the qualification of reference standards, ¹H qNMR is the method of choice due to its status as a primary ratio method. Finally, Karl Fischer titration , with the appropriate sample preparation to mitigate thiol interference, is essential for the accurate determination of water content. By employing these methods, researchers can ensure the quality and consistency of their 2-Nitroethane-1-thiol, leading to more reliable and reproducible scientific outcomes.

References

  • Francis, H. J., & Persing, D. D. (1978).
  • Guthrie, J. P., & O'Leary, S. (2015). The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. The Journal of Biological Chemistry, 290(33), 20436–20451.
  • Chemsrc. (2025, November 28). 2-nitroethanethiol. Retrieved from [Link]

  • Kuselman, I., & Shenhar, A. (1996). Water determination in drugs containing thiols. Talanta, 43(6), 1035-1042.
  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(21), 9220–9231.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Nitroethane. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiophene, 2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Nitroethane. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Nitroethane-1-thiol

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, in-depth protocol for the proper disposal of 2-Nitroethane-1-thiol, a compound that, due to its functional groups, requires careful handling and disposal considerations. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Assessment and Chemical Profile

2-Nitroethane-1-thiol (CAS No. 53770-80-2) is a bifunctional molecule containing both a primary nitroalkane group and a thiol (mercaptan) group.[1] The absence of a readily available, specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its hazard assessment, based on the known risks associated with its constituent functional groups.

Table 1: Hazard Profile of 2-Nitroethane-1-thiol

Hazard CategoryAssociated Functional GroupDescription of Hazard
Health Hazards NitroalkaneNitroalkanes, such as nitroethane, can be harmful if inhaled or swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2][3] Some nitroalkanes are suspected to cause genetic damage.[4] Exposure can lead to symptoms like headache, dizziness, and nausea.[3]
Thiol (Mercaptan)Thiols are known for their strong, unpleasant odors. While the primary hazard is often the stench, some thiols can be toxic and cause skin and eye irritation.
Physical Hazards NitroalkaneLower molecular weight nitroalkanes are flammable liquids and their vapors can form explosive mixtures with air.[2][3] Organic nitro compounds can be reactive and may decompose exothermically at high temperatures.[5] Aromatic nitro compounds, in particular, can be explosive in the presence of a base.[6]
Environmental Hazards GeneralImproper disposal can lead to environmental contamination. Some nitro compounds are harmful to aquatic life.[4]

Core Directive: Prioritize Disposal as Hazardous Waste

Given the combined hazards and the potential for unknown and dangerous reactions, the primary and most strongly recommended procedure for the disposal of 2-Nitroethane-1-thiol is to treat it as untreated hazardous waste .

Chemical neutralization, particularly oxidation of the thiol group with bleach (sodium hypochlorite), is a common practice for odor control of mercaptans. However, the presence of the nitroalkane group introduces significant safety concerns. Nitro compounds can react unpredictably with strong oxidizing agents and bases, potentially leading to runaway reactions or the formation of unstable, explosive byproducts.[5][6]

Therefore, any consideration of chemical treatment for odor reduction must be approached with extreme caution and should only be undertaken by highly trained personnel after a thorough, site-specific risk assessment.

Personal Protective Equipment (PPE)

When handling 2-Nitroethane-1-thiol and its waste, a stringent PPE protocol is mandatory to mitigate exposure risks.

  • Eye Protection : Chemical splash goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation before use and dispose of them immediately after handling the chemical.[7][8]

  • Body Protection : A flame-resistant lab coat should be worn over personal clothing that covers the legs.[7][8]

  • Respiratory Protection : All handling of 2-Nitroethane-1-thiol and its waste must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][10]

Spill Management

In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.

For Minor Spills (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[11]

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container.

  • Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol), and place the used cleaning materials into the same hazardous waste container.

  • Seal and label the waste container.

For Major Spills (or any spill outside of a fume hood):

  • Evacuate the immediate area and alert others.[12]

  • If the substance is flammable, extinguish all nearby ignition sources.

  • Close the laboratory doors to contain the vapors.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.[11][12]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of 2-Nitroethane-1-thiol as hazardous waste.

Waste Collection and Segregation
  • Designated Waste Container : Use a dedicated, chemically compatible container for the collection of 2-Nitroethane-1-thiol waste. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Waste Segregation : Crucially, do not mix 2-Nitroethane-1-thiol waste with other waste streams. In particular, avoid mixing with:

    • Strong oxidizing agents (e.g., nitric acid, perchlorates).

    • Strong bases (e.g., sodium hydroxide).

    • Other reactive chemicals. The mixing of incompatible chemicals can lead to violent reactions, gas generation, or explosions.

Labeling of Hazardous Waste

Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for the safety of all personnel handling the waste.[13][14][15]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[13][14]

  • Full Chemical Name : "2-Nitroethane-1-thiol". Do not use abbreviations.

  • Generator's Information : Your name, department, and contact information.[13][15]

  • Hazard Pictograms : Indicate the relevant hazards (e.g., flammable, toxic, irritant).[16]

Storage and Disposal Request
  • Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the generator.

  • Container Integrity : Ensure the container is kept tightly closed except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

  • Request for Pickup : Once the container is full, or in accordance with your institution's policies, submit a request for hazardous waste pickup to your EHS department.

Disposal Workflow Diagram

The following diagram, generated using Graphviz, illustrates the decision-making process for the proper disposal of 2-Nitroethane-1-thiol.

Disposal_Workflow start Waste Generation: 2-Nitroethane-1-thiol ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe assess_spill Spill Occurs? ppe->assess_spill minor_spill Minor Spill Cleanup: - Use Absorbent - Collect in Waste Container assess_spill->minor_spill Yes, Minor major_spill Major Spill: - Evacuate - Contact EHS assess_spill->major_spill Yes, Major collect_waste Collect Waste in Designated Container assess_spill->collect_waste No minor_spill->collect_waste end_disposal Proper Disposal by Licensed Facility major_spill->end_disposal segregate Segregate from Incompatible Wastes (Oxidizers, Bases) collect_waste->segregate label_waste Label Container as Hazardous Waste: - Full Chemical Name - Date & Generator Info - Hazard Pictograms segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste request_pickup Request Pickup from Environmental Health & Safety store_waste->request_pickup request_pickup->end_disposal

Disposal workflow for 2-Nitroethane-1-thiol.

Optional and High-Risk Procedure: Chemical Treatment for Odor Reduction

This procedure is NOT a substitute for disposal as hazardous waste and should only be considered for odor reduction prior to collection. It carries significant risks and must only be performed by experienced chemists in a controlled laboratory setting with a thorough prior risk assessment.

The thiol group can be oxidized to less odorous compounds using sodium hypochlorite (bleach).

Experimental Protocol for Thiol Oxidation
  • Work in a Fume Hood : All steps must be performed in a certified chemical fume hood.

  • Prepare Oxidizing Solution : In a suitably large flask equipped with a magnetic stirrer, prepare a dilute solution of sodium hypochlorite. A 1:1 mixture of household bleach and water is a common starting point.[17]

  • Cool the Solution : Place the flask in an ice bath to dissipate heat generated during the reaction.

  • Slow Addition : Slowly and carefully add the 2-Nitroethane-1-thiol waste to the stirring bleach solution. The reaction can be exothermic.

  • Monitor the Reaction : Observe for any signs of vigorous reaction, gas evolution, or color change. If the reaction becomes too vigorous, stop the addition immediately.

  • Stir and Test : After the addition is complete, allow the mixture to stir in the ice bath for at least one hour. The absence of the characteristic thiol odor can indicate the completion of the oxidation.

  • Dispose as Hazardous Waste : The resulting solution must still be collected, labeled, and disposed of as hazardous waste following the protocol in Section 5.

Conclusion

The proper disposal of 2-Nitroethane-1-thiol is a critical aspect of laboratory safety and environmental responsibility. Due to its dual functional groups, a conservative approach that prioritizes its collection and disposal as untreated hazardous waste is the most prudent course of action. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are meeting their regulatory obligations and fostering a culture of safety within their laboratories.

References

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Nitroethane-1-thiol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Dual-Threat Compound

2-Nitroethane-1-thiol (C₂H₅NO₂S) presents a unique combination of hazards stemming from its constituent functional groups. A thorough understanding of these is critical for selecting appropriate PPE.

  • The Thiol Group (-SH): Thiols are notorious for their potent, unpleasant odors.[1] Beyond the olfactory nuisance, they can be skin and eye irritants and may cause respiratory irritation.[2] Their stench necessitates handling procedures that prevent vapor release.[3]

  • The Nitroalkane Group (-NO₂): Nitroalkanes, such as nitroethane, are flammable liquids and can form explosive mixtures with air.[4][5] They are toxic if ingested or absorbed through the skin and can irritate the eyes, skin, and respiratory tract.[4][6] Some nitroalkanes are suspected of causing genetic damage.[7] The presence of the nitro group also introduces the potential for thermal instability and sensitivity to shock and friction, particularly in smaller, highly nitrated molecules.

Based on this composite profile, 2-Nitroethane-1-thiol should be treated as a flammable, toxic, and irritating substance with a significant stench.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks associated with 2-Nitroethane-1-thiol. The following table outlines the minimum required PPE and the rationale for its use.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with a heavier-duty glove (e.g., Butyl rubber or Neoprene) over a standard nitrile glove.[2]The outer glove provides robust protection against the flammable and potentially corrosive properties of the nitroalkane, while the inner nitrile glove offers a secondary barrier and protection during doffing. Recommendations are not valid for very thin gloves (0.3 mm or less).[2]
Eye and Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) approved standards. A full-face shield should be worn over the goggles.[2]Protects against splashes of the chemical which can cause serious eye irritation.[8] The face shield provides an additional layer of protection for the entire face.
Body Protection A flame-resistant laboratory coat worn over personal clothing. An impervious chemical-resistant apron should be worn over the lab coat.[2]The flame-resistant lab coat protects against accidental ignition from the flammable nitroalkane component. The chemical-resistant apron provides a barrier against spills and splashes of the toxic and irritating liquid.
Respiratory Protection All handling of 2-Nitroethane-1-thiol must be conducted within a certified chemical fume hood.[1][3] In the event of a spill or ventilation failure, a full-face respirator with an appropriate organic vapor/acid gas cartridge is necessary.[2]The fume hood provides primary containment for the potent stench and harmful vapors. A respirator is a critical secondary measure for emergency situations.

Standard Operating Procedure for Handling 2-Nitroethane-1-thiol

The following step-by-step protocol outlines the safe handling of 2-Nitroethane-1-thiol in a laboratory setting.

Preparation and Handling
  • Pre-Handling Checklist:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Locate the nearest safety shower and eyewash station.

    • Prepare a bleach solution (typically a 1:1 mixture of commercial bleach and water) in a designated container for immediate decontamination of spills and equipment.[3]

    • Assemble all necessary PPE as outlined in the table above.

  • Donning PPE:

    • Don personal clothing that covers the legs.

    • Put on the flame-resistant lab coat.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of chemical-resistant gloves (e.g., Butyl rubber).

    • Don safety goggles.

    • Don the full-face shield.

  • Handling the Chemical:

    • Conduct all work within the chemical fume hood with the sash at the lowest practical height.[3]

    • Use non-sparking tools to prevent ignition.[8]

    • Keep the container of 2-Nitroethane-1-thiol tightly closed when not in use.[8]

    • Dispense the chemical carefully to avoid splashes.

    • If using a rotary evaporator or vacuum filtration, ensure the exhaust is passed through a bleach trap to neutralize the thiol odor.[3]

Post-Handling and Decontamination
  • Initial Decontamination:

    • All glassware, stir bars, and other equipment that came into contact with 2-Nitroethane-1-thiol should be immediately rinsed with a bleach solution within the fume hood.[1][3]

    • Allow items to soak in the bleach solution for at least 14 hours to ensure complete oxidation of the thiol.[3]

  • Doffing PPE:

    • With the outer gloves still on, wipe them down with a paper towel soaked in bleach solution.

    • Remove the face shield and place it in a designated area for decontamination.

    • Remove the outer gloves, peeling them off without touching the outer surface. Dispose of them in a designated hazardous waste bag.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove the safety goggles.

    • Remove the inner nitrile gloves and dispose of them in the hazardous waste bag.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper segregation and disposal of waste are critical to ensure safety and environmental compliance.

  • Liquid Waste: All liquid waste containing 2-Nitroethane-1-thiol, including reaction mixtures and purification flow-through, must be collected in a designated, labeled hazardous waste container.[9]

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and paper towels, should be sealed in a plastic bag and placed in a separate, clearly labeled hazardous waste container.[1][10]

  • Decontamination Solutions: The bleach solutions used for decontamination should be collected and disposed of as hazardous waste.[10]

Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is required.

  • Spill:

    • For small spills within the fume hood, absorb the material with a non-combustible absorbent like sand or vermiculite.[11]

    • Wipe the area with a bleach solution.[1]

    • For larger spills, evacuate the laboratory, close the door, and contact the institutional safety office immediately.[1]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12][13]

    • Inhalation: Move the individual to fresh air.[13]

    • In all cases of exposure, seek immediate medical attention.[12]

Visual Workflow for Safe Handling of 2-Nitroethane-1-thiol

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Doffing cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don All Required PPE prep_fume_hood->prep_ppe prep_decon Prepare Bleach Decontamination Solution prep_ppe->prep_decon handle_chemical Work Inside Fume Hood prep_decon->handle_chemical Proceed to Handling handle_tools Use Non-Sparking Tools handle_chemical->handle_tools handle_close Keep Container Closed handle_tools->handle_close decon_glassware Rinse Glassware with Bleach handle_close->decon_glassware Begin Decontamination decon_soak Soak Equipment for >14h decon_glassware->decon_soak disp_liquid Segregate Liquid Waste decon_soak->disp_liquid decon_doff Doff PPE in Correct Order decon_wash Wash Hands Thoroughly decon_doff->decon_wash disp_solid Segregate Solid Waste decon_wash->disp_solid disp_label Label Hazardous Waste Containers disp_liquid->disp_label disp_solid->disp_label

Caption: Workflow for the safe handling of 2-Nitroethane-1-thiol.

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